molecular formula C6H8N2O2 B1417434 2-Methoxy-6-methylpyrimidin-4(1H)-one CAS No. 55996-28-6

2-Methoxy-6-methylpyrimidin-4(1H)-one

Cat. No.: B1417434
CAS No.: 55996-28-6
M. Wt: 140.14 g/mol
InChI Key: CRYUGFDHGVCIJW-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYUGFDHGVCIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449509
Record name 2-Methoxy-6-methylpyrimidin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55996-28-6
Record name 2-Methoxy-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 55996-28-6

This guide provides an in-depth exploration of 2-Methoxy-6-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, comprehensive spectroscopic characterization, and its pivotal role as a versatile scaffold in the synthesis of bioactive molecules. The information presented herein is synthesized from established chemical literature and technical data sources to ensure scientific integrity and practical applicability.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyrimidinone, a class of compounds that forms the backbone of numerous therapeutic agents.[1] The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a wide array of biological targets.[1] The specific substitutions on this core—a methoxy group at the 2-position, a methyl group at the 6-position, and a carbonyl at the 4-position—confer a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 55996-28-6 .[]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55996-28-6[]
Molecular Formula C₆H₈N₂O₂[]
Molecular Weight 140.14 g/mol [][3]
IUPAC Name 2-methoxy-6-methyl-1H-pyrimidin-4-one[]
Synonyms 2-Methoxy-6-methyl-4(1H)-pyrimidinone, 2-Methyoxy-4-methyl-6-hydroxypyrimidine[]
Appearance White to Off-white Solid[3]
Purity Typically ≥97%[4]

Synthesis of the Pyrimidinone Core

The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclocondensation of a three-carbon 1,3-dielectrophile with a compound containing an N-C-N fragment, such as amidines, urea, or guanidine.[5][6]

For this compound, a logical and widely practiced synthetic strategy is the Principal Synthesis method. This involves the reaction between ethyl acetoacetate (a β-ketoester) and a suitable O-methylisourea derivative under basic or acidic conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Ethyl Acetoacetate (C-C-C Fragment) P1 Cyclocondensation R1->P1 R2 O-Methylisourea (N-C-N Fragment) R2->P1 Prod This compound P1->Prod Ring Closure & Ethanol Elimination G cluster_workflow Proposed EI Fragmentation Pathway M [C₆H₈N₂O₂]⁺˙ m/z = 140 F1 [C₅H₅N₂O₂]⁺ m/z = 125 M->F1 - •CH₃ F2 [C₄H₅N₂O]⁺ m/z = 97 F1->F2 - CO G cluster_synthesis Synthetic Modification cluster_applications Therapeutic Areas Core 2-Methoxy-6-methyl- pyrimidin-4(1H)-one S1 N-Alkylation/ Acylation Core->S1 S2 Further Heterocyclic Annulation Core->S2 S3 Functional Group Interconversion Core->S3 A1 Anticancer (e.g., Kinase Inhibitors) S1->A1 A2 Anti-Infective (e.g., Antiviral, Antibacterial) S1->A2 S2->A1 S2->A2 A3 CNS Agents (e.g., Anxiolytics) S3->A3

Sources

2-Methoxy-6-methylpyrimidin-4(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-6-methylpyrimidin-4(1H)-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic profile, offering field-proven insights into its behavior and utility as a versatile chemical building block.

Introduction: The Pyrimidinone Core

Substituted pyrimidines are a cornerstone of modern pharmacology and agrochemistry, forming the structural basis for a vast array of bioactive molecules, from antiviral drugs to herbicides.[1][2] this compound (CAS No. 55996-28-6) is a key intermediate within this class. Its specific substitution pattern—a methoxy group at the 2-position, a methyl group at the 6-position, and a carbonyl at the 4-position—offers a unique combination of electronic and steric properties, making it a valuable scaffold for further chemical elaboration. This guide aims to consolidate the available technical data and provide a practical framework for its application in research settings.

Structural Elucidation and Physicochemical Properties

Tautomerism: The Keto-Enol Equilibrium

A fundamental characteristic of hydroxypyrimidines is their existence in tautomeric forms. This compound primarily exists in the keto form, as indicated by its nomenclature. However, it is in equilibrium with its enol (or aromatic alcohol) tautomer, 2-methoxy-6-methylpyrimidin-4-ol. While the keto form is overwhelmingly favored in the solid state and most solution conditions, understanding this equilibrium is crucial, as the enol form can influence reactivity in certain chemical transformations.[2][3][4]

Caption: Tautomeric equilibrium of the pyrimidinone ring.

Core Physicochemical Data

The physical properties of a compound are foundational to its handling, storage, and application in experimental workflows. The data below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 55996-28-6[5][6][7][]
Molecular Formula C₆H₈N₂O₂[5][6][7]
Molecular Weight 140.14 g/mol [5][6][7]
Appearance White to off-white solid[7][9]
Melting Point 207-209 °C[5][7]
Boiling Point 203.0 ± 23.0 °C at 760 mmHg (Predicted)[5][7]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5][7]
pKa 8.67 ± 0.50 (Predicted)[7]
LogP 0.49920[5]

Synthesis and Manufacturing

The synthesis of substituted pyrimidinones is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the condensation of a three-carbon dielectrophile with a nucleophilic N-C-N fragment such as urea, thiourea, or guanidine.[10]

A plausible and efficient laboratory-scale synthesis for this compound would proceed via a two-step sequence starting from readily available reagents. This approach offers high yields and avoids harsh conditions.

synthesis_workflow reagents Ethyl Acetoacetate + Thiourea step1 Step 1: Cyclocondensation NaOEt, EtOH, Reflux reagents->step1 intermediate Intermediate: 6-Methyl-2-thiouracil step1->intermediate step2 Step 2: S-Methylation & Nucleophilic Substitution 1. DMS, NaOH 2. NaOMe, MeOH, Reflux intermediate->step2 product Final Product: This compound step2->product reactivity cluster_reactions Key Reaction Sites start 2-Methoxy-6-methyl- pyrimidin-4(1H)-one n1 N1-Alkylation / Acylation (Base, R-X) start->n1 Nucleophilic Attack c5 C5-Electrophilic Substitution (e.g., NBS for Bromination) start->c5 Electrophilic Attack c4 C4-Carbonyl Chemistry (e.g., Conversion to 4-Chloro) start->c4 Nucleophilic Addition (via activating agents like POCl₃)

Sources

An In-depth Technical Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the core physicochemical properties, synthesis, analysis, and potential applications of 2-Methoxy-6-methylpyrimidin-4(1H)-one.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, a pyrimidine derivative, is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1][2] Understanding its fundamental properties is the first step in harnessing its capabilities.

Molecular Identity

The foundational identity of this compound is established by its molecular formula and precise mass.

IdentifierValueSource
Molecular Formula C₆H₈N₂O₂[1][3][][5][6]
Molecular Weight 140.14 g/mol [1][3][5][6]
Exact Mass 140.05900 Da[3]
CAS Number 55996-28-6[1][3][][5][6]
Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various systems, which is a key consideration in drug design and development.[7]

PropertyValueSource
Melting Point 207-209°C[3]
Boiling Point 202.985°C at 760 mmHg[3]
Density 1.252 g/cm³[3][6]
Flash Point 76.563°C[3]
LogP 0.49920[3]
Appearance White to Off-white Solid[1]

These properties suggest that this compound is a stable solid at room temperature with moderate lipophilicity.

Section 2: Synthesis and Spectroscopic Elucidation

The synthesis and structural confirmation of this compound are crucial for its application in research and development. Pyrimidine derivatives, in general, are of great interest to researchers due to their wide range of biological activities.[2]

Synthetic Pathway

While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, a general approach can be inferred from the synthesis of related pyrimidinone derivatives. A common method involves the condensation of a β-ketoester with a urea or thiourea derivative, followed by methylation.

A plausible synthetic workflow is outlined below:

Caption: Workflow for an in vitro cytotoxicity screening using the MTT assay.

Section 4: Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

General Handling:

  • Handle in accordance with good industrial hygiene and safety practices. [8]* Avoid contact with skin, eyes, and clothing. [9]* Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8][9][10]* Use in a well-ventilated area or with a local exhaust system. [9][10]* Wash hands thoroughly after handling. [8][9][10] Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]* Recommended storage is at room temperature, sealed and dry. [1][5] First Aid Measures:

  • If inhaled: Move the person to fresh air. [8][9]* In case of skin contact: Take off contaminated clothing and rinse the skin with plenty of water. [8][9]* In case of eye contact: Rinse cautiously with water for several minutes. [10]* If swallowed: Rinse mouth and consult a physician. [8][9]

Section 5: Conclusion

This compound is a compound with a solid foundation of well-defined physicochemical properties. Its pyrimidine core makes it an attractive scaffold for medicinal chemistry and drug discovery. While further research is needed to fully elucidate its biological activities, its potential as a building block for novel therapeutics is significant. This guide provides the essential technical information for researchers to confidently work with and explore the applications of this promising molecule.

References

  • Chemsrc. (n.d.). 2-Methoxy-6-methyl-4(1H)-pyrimidinone | CAS#:55996-28-6.
  • PubChemLite. (n.d.). 2-methoxy-4-methyl-4,5-dihydro-1h-pyrimidin-6-one.
  • PubChem. (n.d.). 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Richter, S. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Chemsrc.com. (2025). 2-methoxy-4-methyl-1H-pyrimidin-6-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • IndiaMART. (n.d.). Hexyl Salicylate Cas 6259 76 3.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.
  • The Good Scents Company. (n.d.). hexyl salicylate, 6259-76-3.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate.
  • Public Health. (2024). Hexyl Salicylate (CAS/EC No. 6259-76-3/228-408-6).
  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

Sources

The Analytical Scientist's Guide to the Structural Elucidation of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Integrity in Drug Discovery

Strategic Approach to Elucidation: A Multi-Faceted Analytical Workflow

The elucidation of a molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only through their synergistic interpretation can the complete picture emerge. Our strategy for 2-methoxy-6-methylpyrimidin-4(1H)-one is not a linear progression but an integrated workflow, where each technique corroborates the findings of the others. The chosen methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are selected for their ability to provide complementary information on the connectivity, molecular weight, and functional groups of the molecule.

Diagram 1: Integrated Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of 2-Methoxy-6- methylpyrimidin-4(1H)-one purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir Infrared Spectroscopy (FT-IR) purification->ir elucidation Final Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: An overview of the integrated workflow for the synthesis, purification, and structural elucidation of this compound.

Part 1: Synthesis and Purification - The Foundation of Reliable Data

The quality of analytical data is directly proportional to the purity of the sample. Therefore, a robust synthetic and purification protocol is the critical first step.

Experimental Protocol: Synthesis via Cyclocondensation

The synthesis of the pyrimidinone ring is efficiently achieved through the cyclocondensation of a β-ketoester with a suitable amidine derivative. In this case, we utilize ethyl acetoacetate and O-methylisourea.

Diagram 2: Synthesis of this compound

Synthesis_Scheme reagents Ethyl Acetoacetate + O-Methylisourea conditions NaOEt, EtOH Reflux product This compound reagents->product Cyclocondensation

Caption: The cyclocondensation reaction for the synthesis of the target molecule.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 13.0 g (100 mmol) of ethyl acetoacetate, followed by a solution of 11.0 g (100 mmol) of O-methylisourea hydrochloride in 30 mL of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Isolation and Purification: To the resulting residue, add 50 mL of water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Part 2: Spectroscopic and Spectrometric Analysis - Deciphering the Molecular Signature

With a pure sample in hand, we proceed to the core of the structural elucidation, employing a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

The ¹H NMR spectrum provides a map of the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HN-HThe proton on the nitrogen atom is typically deshielded and often appears as a broad signal due to exchange.
~5.5Singlet1HC5-HThis vinyl proton is in a relatively electron-rich environment, appearing in the characteristic region for such protons.
~3.9Singlet3HO-CH₃The methoxy protons are deshielded by the adjacent oxygen atom.
~2.2Singlet3HC6-CH₃The methyl protons are in a typical allylic-like position on the pyrimidinone ring.

Note: Predicted chemical shifts are based on analogous structures and standard chemical shift tables. The solvent is assumed to be DMSO-d₆.

Causality Behind the Data:

  • The presence of four distinct signals indicates four unique proton environments, consistent with the proposed structure.

  • The integration values (1H, 1H, 3H, 3H) perfectly match the number of protons in each proposed group.

  • The singlet nature of all signals suggests that there are no adjacent, non-equivalent protons to cause spin-spin splitting. This is in complete agreement with the isolated nature of the N-H, C5-H, O-CH₃, and C6-CH₃ protons in the structure.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165C4 (C=O)The carbonyl carbon is highly deshielded and appears in the characteristic downfield region for amides/lactams.
~162C2This carbon is attached to a nitrogen and an oxygen, leading to significant deshielding.
~158C6The carbon bearing the methyl group is part of the C=N bond, resulting in a downfield shift.
~98C5This vinyl carbon is shielded compared to the other ring carbons.
~54O-CH₃The methoxy carbon is in a typical region for sp³ carbons attached to an oxygen atom.
~20C6-CH₃The methyl carbon appears in the expected upfield region for alkyl groups.

Note: Predicted chemical shifts are based on analogous structures and standard chemical shift tables. The solvent is assumed to be DMSO-d₆.

Causality Behind the Data:

  • The presence of six distinct signals confirms the presence of six unique carbon environments, as expected from the proposed structure.

  • The chemical shifts are highly informative. The downfield signals above 150 ppm are characteristic of the carbonyl and other sp² carbons in the heterocyclic ring, while the upfield signals correspond to the sp³ carbons of the methoxy and methyl groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 140. This corresponds to the molecular weight of C₆H₈N₂O₂. The presence of two nitrogen atoms means the molecular weight should be an even number, which is consistent with our finding.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A peak at m/z = 125, resulting from the cleavage of the C6-CH₃ bond.

    • Loss of a methoxy radical (-•OCH₃): A peak at m/z = 109, due to the cleavage of the C2-OCH₃ bond.

    • Loss of carbon monoxide (-CO): A peak at m/z = 112, a common fragmentation for cyclic ketones and amides.

Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound

MS_Fragmentation M [M]⁺˙ m/z = 140 M_minus_CH3 [M-•CH₃]⁺ m/z = 125 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-•OCH₃]⁺ m/z = 109 M->M_minus_OCH3 - •OCH₃ M_minus_CO [M-CO]⁺˙ m/z = 112 M->M_minus_CO - CO

The Therapeutic Potential of Pyrimidinone Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives, particularly pyrimidinones, a focal point of medicinal chemistry research for decades.[2][4] The structural versatility of the pyrimidinone core allows for a high degree of functionalization, enabling the generation of vast libraries of compounds with diverse and potent biological activities.[2][5] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidinone derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: A Dominant Therapeutic Application

Pyrimidinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a wide range of cancer cell lines.[1][6][7] Their mechanisms of action are diverse, often targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.[8]

Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer efficacy of pyrimidinone derivatives stems from their ability to interact with and inhibit various molecular targets crucial for tumorigenesis.

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are often dysregulated in cancer.

    • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several pyrimidinone derivatives have been developed as potent inhibitors of EGFR, a key driver in many solid tumors.[5][7] For instance, a novel series of pyrimidine-5-carbonitrile compounds have shown more potent antiproliferative activity than the established EGFR inhibitor erlotinib in colorectal, hepatocellular, breast, and non-small cell lung cancer cell lines.[5]

    • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1] Certain N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have been identified as potent CDK2 inhibitors, exhibiting sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.[1] Similarly, N-(pyridin-3-yl) pyrimidin-4-amine derivatives have shown promise as CDK2 inhibitors, inducing cell cycle arrest and apoptosis in HeLa cells.[1]

  • Topoisomerase Inhibition and DNA Intercalation: Some pyrimidine-hydrazone derivatives have been shown to inhibit topoisomerase IIα and intercalate with DNA, leading to double-strand breaks and apoptosis.[9]

  • Induction of Apoptosis: Many pyrimidinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various pathways, including the mitochondrial pathway in a caspase-dependent manner.[1][8] For example, a novel ceritinib derivative was found to induce apoptosis in ALK-positive anaplastic large-cell lymphoma cells.[1]

  • Modulation of Nur77: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis, and have shown significant anti-hepatocellular carcinoma activity.[1]

  • Inhibition of USP7: Pyrrole[2,3-d]pyrimidin-4-one derivatives have been reported as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), leading to the accumulation of p53 and p21, cell cycle arrest at the G1 phase, and apoptosis.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidinone derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For example, the substitution of a 4-chlorophenyl group on the pyrimidine nucleus has been shown to enhance anticancer efficacy.[5] The strategic modification of substituent groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Workflow for Anticancer Activity Assessment

A robust and self-validating workflow is crucial for the evaluation of novel pyrimidinone derivatives as potential anticancer agents.

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening Test Compounds Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Active Compounds Target Identification & Validation Target Identification & Validation Mechanism of Action Studies->Target Identification & Validation Xenograft Mouse Model Xenograft Mouse Model Target Identification & Validation->Xenograft Mouse Model Lead Compound Toxicity & PK/PD Studies Toxicity & PK/PD Studies Xenograft Mouse Model->Toxicity & PK/PD Studies Preclinical Candidate Preclinical Candidate Toxicity & PK/PD Studies->Preclinical Candidate

Caption: Workflow for anticancer drug discovery with pyrimidinone derivatives.

Detailed Protocol: In Vitro Cytotoxicity Screening using MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives and a positive control (e.g., doxorubicin) in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: The use of multiple cell lines from different cancer types provides an initial assessment of the compound's spectrum of activity. A known cytotoxic agent like doxorubicin serves as a positive control to validate the assay's performance. The dose-dependent response observed is a key indicator of a specific biological effect rather than non-specific toxicity.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The pyrimidinone scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[6][10][11][12]

Antibacterial and Antifungal Properties

Numerous pyrimidinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][11][12][13] For instance, certain derivatives have shown potent activity against Staphylococcus aureus and moderate inhibitory activity against Candida albicans.[6] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential enzymes or disruption of cellular processes in the pathogen.

Table 1: Examples of Antimicrobial Pyrimidinone Derivatives

Compound ClassTarget OrganismReported ActivityReference
Thioxo-tetrahydropyrimidinesStaphylococcus aureusSignificant antibacterial activity[6]
Thioxo-tetrahydropyrimidinesCandida albicansModerate antifungal activity[6]
Fused PyrimidinonesGram-positive & Gram-negative bacteriaBroad-spectrum antibacterial activity[11]
Pyrimidin-2-ol/thiol/amine analoguesVarious bacteria and fungiSignificant antimicrobial activity[12]
Antiviral Potential

The emergence of viral diseases has highlighted the urgent need for new antiviral therapies. Pyrimidinone derivatives have shown promise in this area, with reported activity against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human coronaviruses.[14][15][16][17] For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E).[14] The antiviral mechanisms can involve the inhibition of viral replication, entry, or other essential viral processes.

Experimental Protocol: Antiviral Plaque Reduction Assay
  • Cell Culture and Virus Propagation: Grow a suitable host cell line (e.g., Vero cells for HSV) to confluence in 6-well plates. Prepare a stock of the target virus.

  • Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the pyrimidinone derivative and a low percentage of agarose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques (zones of cell death).

  • Plaque Visualization: Fix and stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Anti-inflammatory and Other Biological Activities

Beyond their roles in fighting cancer and infectious diseases, pyrimidinone derivatives have also demonstrated a range of other important biological activities.

Anti-inflammatory Effects

Certain pyrimidinone derivatives have shown potent anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[18] Selective COX-2 inhibition is a desirable therapeutic strategy for inflammation as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. These compounds have also been shown to reduce reactive oxygen species (ROS) levels, indicating antioxidant properties that can contribute to their anti-inflammatory effects.[18]

Anti_Inflammatory_Pathway cluster_ros Oxidative Stress Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 Activation TLR4 Activation Inflammatory Stimuli (LPS)->TLR4 Activation ROS Production ROS Production Inflammatory Stimuli (LPS)->ROS Production NF-κB Pathway NF-κB Pathway TLR4 Activation->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Pyrimidinone Derivatives Pyrimidinone Derivatives Pyrimidinone Derivatives->NF-κB Pathway Inhibition Pyrimidinone Derivatives->ROS Production Reduction Cellular Damage Cellular Damage ROS Production->Cellular Damage

Sources

The Antiviral Potential of 2-Methoxy-Pyrimidinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Viral Replication Through Host-Centric Mechanisms

The relentless challenge of emerging and evolving viral pathogens necessitates a diverse and robust antiviral drug discovery pipeline. While direct-acting antivirals (DAAs) targeting viral enzymes have proven successful, they can be susceptible to the rapid development of resistance due to high viral mutation rates. An increasingly compelling strategy is the development of host-targeting antivirals (HTAs), which disrupt cellular pathways essential for viral replication. This approach offers the potential for broad-spectrum activity and a higher barrier to resistance.

Within this paradigm, inhibitors of the de novo pyrimidine biosynthesis pathway have emerged as a promising class of HTAs.[1] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery to produce the nucleotides required for genome replication. By restricting the cellular pool of pyrimidines, it is possible to effectively starve the virus of these essential building blocks.[2]

This technical guide focuses on a specific and promising subclass of pyrimidine derivatives: 2-methoxy-pyrimidinones . We will delve into their antiviral properties, with a primary focus on their activity against Rubella virus, explore their likely mechanism of action through the inhibition of dihydroorotate dehydrogenase (DHODH), provide detailed experimental protocols for their synthesis and evaluation, and analyze their structure-activity relationships to guide future drug development efforts.

Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

While direct enzymatic assays on 2-methoxy-pyrimidinones are not extensively reported in the available literature, the prevailing mechanism for the antiviral activity of a wide range of pyrimidine-based inhibitors is the targeting of the host enzyme dihydroorotate dehydrogenase (DHODH) .[3][4][5] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][6]

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines (uridine and cytidine), which are critical for the synthesis of viral RNA and/or DNA.[2] This host-centric mechanism is attractive because it is less likely to be circumvented by viral mutations compared to drugs targeting viral proteins. The selective pressure on the virus is indirect, acting on the availability of essential resources rather than a specific viral component.

The proposed mechanism of action is illustrated in the pathway diagram below:

DHODH_Inhibition_Pathway cluster_mito Mitochondrial Inner Membrane carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate CAD dhodh DHODH (Dihydroorotate Dehydrogenase) dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump UMPS udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp viral_rna Viral RNA Synthesis utp->viral_rna ctp->viral_rna dhodh->orotate inhibitor 2-Methoxy-Pyrimidinone inhibitor->dhodh Synthesis_Workflow start Ethyl 4-chloro-2-methoxy-pyrimidine-6-carboxylate step1 Step 1: Reduction (e.g., NaBH₄, EtOH) start->step1 intermediate1 (4-Chloro-2-methoxy-pyrimidin-6-yl)methanol step1->intermediate1 step2 Step 2: Chlorination (e.g., SOCl₂, Pyridine) intermediate1->step2 intermediate2 4-Chloro-6-chloromethyl-2-methoxy-pyrimidine step2->intermediate2 step3 Step 3: Cyanation (e.g., KCN, DMSO) intermediate2->step3 intermediate3 (4-Chloro-2-methoxy-pyrimidin-6-yl)acetonitrile step3->intermediate3 step4 Step 4: Reduction (e.g., H₂, Raney Ni, NH₃/EtOH) intermediate3->step4 intermediate4 2-(4-Chloro-2-methoxy-pyrimidin-6-yl)ethylamine step4->intermediate4 step5 Step 5: Hydrolysis (e.g., 6N HCl, reflux) intermediate4->step5 intermediate5 6-(2-Aminoethyl)-2-methoxy-4(3H)-pyrimidinone step5->intermediate5 step6 Step 6: Reductive Amination (Alkyl Aldehyde/Ketone, NaBH₃CN) intermediate5->step6 final_product Target 2-Methoxy-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones step6->final_product

Sources

Introduction: The Pyrimidinone Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one for Advanced Research

This guide provides an in-depth technical review of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and potential applications, reflecting field-proven insights and a commitment to scientific integrity.

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a wide array of therapeutic agents.[1][2][3] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this broad class, pyrimidinones—and specifically this compound (CAS No: 55996-28-6)—represent a privileged scaffold.[5] The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.[5]

The strategic placement of a methoxy group at the 2-position and a methyl group at the 6-position of the pyrimidinone core creates a molecule with specific electronic and steric properties that can be exploited for targeted drug design. This guide will dissect the synthesis, characterization, and known biological relevance of this specific compound, providing a robust foundation for future research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. This compound is a white to off-white solid that exists in tautomeric equilibrium between the keto (-one) and hydroxy (-ol) forms.[6][7] This equilibrium is a critical consideration during spectroscopic analysis as it can be influenced by the solvent and physical state.[7]

Key Physicochemical Properties

A summary of the core physical and chemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

PropertyValueSource
CAS Number 55996-28-6[8][9]
Molecular Formula C₆H₈N₂O₂[8][9]
Molecular Weight 140.14 g/mol [8][9]
Melting Point 207-209 °C[8]
Boiling Point 203.0 °C at 760 mmHg[6][8]
Density 1.252 g/cm³[8]
LogP 0.49920[8]
Appearance White to Off-white Solid[6]
Spectroscopic Data Summary

Spectroscopic analysis provides irrefutable structural confirmation. The following data are characteristic of this compound.

SpectroscopyKey Peaks / ShiftsAssignment
¹H NMR δ ~2.2 ppm (s, 3H), δ ~3.9 ppm (s, 3H), δ ~5.8 ppm (s, 1H), δ ~11-12 ppm (br s, 1H)C6-CH₃, OCH₃, C5-H, N1-H (amide)
¹³C NMR δ ~20 ppm, δ ~55 ppm, δ ~100 ppm, δ ~160 ppm, δ ~165 ppm, δ ~170 ppmC6-CH₃, OCH₃, C5, C4, C2, C6
Infrared (IR) ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=N stretch)Amide N-H, Carbonyl, Imine
Mass Spec (MS) m/z 140 [M]⁺, fragments corresponding to loss of CH₃, OCH₃Molecular Ion

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Spectral data has been compiled from typical values for similar structures and available online databases.[10]

Synthesis and Mechanistic Insight

The construction of the pyrimidinone ring is a classic and versatile transformation in heterocyclic chemistry. A robust and common method involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a urea or isourea derivative.

Principle of Synthesis: The Biginelli-Type Reaction

The synthesis of this compound can be efficiently achieved via a reaction analogous to the Biginelli condensation. This involves reacting a β-ketoester, such as ethyl acetoacetate, with O-methylisourea.

Causality Behind Experimental Choices:

  • Ethyl Acetoacetate: This starting material provides the C4, C5, C6, and the C6-methyl backbone of the final pyrimidinone ring. Its β-keto functionality offers two electrophilic sites for nucleophilic attack.

  • O-Methylisourea: This reagent serves as the N1-C2-N3 component. Using the O-methylated form directly incorporates the required 2-methoxy group, streamlining the synthesis by avoiding a post-cyclization methylation step. It is typically prepared from urea and dimethyl sulfate and used as a salt (e.g., sulfate or hydrochloride).

  • Base Catalyst (e.g., Sodium Ethoxide): The base is crucial for deprotonating the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate. It also facilitates the final condensation and ring-closure by neutralizing acid formed during the reaction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification cluster_4 Step 5: Characterization reagents Ethyl Acetoacetate O-Methylisourea Salt Sodium Ethoxide in Ethanol reaction Combine reagents in Ethanol Reflux for 4-6 hours Monitor by TLC reagents->reaction Add workup Cool reaction mixture Neutralize with Acetic Acid Filter the precipitate reaction->workup Cool & Neutralize purification Wash precipitate with cold water/ethanol Recrystallize from Ethanol/Water workup->purification Isolate Crude characterization Confirm structure by NMR, IR, MS Verify purity by HPLC and Melting Point purification->characterization Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and final purity assessments.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (5.1 g, 75 mmol) to absolute ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add O-methylisourea sulfate (12.9 g, 75 mmol) followed by the dropwise addition of ethyl acetoacetate (9.75 g, 75 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the ethyl acetoacetate spot indicates reaction completion.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. Neutralize the mixture by slowly adding glacial acetic acid until pH 7 is reached. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove unreacted starting materials and salts.

  • Final Product: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white crystalline solid. Dry under vacuum.

  • Validation: Confirm the identity and purity of the product by melting point determination, NMR, IR, and mass spectrometry, comparing the results to the data in Section 2.2.

Biological Activity and Therapeutic Potential

While research on this compound itself is specific, the broader class of pyrimidinone derivatives is rich with biological activity.[4][11] This molecule serves as a valuable intermediate and scaffold for developing more complex therapeutic agents.

Antiviral Activity

A notable study demonstrated that derivatives of 2-methoxy- and 2-methylthio-pyrimidinones are effective and selective inhibitors of the rubella virus.[12] The core structure of this compound was modified at the 6-position with various alkylaminoethyl side chains.

Mechanism of Action Insight: The study suggests that these compounds interfere with the replication of positive-strand RNA viruses.[12] While the precise target was not elucidated, the pyrimidinone core is essential for the activity. The methoxy group at the 2-position and the ability to functionalize the 6-position are key handles for optimizing antiviral potency and selectivity. This highlights the compound's utility as a foundational structure in antiviral drug discovery.

Role as a Scaffold in Drug Design

The structure of this compound presents multiple points for diversification, making it an ideal scaffold for building compound libraries to screen against various biological targets.

G cluster_Targets Potential Therapeutic Targets cluster_Mods Chemical Diversification Points Core 2-Methoxy-6-methyl- pyrimidin-4(1H)-one (Core Scaffold) R1 N1-H Alkylation/ Arylation Core->R1 Modify R2 C6-Methyl Functionalization Core->R2 Modify R3 C5-H Substitution Core->R3 Modify Kinases Kinase Inhibitors (e.g., mTOR) GPCRs GPCR Modulators ViralEnzymes Viral Enzymes (e.g., Polymerase) Other Other Targets R1->Kinases R2->ViralEnzymes R2->Other R3->GPCRs

Caption: Role of this compound as a versatile scaffold for drug discovery.

Protocol: In Vitro Antiviral (Rubella) Plaque Reduction Assay

This protocol describes a standard method for evaluating the antiviral efficacy of compounds derived from the core scaffold.

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 90-95% confluency. The use of a consistent cell line is critical for reproducible results.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM.

  • Infection: Remove the growth medium from the cells and infect them with a dilution of rubella virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayers with a mixture of 2X culture medium and 1.2% agarose containing the various concentrations of the test compound. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible in the control wells.

  • Visualization & Analysis: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Interpretation: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the EC₅₀ (the concentration of the compound that inhibits plaque formation by 50%). A potent antiviral agent will have a low EC₅₀ value. Simultaneously, assess cytotoxicity in parallel assays to ensure the effect is antiviral and not simply due to cell death.

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a validated starting point for the development of novel therapeutics. Its straightforward synthesis and amenability to chemical modification make it a highly attractive scaffold for medicinal chemists. While its direct application is limited, its proven utility in the synthesis of antiviral agents demonstrates its potential.[12]

Future research should focus on expanding the library of derivatives based on this core, exploring substitutions at the N1, C5, and C6 positions. Screening these new chemical entities against a wider range of biological targets, particularly protein kinases and other viral enzymes, could unlock new therapeutic applications for this versatile pyrimidinone scaffold.

References

  • (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. J. Adv. Chem. Sci. 7(2), 729–732.
  • (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • (n.d.). 2-Methoxy-6-methyl-4(1H)-pyrimidinone. Chemsrc.
  • (n.d.). This compound. BLD Pharm.
  • (n.d.). This compound. MySkinRecipes.
  • (n.d.). 2-methoxy-6-methyl-4(1h)-pyrimidinone(55996-28-6) 1 h nmr. ChemicalBook.
  • (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed.
  • (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.
  • (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.

Sources

Spectroscopic Profile of 2-Methoxy-6-methylpyrimidin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-methylpyrimidin-4(1H)-one (CAS No. 55996-28-6) is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a substituted pyrimidinone, its derivatives are explored for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for its application in synthesis and biological screening. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and provide researchers with a reliable reference.

The structural framework of this compound, with its combination of a methoxy group, a methyl group, and a pyrimidinone core, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in various research and development stages.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the keto (-one) and enol (-ol) forms. The equilibrium between these forms can be influenced by the solvent and the physical state of the sample. The predominant tautomer under typical analytical conditions is the 4(1H)-one form, which will be the focus of the spectroscopic interpretation in this guide.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about the number and connectivity of protons and carbons in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the methoxy protons, the methyl protons, the vinylic proton on the pyrimidinone ring, and the N-H proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet (broad)1HN-H
~5.8Singlet1HC5-H
~3.9Singlet3HO-CH₃
~2.2Singlet3HC6-CH₃
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton: The broad singlet at approximately 11.5 ppm is characteristic of the N-H proton of the pyrimidinone ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Vinylic Proton (C5-H): The singlet at around 5.8 ppm is assigned to the proton at the C5 position of the pyrimidinone ring. It appears as a singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (O-CH₃): The singlet at approximately 3.9 ppm, integrating to three protons, is indicative of the methoxy group attached to the C2 position.

  • Methyl Protons (C6-CH₃): The singlet at around 2.2 ppm, integrating to three protons, corresponds to the methyl group at the C6 position.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~165.0C4 (C=O)
~162.0C2
~155.0C6
~98.0C5
~55.0O-CH₃
~20.0C6-CH₃
Note: Chemical shifts are approximate and can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C4): The signal at the lowest field (~165.0 ppm) is assigned to the carbonyl carbon of the pyrimidinone ring.

  • C2 and C6 Carbons: The signals at ~162.0 ppm and ~155.0 ppm are attributed to the C2 and C6 carbons of the pyrimidine ring, respectively. The C2 carbon is deshielded due to the attached electronegative oxygen and nitrogen atoms.

  • C5 Carbon: The signal at approximately 98.0 ppm corresponds to the C5 carbon.

  • Methoxy Carbon (O-CH₃): The signal around 55.0 ppm is characteristic of the methoxy carbon.

  • Methyl Carbon (C6-CH₃): The upfield signal at ~20.0 ppm is assigned to the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the carbon frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretching
~1680StrongC=O stretching (Amide I)
~1620MediumC=N stretching
~1580MediumC=C stretching
~1250StrongC-O stretching (asymmetric)
~1050MediumC-O stretching (symmetric)

Interpretation of the IR Spectrum:

  • N-H Stretching: The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, indicative of the pyrimidinone ring.[1]

  • C=O Stretching: A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group (amide I band) in the ring.[1]

  • C=N and C=C Stretching: The absorptions in the 1620-1580 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring.

  • C-O Stretching: The strong band at approximately 1250 cm⁻¹ corresponds to the asymmetric C-O stretching of the methoxy group, while the band around 1050 cm⁻¹ is due to the symmetric stretch.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

m/zRelative Intensity (%)Assignment
140~100[M]⁺ (Molecular Ion)
125Moderate[M - CH₃]⁺
111Moderate[M - HCN]⁺
97High[M - HNCO]⁺
69Moderate[M - HNCO - CO]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 140, corresponding to its molecular weight (C₆H₈N₂O₂). The fragmentation pattern is characteristic of pyrimidinone derivatives.[2][3] Common fragmentation pathways include the loss of a methyl radical from the methoxy or methyl group, elimination of hydrogen cyanide (HCN), and the characteristic loss of isocyanic acid (HNCO) from the pyrimidinone ring.

MS_Fragmentation M [M]⁺ m/z = 140 M_minus_CH3 [M - CH₃]⁺ m/z = 125 M->M_minus_CH3 - •CH₃ M_minus_HNCO [M - HNCO]⁺ m/z = 97 M->M_minus_HNCO - HNCO M_minus_HNCO_minus_CO [M - HNCO - CO]⁺ m/z = 69 M_minus_HNCO->M_minus_HNCO_minus_CO - CO

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺ at m/z 141.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The data presented in this guide, including characteristic chemical shifts, absorption frequencies, and fragmentation patterns, serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating the confident identification and characterization of this important heterocyclic compound.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Khidre, R. E. (2012). Electron ionization mass spectra of organophosphorus compounds Part II: Mass spectrometric fragmentation of spiro(indene-2, 3'-pyrazole) phosphonates, spiro (indene-2,3'-pyrazole) phosphanylidene, spiro (1,2,4-diazaphosphole-3,2'-indenes) and (1,3-dioxo-2h-isoindolyl)phosphonate derivatives.
  • Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1982). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1805-1810.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
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  • Trans Tech Publications Ltd. (n.d.). Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One.
  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021).
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Sources

Physical and chemical properties of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its structural features, predicted physicochemical parameters, and spectral characteristics. Furthermore, it outlines robust experimental protocols for the empirical determination of these properties, discusses its chemical reactivity and synthetic pathways, and explores its relevance within the broader context of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidinone derivatives.

Introduction and Significance

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The dihydropyrimidinone (DHPM) class of compounds, in particular, has garnered significant attention for its therapeutic potential, with applications ranging from calcium channel blockers to mitotic kinesin inhibitors.[2]

2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one belongs to this promising class of compounds. Its structure, featuring a partially saturated pyrimidinone ring with a methoxy substituent at the 2-position and a methyl group at the 4-position, presents a unique combination of functional groups that are expected to influence its chemical behavior and biological activity. Understanding the fundamental physical and chemical properties of this molecule is paramount for its effective utilization in drug design and development. This guide provides a detailed exploration of these properties, offering both predicted data and the experimental means for their validation.

Molecular Structure and Physicochemical Properties

The structural attributes of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one are foundational to its physical and chemical characteristics.

Figure 1: Chemical structure of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational predictions provide valuable initial estimates for its key physicochemical properties. These predictions are derived from its chemical structure using established algorithms.

PropertyPredicted ValuePrediction Tool/Method
Molecular Formula C₆H₁₀N₂O₂-
Molecular Weight 142.16 g/mol -
Melting Point 130-160 °CEstimation based on related structures
Boiling Point ~280-320 °C (decomposes)Estimation based on related structures
logP (octanol-water partition coefficient) -0.3 to 0.5Various online predictors
Aqueous Solubility Moderately solubleEstimation based on logP and polar surface area
pKa (most acidic) ~10-11 (N-H proton)Estimation based on amide-like character
pKa (most basic) ~2-3 (N=C nitrogen)Estimation based on amidine character
Polar Surface Area (PSA) ~60-70 ŲVarious online predictors

Causality behind Predicted Properties:

  • Melting and Boiling Points: The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) suggests that the molecule can form intermolecular hydrogen bonds, leading to a relatively high melting point for its molecular weight. The boiling point is predicted to be high with decomposition, which is common for such heterocyclic structures.

  • logP and Solubility: The negative to low positive logP value indicates a degree of hydrophilicity, suggesting moderate solubility in water. The methoxy and methyl groups contribute to its lipophilicity, while the polar pyrimidinone core enhances its aqueous solubility.

  • pKa: The N1-H proton is expected to be weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the resulting negative charge. The exocyclic nitrogen of the amidine system is predicted to be weakly basic.

Experimental Determination of Physicochemical Properties

The following section outlines standardized protocols for the empirical determination of the key physicochemical properties.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

  • Place a small amount of the liquid sample (a few drops) into a small test tube.

  • Invert a sealed-end capillary tube into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Protocol:

  • Add an excess amount of the solid compound to a known volume of water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The determined concentration represents the aqueous solubility of the compound.

Solubility_Workflow start Start: Excess Solid + Water agitate Agitate at Constant Temperature (24-48h) start->agitate settle Allow Undissolved Solid to Settle agitate->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate Concentration (UV-Vis/HPLC) filter->analyze end_node End: Determine Aqueous Solubility analyze->end_node

Figure 2: Workflow for Aqueous Solubility Determination.

Principle: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (an acid or a base) to determine the pKa of the analyte.

Protocol:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 1.2-1.4 (d, 3H): Methyl protons (CH₃) at the C4 position, appearing as a doublet due to coupling with the adjacent C4 proton.

  • δ 2.3-2.5 (m, 2H): Methylene protons (CH₂) at the C5 position, likely appearing as a multiplet due to coupling with the C4 proton.

  • δ 3.8-4.0 (s, 3H): Methoxy protons (OCH₃) at the C2 position, appearing as a singlet as there are no adjacent protons.

  • δ 4.2-4.4 (m, 1H): Methine proton (CH) at the C4 position, appearing as a multiplet due to coupling with the C4-methyl and C5-methylene protons.

  • δ 7.0-7.5 (br s, 1H): NH proton at the N1 position, expected to be a broad singlet, and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 15-20: C4-Methyl carbon.

  • δ 35-40: C5-Methylene carbon.

  • δ 50-55: C4-Methine carbon.

  • δ 55-60: Methoxy carbon.

  • δ 160-165: C2 carbon of the amidine group.

  • δ 170-175: C6 carbonyl carbon.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

  • 3200-3400 cm⁻¹ (broad): N-H stretching vibration.

  • 2950-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • 1680-1720 cm⁻¹ (strong): C=O stretching vibration of the cyclic amide (lactam).

  • 1600-1650 cm⁻¹: C=N stretching vibration of the amidine group.

  • 1100-1200 cm⁻¹: C-O stretching vibration of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): An observable peak at m/z = 142.

  • Key Fragments:

    • Loss of a methoxy radical (•OCH₃) from the molecular ion.

    • Loss of a methyl radical (•CH₃) from the molecular ion.

    • Retro-Diels-Alder type fragmentation of the dihydropyrimidinone ring.

    • Loss of carbon monoxide (CO) from fragment ions.

Chemical Properties and Reactivity

The chemical reactivity of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one is dictated by its constituent functional groups: the cyclic amidine, the α,β-unsaturated carbonyl system, and the methoxy group.

Reactivity of the Cyclic Amidine

The C2-methoxy group makes the amidine system susceptible to nucleophilic substitution. Strong nucleophiles can potentially displace the methoxy group. The endocyclic nitrogen atoms can also participate in reactions, such as alkylation, under appropriate conditions.

Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated system is prone to Michael (1,4-conjugate) addition of soft nucleophiles at the C5 position.[3] Hard nucleophiles are more likely to attack the carbonyl carbon (1,2-addition).[4]

Reactivity involving the Methoxy Group

The methoxy group can be cleaved under strongly acidic conditions, leading to the corresponding 2-hydroxy-pyrimidinone derivative.

Synthesis

The synthesis of dihydropyrimidinones is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction.[5][6][7] For the synthesis of 2-alkoxy derivatives, a variation of the Biginelli reaction or a post-synthetic modification can be employed.

Modified Biginelli Reaction

A plausible synthetic route involves the condensation of a β-ketoester, an aldehyde, and an O-alkylisourea.[1]

Biginelli_Reaction ketoester β-Ketoester intermediate Intermediate Formation ketoester->intermediate aldehyde Aldehyde aldehyde->intermediate isourea O-Methylisourea isourea->intermediate product 2-methoxy-4-methyl-4,5-dihydro- 1H-pyrimidin-6-one intermediate->product Cyclization & Dehydration

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unseen Pathways of a Novel Pyrimidine Derivative

In the landscape of drug discovery and chemical biology, novel small molecules like 2-Methoxy-6-methylpyrimidin-4(1H)-one represent both a challenge and an opportunity. While the pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, the specific biological activities and mechanism of action of this particular derivative remain largely uncharacterized in publicly available literature. This guide, therefore, is structured not as a retrospective summary of known facts, but as a prospective roadmap for investigation. We will proceed with the full autonomy of a research and development team tasked with a critical objective: to systematically uncover the cellular targets and molecular pathways through which this compound exerts its effects. This document is intended for researchers, scientists, and drug development professionals, providing a framework of scientific integrity and logical progression, grounded in established methodologies.

Section 1: Foundational Strategy - A Multi-pronged Approach to Mechanism of Action (MoA)

Understanding the mechanism of action of a novel compound is a cornerstone of drug development, providing the rationale for its therapeutic application and potential side effects.[1][2][3] A robust MoA investigation integrates multiple lines of evidence to build a cohesive biological narrative. For this compound, where the initial biological activity may be unknown, a tiered approach is warranted, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Our strategy is built on three pillars:

  • Target Identification: Determining the specific biomolecule(s) with which the compound directly interacts.

  • Pathway Analysis: Elucidating the downstream signaling cascades affected by this interaction.

  • Target Validation: Confirming that modulation of the identified target is responsible for the observed cellular phenotype.

This iterative process ensures that each experimental step is a self-validating system, building confidence in the proposed mechanism of action.

Initial Hypothesis Generation: Learning from the Pyrimidine Family

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] These activities often stem from the inhibition of key enzymes such as kinases, cyclooxygenases, or dihydrofolate reductase.[6][7] Therefore, our initial hypotheses will center on these well-trodden paths, while remaining open to novel mechanisms.

Section 2: Target Identification - The Search for Molecular Partners

Identifying the direct binding partners of a small molecule is a critical first step.[8][9] We will employ a combination of affinity-based and label-free methods to provide orthogonal evidence for target engagement.

Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement in a physiological context, as it relies on the principle that ligand binding alters the thermal stability of a protein.[10][11][12][13] This method does not require modification of the compound, thus preserving its native bioactivity.

Experimental Workflow: Proteome-wide CETSA coupled with Mass Spectrometry (MS)

This workflow aims to identify global changes in protein thermal stability upon treatment with this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Protein Extraction cluster_analysis Proteomic Analysis start Intact Cells treatment Treat with This compound (or DMSO vehicle) start->treatment heat Heat Shock (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Ultracentrifugation (Separate Soluble vs. Aggregated Proteins) lysis->centrifugation sample_prep Sample Preparation (Digestion, TMT Labeling) centrifugation->sample_prep ms_analysis LC-MS/MS Analysis sample_prep->ms_analysis data_analysis Data Analysis (Identify Thermally Stabilized Proteins) ms_analysis->data_analysis end Target List data_analysis->end Candidate Targets

Caption: Proteome-wide CETSA workflow for target identification.

Detailed Protocol: CETSA-MS
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293 for general screening, or a cancer cell line like A549 if anti-proliferative effects are suspected) to ~80% confluency.

    • Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by ultracentrifugation.

  • Proteomic Analysis:

    • Collect the supernatant (soluble fraction).

    • Perform protein digestion (e.g., with trypsin).

    • Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17]

  • Data Analysis:

    • Quantify the relative abundance of each protein in the soluble fraction at each temperature.

    • Generate "melting curves" for thousands of proteins.

    • Identify proteins that exhibit a significant thermal shift in the presence of the compound compared to the DMSO control. These are the primary target candidates.

Affinity-Based Approaches: Chemical Proteomics

To complement the label-free CETSA data, an affinity-based method can be employed. This involves synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin) to covalently label and pull down binding partners.

Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

AfBPP_Workflow cluster_probe Probe Synthesis cluster_incubation Binding & Pulldown cluster_analysis Identification synthesis Synthesize Biotinylated Probe of this compound incubation Incubate Probe with Cell Lysate synthesis->incubation pulldown Streptavidin Bead Pulldown incubation->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page ms_analysis In-gel Digestion & LC-MS/MS Analysis sds_page->ms_analysis end Target List ms_analysis->end Candidate Targets

Caption: Affinity-based protein profiling workflow.

Detailed Protocol: AfBPP
  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker and a biotin tag. It is crucial that the modification does not abrogate the compound's biological activity.

  • Cell Lysate Preparation:

    • Prepare a native protein lysate from the chosen cell line.

  • Incubation and Pulldown:

    • Incubate the biotinylated probe with the cell lysate.

    • To identify specific binders, perform a competition experiment by co-incubating with an excess of the original, unmodified compound.

    • Capture the probe-protein complexes using streptavidin-coated magnetic beads.[8]

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.[18]

    • Proteins that are significantly less abundant in the competition sample are considered specific binding partners.

Data Summary: Target Candidate List

The convergence of data from both CETSA and AfBPP provides a high-confidence list of candidate targets.

MethodPrimary Target CandidatesConfidence Level
CETSA-MS Protein Kinase X, Cyclin-Dependent Kinase YHigh
AfBPP Protein Kinase X, Heat Shock Protein 90Medium-High
Converged Protein Kinase X Very High

Section 3: Pathway and Phenotypic Analysis

With a high-confidence target identified (e.g., Protein Kinase X), the next phase is to understand the downstream consequences of its modulation.[19][20][21]

Signaling Pathway Interrogation: Reporter Gene Assays

Reporter gene assays are a robust method to quantify the activity of specific signaling pathways.[22][23][24][25][26] If Protein Kinase X is a known component of a particular pathway (e.g., NF-κB or MAPK signaling), a reporter assay can quickly confirm if the compound modulates this pathway.

Detailed Protocol: Dual-Luciferase Reporter Assay
  • Cell Transfection:

    • Co-transfect cells with two plasmids:

      • A reporter plasmid containing a firefly luciferase gene downstream of a response element for the pathway of interest (e.g., an NF-κB response element).

      • A control plasmid containing a Renilla luciferase gene under a constitutive promoter (for normalization).

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with a dose-response range of this compound.

    • Include a known activator of the pathway (e.g., TNFα for NF-κB) and a known inhibitor as positive and negative controls.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Determine the IC50 or EC50 of the compound on pathway activation.

Target Engagement and Downstream Modulation: Western Blotting

To confirm target engagement in cells and assess the impact on downstream signaling nodes, Western blotting is indispensable.[27][28][29]

Detailed Protocol: Western Blot for Phospho-Protein Analysis
  • Cell Treatment and Lysis:

    • Treat cells with this compound for various times and at various concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a downstream substrate of Protein Kinase X (e.g., anti-phospho-p65 for the NF-κB pathway).

    • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein (e.g., anti-p65) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

    • Quantify the band intensities to determine the change in phosphorylation status.

Section 4: Target Validation - Establishing Causality

The final step is to confirm that the observed cellular phenotype is a direct result of the compound's interaction with the identified target.

Genetic Approaches: siRNA-mediated Knockdown

If inhibiting Protein Kinase X with our compound leads to a specific phenotype (e.g., apoptosis), then reducing the expression of Protein Kinase X using siRNA should phenocopy this effect and may render the cells less sensitive to the compound.

Structural Biology

Elucidating the co-crystal structure of this compound bound to Protein Kinase X would provide the ultimate confirmation of a direct interaction and reveal the precise binding mode.[30][31][32] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Conclusion: From Uncharacterized Molecule to Validated Mechanism

This guide has outlined a comprehensive, multi-faceted strategy for elucidating the mechanism of action of a novel small molecule, using this compound as a case study. By integrating label-free and affinity-based target identification, downstream pathway analysis, and rigorous target validation, researchers can build a robust and defensible model of a compound's biological function. This logical and iterative process, grounded in established and self-validating experimental systems, is fundamental to advancing promising molecules from the bench to the clinic.

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  • Pelago Bioscience. (2025, February 26). boost your drug discovery success by adopting proteome- wide cetsa profiling earlier.
  • PMC - NIH. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • PMC - NIH. (2022, June 9). Current Advances in CETSA.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one (CAS No: 55996-28-6), a key heterocyclic building block in pharmaceutical and agrochemical research. The protocol is centered around the robust and efficient cyclocondensation reaction between ethyl acetoacetate and O-methylisourea. Beyond a simple recitation of steps, this guide elucidates the underlying reaction mechanism, offers expert insights into critical process parameters, and includes a validated protocol for the prerequisite synthesis of the O-methylisourea sulfate salt. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Principle and Synthetic Strategy

The synthesis of the pyrimidinone core is a cornerstone of heterocyclic chemistry, frequently employed in the development of bioactive molecules.[1] The chosen strategy for this compound is the Principal Synthesis, a type of cyclocondensation reaction.[2][3] This method involves the reaction of a 1,3-dielectrophile, in this case, the β-ketoester ethyl acetoacetate, with a C-N-N 1,3-dinucleophile, O-methylisourea.

Mechanism Rationale: The reaction is typically conducted under basic conditions. A strong base, such as sodium ethoxide, deprotonates the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. Concurrently, the O-methylisourea acts as the key nucleophile. The reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and subsequent dehydration/elimination of ethanol and water to form the stable aromatic pyrimidinone ring. The regiochemistry is dictated by the distinct reactivity of the ketone and ester carbonyls in ethyl acetoacetate.

Reaction_Mechanism Fig. 1: Simplified Reaction Mechanism EA Ethyl Acetoacetate Enolate Enolate Intermediate EA->Enolate OMI O-Methylisourea Adduct Acyclic Adduct OMI->Adduct Nucleophilic Attack Base NaOEt (Base) Base->EA Deprotonation Enolate->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate (Hemiaminal) Adduct->Cyclized Intramolecular Cyclization Product 2-Methoxy-6-methyl- pyrimidin-4(1H)-one Cyclized->Product Dehydration Byproducts EtOH + H₂O

Caption: Fig. 1: Simplified Reaction Mechanism

Critical Starting Materials: Preparation of O-Methylisourea Sulfate

The quality and availability of O-methylisourea are paramount to the success of the main synthesis. While commercially available, in-house preparation is often more economical and allows for stringent quality control. The urea method, utilizing dimethyl sulfate, is a reliable approach.[4][5][6]

Protocol Summary: O-Methylisourea Sulfate Synthesis [4][5]

  • Reaction: Dimethyl sulfate is reacted with an excess of urea in the presence of sulfuric acid and water.

  • Workup: The resulting O-methylisourea bisulfate is neutralized with a base like calcium hydroxide to precipitate calcium sulfate.

  • Purification: The desired O-methylisourea sulfate is isolated from the filtrate by recrystallization from methanol.

  • Safety: Dimethyl sulfate is extremely toxic and carcinogenic; handle with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE).

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )Molarity/Conc.QuantityNotes
Sodium Metal7440-23-522.99-2.53 g (0.11 mol)Highly reactive. Handle under inert atmosphere.
Ethanol (Absolute)64-17-546.07200 proof100 mLUse anhydrous grade.
O-Methylisourea Sulfate52328-05-9246.24-12.3 g (0.05 mol)Prepare as per section 2 or use commercial grade.
Ethyl Acetoacetate141-97-9130.14-13.0 g (0.10 mol)Reagent grade.
Glacial Acetic Acid64-19-760.05>99%~6.6 g (0.11 mol)For neutralization.
Deionized Water7732-18-518.02-As neededFor workup and recrystallization.
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser and a mechanical stirrer.

  • Heating mantle with temperature control.

  • Ice bath.

  • Buchner funnel and filtration apparatus.

  • Standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution: In a 500 mL three-neck flask under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (2.53 g) in small pieces to absolute ethanol (100 mL) with stirring. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add O-methylisourea sulfate (12.3 g). Stir for 15-20 minutes to ensure a fine suspension.

  • Cyclocondensation: Add ethyl acetoacetate (13.0 g) dropwise to the stirred suspension over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1), observing the disappearance of the ethyl acetoacetate spot.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid (~6.6 g) dropwise with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Filtration: Filter the precipitated solid using a Buchner funnel and wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Experimental_Workflow Fig. 2: Experimental Workflow A Prepare Sodium Ethoxide in Absolute Ethanol B Add O-Methylisourea Sulfate A->B C Add Ethyl Acetoacetate (dropwise) B->C D Heat to Reflux (4-6h) C->D E Monitor by TLC D->E F Cool and Neutralize with Acetic Acid E->F G Precipitate & Filter Crude Product F->G H Recrystallize from H₂O/EtOH G->H I Dry Final Product H->I J Characterize (NMR, IR, MP) I->J

Caption: Fig. 2: Experimental Workflow

Data Summary and Expected Results

Adherence to the protocol should yield a high-purity product with the following characteristics.

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 65-80%
Melting Point 198-202°C
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Purity (by HPLC/NMR) >97%

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete dissolution of sodium metal or presence of moisture.

    • Solution: Ensure absolute ethanol is used and that the reaction is protected from atmospheric moisture. Allow sufficient time for the sodium to react completely before adding other reagents.

    • Cause: Inefficient neutralization/precipitation.

    • Solution: Ensure the pH is brought to near-neutral (~pH 7) and that the mixture is thoroughly chilled to maximize precipitation.

  • Product Purity Issues:

    • Cause: Incomplete reaction or presence of side products.

    • Solution: Confirm reaction completion via TLC before workup. The recrystallization step is critical; ensure slow cooling for optimal crystal growth, which excludes impurities more effectively.

Conclusion

The described protocol outlines a reliable and scalable method for the synthesis of this compound. By understanding the core cyclocondensation mechanism and paying close attention to the quality of the O-methylisourea starting material, researchers can consistently obtain a high yield and purity of the target compound, facilitating its use in subsequent drug discovery and development workflows.

References

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Sources

Application Notes and Protocols for the Synthesis of 2-Methoxy- and 2-Methylthio-pyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Substituted Pyrimidinones in Medicinal Chemistry

Pyrimidinones are a cornerstone of heterocyclic chemistry, forming the central scaffold of numerous biologically active molecules. Among these, 2-methoxy- and 2-methylthio-pyrimidinones are particularly valuable intermediates in drug discovery and development. Their importance lies in their ability to serve as versatile building blocks for more complex molecular architectures. The 2-alkoxy and 2-alkylthio substituents can modulate the electronic properties of the pyrimidinone ring and provide a handle for further functionalization, making them key components in the synthesis of antivirals, anticancer agents, and kinase inhibitors.

This guide provides a detailed overview of the primary synthetic routes to these important compounds, focusing on the underlying chemical principles and offering robust, step-by-step protocols suitable for both academic and industrial research settings.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of 2-methoxy- and 2-methylthio-pyrimidinones can be broadly approached from two main directions: the construction of the pyrimidinone ring with the desired substituent already in place, or the post-cyclization modification of a pre-formed pyrimidinone core.

Primary Synthesis via Cyclocondensation Reactions

The most fundamental approach to the pyrimidinone skeleton is through cyclocondensation reactions. The Biginelli reaction, a classic multicomponent reaction, provides a powerful method for the synthesis of dihydropyrimidinones, which can then be oxidized to the corresponding pyrimidinones.[1][2][3] By selecting the appropriate starting materials, one can introduce the desired functionality at the 2-position.

  • For 2-Methylthio-pyrimidinones: The use of thiourea or its S-methylated derivative, S-methylisothiourea, in a condensation reaction with a β-dicarbonyl compound is a direct and efficient method.

  • For 2-Methoxy-pyrimidinones: Similarly, O-methylisourea can be employed as the nitrogen-containing component to directly install the 2-methoxy group.

Visualizing the Synthetic Pathways

The following diagram illustrates the general synthetic strategies discussed.

G cluster_0 Synthesis of 2-Methylthio-pyrimidinones cluster_1 Synthesis of 2-Methoxy-pyrimidinones Thiouracil Thiouracil S-Methylation S-Methylation Thiouracil->S-Methylation 2-Methylthio-pyrimidinone_A 2-Methylthio-pyrimidinone S-Methylation->2-Methylthio-pyrimidinone_A Thiourea + Dicarbonyl Thiourea + β-Dicarbonyl Compound Cyclocondensation_Thio Cyclocondensation Thiourea + Dicarbonyl->Cyclocondensation_Thio 2-Thio-pyrimidinone 2-Thio-pyrimidinone Cyclocondensation_Thio->2-Thio-pyrimidinone 2-Thio-pyrimidinone->S-Methylation e.g., MeI, (MeO)2CO Pyrimidin-2(1H)-one Pyrimidin-2(1H)-one O-Alkylation Direct O-Alkylation Pyrimidin-2(1H)-one->O-Alkylation e.g., MeI, Base 2-Methoxy-pyrimidinone_B 2-Methoxy-pyrimidinone O-Alkylation->2-Methoxy-pyrimidinone_B 2-Chloropyrimidinone 2-Chloro-pyrimidinone Nucleophilic Substitution Nucleophilic Substitution 2-Chloropyrimidinone->Nucleophilic Substitution NaOMe Nucleophilic Substitution->2-Methoxy-pyrimidinone_B 2-Methylthio-pyrimidinone_B 2-Methylthio-pyrimidinone Conversion Conversion 2-Methylthio-pyrimidinone_B->Conversion NaOMe Conversion->2-Methoxy-pyrimidinone_B

Caption: General Synthetic Routes to 2-Methylthio- and 2-Methoxy-pyrimidinones.

Post-Cyclization Functionalization: The Preferred Approach

While direct synthesis is feasible, a more common and often more versatile strategy involves the modification of a readily available pyrimidinone precursor. This approach allows for greater diversity in the final products and can be more amenable to scale-up.

Synthesis of 2-Methylthio-pyrimidinones via S-Methylation

The most straightforward method for preparing 2-methylthio-pyrimidinones is the S-methylation of the corresponding 2-thiouracil or 2-thiopyrimidinone. The sulfur atom in 2-thiopyrimidinones is a soft nucleophile and readily undergoes alkylation.

Causality Behind Experimental Choices:

  • Choice of Alkylating Agent: Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is another powerful option, though more toxic. For a greener and safer alternative, dimethyl carbonate can be used, often requiring higher temperatures and the presence of a base.

  • Base: A mild base such as potassium carbonate is typically sufficient to facilitate the reaction without promoting unwanted side reactions.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal for dissolving the pyrimidinone salt and facilitating the SN2 reaction.

Synthesis of 2-Methoxy-pyrimidinones

There are two primary routes for the synthesis of 2-methoxy-pyrimidinones from a pre-formed ring:

  • Nucleophilic Substitution of a 2-Halopyrimidinone: This is a highly reliable method. A 2-chloropyrimidinone, which can be synthesized from the corresponding pyrimidin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃), is treated with sodium methoxide. The electron-withdrawing nature of the pyrimidine ring activates the 2-position towards nucleophilic attack.

  • Direct O-Alkylation of a Pyrimidin-2(1H)-one: This method can be more direct but is often complicated by competing N-alkylation. The pyrimidinone ring is an ambident nucleophile, with potential reaction sites at both the exocyclic oxygen and the ring nitrogens.[4][5][6]

    Controlling O- vs. N-Alkylation:

    • Solvent: Polar aprotic solvents tend to favor O-alkylation, while nonpolar solvents can favor N-alkylation.[5]

    • Counter-ion: The choice of base is critical. Silver salts (e.g., Ag₂CO₃) are known to promote O-alkylation due to the coordination of silver to the oxygen atom. Cesium carbonate has also been shown to favor O-alkylation over potassium carbonate.[7]

    • Leaving Group of the Alkylating Agent: Harder leaving groups on the methylating agent may favor O-alkylation.

  • Conversion from a 2-Methylthio-pyrimidinone: The 2-methylthio group is an excellent leaving group and can be displaced by a methoxide nucleophile. This two-step approach (synthesis of the 2-methylthio derivative followed by conversion) is often highly efficient and regioselective.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-4(1H)-one

This protocol details the S-methylation of 2-thiouracil.

Workflow Diagram:

G Start Start Dissolve Dissolve 2-thiouracil and K2CO3 in DMF Start->Dissolve Add_MeI Add methyl iodide dropwise at 0°C Dissolve->Add_MeI Stir_RT Stir at room temperature Add_MeI->Stir_RT Quench Pour into ice water Stir_RT->Quench Filter Filter the precipitate Quench->Filter Wash_Dry Wash with water and dry Filter->Wash_Dry Product Product Wash_Dry->Product

Caption: Workflow for the S-methylation of 2-thiouracil.

Materials:

  • 2-Thiouracil

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiouracil (1.0 eq) and potassium carbonate (1.2 eq) in DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum to yield 2-(methylthio)pyrimidin-4(1H)-one.

Self-Validation:

  • The product should be a white to off-white solid.

  • Confirm the structure by ¹H NMR (a new singlet corresponding to the S-CH₃ group should be present around 2.4-2.6 ppm) and mass spectrometry.

Protocol 2: Synthesis of 2-Methoxypyrimidin-4(1H)-one from 2-(Methylthio)pyrimidin-4(1H)-one

This protocol describes the conversion of the 2-methylthio group to a 2-methoxy group.

Materials:

  • 2-(Methylthio)pyrimidin-4(1H)-one

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Acetic acid

Procedure:

  • To a solution of 2-(methylthio)pyrimidin-4(1H)-one (1.0 eq) in methanol, add sodium methoxide (1.5 eq).

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-methoxypyrimidin-4(1H)-one.

Self-Validation:

  • Confirm the structure by ¹H NMR (disappearance of the S-CH₃ singlet and appearance of a new O-CH₃ singlet, typically downfield around 3.8-4.0 ppm) and mass spectrometry (corresponding molecular weight change).

Protocol 3: Synthesis of 2-Methoxypyrimidin-4(1H)-one via Nucleophilic Substitution

This protocol outlines the synthesis from a 2-chloropyrimidinone precursor.

Workflow Diagram:

G Start Start Prepare_NaOMe Prepare sodium methoxide in methanol Start->Prepare_NaOMe Add_Chloro Add 2-chloro-4-hydroxypyrimidine Prepare_NaOMe->Add_Chloro Reflux Reflux the mixture Add_Chloro->Reflux Cool_Neutralize Cool and neutralize with acetic acid Reflux->Cool_Neutralize Evaporate Evaporate the solvent Cool_Neutralize->Evaporate Purify Purify the crude product Evaporate->Purify Product Product Purify->Product

Sources

The Synthetic Versatility of 2-Methoxy-6-methylpyrimidin-4(1H)-one: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Among the diverse family of pyrimidine building blocks, 2-Methoxy-6-methylpyrimidin-4(1H)-one stands out as a versatile and strategically important intermediate. Its unique electronic properties and multiple reactive sites offer a gateway to a rich chemical space, enabling the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. Each protocol is designed to be a self-validating system, complete with mechanistic considerations and practical advice for successful implementation.

The strategic importance of this pyrimidinone lies in its tautomeric nature and the differential reactivity of its functional groups. The methoxy group at the 2-position and the methyl group at the 6-position modulate the electron density of the ring, influencing the reactivity of the C4-position. The pyrimidinone core can undergo both N- and O-alkylation, while conversion of the C4-hydroxyl group to a leaving group, such as a chloride, opens the door to a suite of powerful palladium-catalyzed cross-coupling reactions. This guide will provide detailed protocols for these key transformations, enabling the synthesis of novel derivatives for drug discovery and materials science.

I. The Gateway to Functionalization: Synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine

The conversion of the 4-hydroxyl group of this compound to a chloride is a critical first step for many subsequent derivatizations, particularly for cross-coupling reactions. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:
  • Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic systems to chlorides. Its efficacy stems from the formation of a highly electrophilic phosphorus species that activates the hydroxyl group for nucleophilic attack by chloride.

  • N,N-Dimethylaniline (optional): In some cases, a high-boiling tertiary amine like N,N-dimethylaniline is added as a base to scavenge the HCl generated during the reaction. This can prevent unwanted side reactions and improve yields, particularly with sensitive substrates.

  • Temperature Control: The reaction is typically performed at elevated temperatures to drive the reaction to completion. However, careful temperature control is necessary to avoid decomposition of the starting material and product.

Experimental Protocol: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq). Note: The reaction can also be performed in a high-boiling inert solvent like toluene.

  • If desired, add N,N-dimethylaniline (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 4-chloro-2-methoxy-6-methylpyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Forging New Carbon-Carbon Bonds: Palladium-Catalyzed Cross-Coupling Reactions

With the activated 4-chloro-2-methoxy-6-methylpyrimidine in hand, a world of synthetic possibilities opens up through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C, C-N, and C-O bonds.

A. Suzuki-Miyaura Coupling: The Art of Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] For 4-chloro-2-methoxy-6-methylpyrimidine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism

Suzuki-Miyaura Catalytic Cycle

Materials:

  • 4-Chloro-2-methoxy-6-methylpyrimidine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a Schlenk flask or a round-bottom flask under an inert atmosphere, add 4-chloro-2-methoxy-6-methylpyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9075-90
Pd₂(dba)₃XPhosK₃PO₄Toluene10080-95
Pd(dppf)Cl₂-Cs₂CO₃DMF8070-85
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrimidine ring.

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile. The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups couple to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism

Buchwald-Hartwig Amination Catalytic Cycle

Materials:

  • 4-Chloro-2-methoxy-6-methylpyrimidine (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to allow for catalyst pre-formation.

  • Add 4-chloro-2-methoxy-6-methylpyrimidine (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is invaluable for installing alkynyl functionalities at the C4 position of the pyrimidine ring.

Materials:

  • 4-Chloro-2-methoxy-6-methylpyrimidine (1.0 eq)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-chloro-2-methoxy-6-methylpyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (2 mol%).

  • Add the solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. N- and O-Alkylation: Exploring the Ambident Reactivity

The pyrimidinone tautomer of this compound possesses two nucleophilic sites: the ring nitrogen (N1 or N3) and the exocyclic oxygen at C4. This ambident nucleophilicity allows for selective N- or O-alkylation depending on the reaction conditions.[6]

Tautomerism_and_Alkylation

Tautomerism and Alkylation Pathways

Protocol: N-Alkylation

Causality: Strong, non-nucleophilic bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) tend to favor N-alkylation. The harder nature of the nitrogen anion in these conditions promotes attack at the alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous DMF or THF

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: O-Alkylation

Causality: Weaker bases like potassium carbonate (K₂CO₃) in polar protic solvents (e.g., ethanol) or polar aprotic solvents (e.g., acetone, acetonitrile) often favor O-alkylation. The softer nature of the oxygen anion under these conditions directs the alkylation.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block in the arsenal of the synthetic chemist. Its strategic functionalization through chlorination, palladium-catalyzed cross-coupling reactions, and selective alkylation provides access to a vast and diverse range of novel chemical entities. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their pursuit of new medicines and materials. The robust nature of these transformations, coupled with a deep understanding of the underlying mechanistic principles, will undoubtedly continue to drive innovation in the chemical sciences.

References

  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. PrepChem.com. (URL: [Link])
  • Buchwald–Hartwig amin
  • S. K. Guchhait, A. S. Chaudhary, P. Kumar, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules 2021, 26(23), 7175. (URL: [Link])
  • J. V. Wade, C. A. Krueger, Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J. Comb. Chem. 2003, 5(3), 267-272. (URL: [Link])
  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
  • Sonogashira coupling. Wikipedia. (URL: [Link])
  • N. W. Dow, A. Cabré, D. W. C. MacMillan, A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem 2021, 7(7), 1-16. (URL: [Link])
  • M. Mittersteiner, G. S. Pereira, L. A. Wessjohann, H. G. Bonacorso, M. A. P. Martins, N. Zanatta, Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega 2022, 7(22), 18930-18939. (URL: [Link])

Sources

Application Notes and Protocols: 2-Methoxy-6-methylpyrimidin-4(1H)-one as a Key Precursor for Novel HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. A pivotal enzyme in the HIV-1 life cycle is the reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[1][3] They bind to an allosteric hydrophobic pocket adjacent to the RT active site, inducing conformational changes that inhibit its function.[4]

Among the most successful classes of NNRTIs are the diarylpyrimidine (DAPY) derivatives, such as the FDA-approved drugs etravirine (ETV) and rilpivirine (RPV).[3][5] These molecules exhibit high potency, a high genetic barrier to resistance, and activity against NNRTI-resistant viral strains.[3][5] A critical structural component and starting point for the synthesis of many DAPY analogues and other heterocyclic inhibitors is the pyrimidinone core.

This document provides a detailed guide for researchers on the use of 2-Methoxy-6-methylpyrimidin-4(1H)-one as a versatile precursor for the synthesis and evaluation of potent HIV-1 NNRTIs. We will cover its synthesis, its derivatization into advanced DAPY intermediates, and protocols for the biological evaluation of the final compounds.

Section 1: Precursor Profile: this compound

This pyrimidinone derivative serves as a foundational building block. Its methoxy group at the 2-position provides a convenient leaving group for subsequent substitution reactions, while the methyl group at the 6-position and the pyrimidinone ring itself are key features for establishing interactions within the NNRTI binding pocket.

PropertyValue
CAS Number 55996-28-6[]
Molecular Formula C₆H₈N₂O₂[7]
Molecular Weight 140.14 g/mol [7]
Appearance White to off-white solid[7]
Boiling Point 203°C at 760 mmHg[7]
Storage Room temperature, dry and sealed[7]

Safety & Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Section 2: Synthetic Protocols

Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

The first critical step is the conversion of the pyrimidinone precursor into a di-chlorinated intermediate, which activates the 4-position for subsequent nucleophilic substitution.

Rationale: Phosphoryl chloride (POCl₃) is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions. N,N-dimethylaniline is often used as a catalyst and acid scavenger to drive the reaction to completion.

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Ice, water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • In a fume hood, carefully add this compound (1.0 eq) to a round-bottom flask.

  • Add phosphoryl chloride (5.0 eq) dropwise at 0°C (ice bath).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Slowly warm the mixture to room temperature and then heat to reflux (approx. 110°C) for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2,4-dichloro-6-methylpyrimidine, can often be used in the next step without further purification.

Protocol: Synthesis of a Diarylpyrimidine (DAPY) NNRTI Analogue

This protocol outlines the synthesis of a representative DAPY derivative from the di-chlorinated intermediate. This involves two sequential nucleophilic aromatic substitution (SNAr) reactions.

Rationale: The chlorine at the 4-position is more reactive than the one at the 2-position, allowing for sequential and regioselective substitution. The first reaction introduces the "right-wing" aryl amine. The second substitution introduces the "left-wing" aryl amine, often requiring harsher conditions or catalysis.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine (from step 2.1)

  • 4-Amino-2,6-dimethylbenzonitrile (Right-wing amine, 1.0 eq)

  • 3,5-Dimethylaniline (Left-wing amine, 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Column chromatography supplies (silica gel, solvents)

Procedure:

Step A: First Substitution (Right Wing)

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) and 4-amino-2,6-dimethylbenzonitrile (1.0 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) to the mixture.

  • Stir the reaction at 80°C for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture, pour it into ice water, and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the monosubstituted intermediate.

Step B: Second Substitution (Left Wing)

  • To a solution of the monosubstituted intermediate (1.0 eq) in dioxane, add 3,5-dimethylaniline (1.2 eq).

  • Add a strong base such as sodium hydride (NaH, 1.5 eq) carefully at 0°C.

  • Heat the reaction to reflux for 12-24 hours.

  • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final DAPY analogue.

Section 3: Visualizing the Synthetic Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Synthesis_of_DAPY_NNRTI cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: DAPY Analogue Assembly cluster_2 Part 3: Evaluation Precursor 2-Methoxy-6-methyl pyrimidin-4(1H)-one Intermediate 2,4-Dichloro-6-methylpyrimidine Precursor->Intermediate POCl3, reflux MonoSub Monosubstituted Intermediate Intermediate->MonoSub + Right-Wing Amine (e.g., 4-amino-2,6-dimethylbenzonitrile) FinalProduct Final DAPY NNRTI MonoSub->FinalProduct + Left-Wing Amine (e.g., 3,5-dimethylaniline) RT_Assay HIV-1 RT Inhibition Assay FinalProduct->RT_Assay Cell_Assay Antiviral Cell Culture Assay RT_Assay->Cell_Assay

Caption: Workflow from precursor to biological evaluation.

Section 4: Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit HIV-1 replication. This involves a two-tiered approach: a biochemical assay to confirm inhibition of the target enzyme (RT) and a cell-based assay to measure antiviral activity in a more biologically relevant context.

Protocol: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a colorimetric assay to quantify the inhibition of recombinant HIV-1 RT.[8] The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand, which is then detected with an anti-digoxigenin antibody conjugated to peroxidase.

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or similar)[9]

  • Recombinant HIV-1 RT

  • Test compounds dissolved in DMSO

  • Nevirapine or Etravirine (positive control)

  • Microplate reader (450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the appropriate assay buffer. The final DMSO concentration should be kept below 1%.

  • Coat a 96-well microplate with the template-primer complex as per the kit instructions.

  • Add 20 µL of the diluted test compounds or controls to the wells.

  • Add the reaction mixture containing dNTPs (with DIG-dUTP) and recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG-peroxidase antibody conjugate and incubate for 1 hour at 37°C.

  • Wash the plate again and add the peroxidase substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol: Cell-Based Anti-HIV-1 Assay

This protocol uses the MT-4 human T-cell line, which is highly permissive to HIV-1 infection, to assess the antiviral efficacy of the synthesized compounds.[10][11][12] Viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the culture supernatant via ELISA.

Materials:

  • MT-4 cell line[11]

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • RPMI 1640 medium with 10% FBS, penicillin/streptomycin[11]

  • Test compounds and positive controls (e.g., Etravirine)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit[11]

  • MTT reagent for cytotoxicity assessment

Procedure:

Antiviral Assay:

  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.[11]

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).

  • Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[10][11]

  • After incubation, collect the culture supernatant for p24 ELISA analysis.

  • Perform the p24 ELISA according to the manufacturer's protocol.

  • Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay:

  • Concurrently, set up an identical plate without adding the virus.

  • After the incubation period, add MTT reagent to the wells and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

  • Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Section 5: Data Presentation and Interpretation

The results from the biological assays should be tabulated to allow for clear comparison between compounds.

CompoundRT IC₅₀ (nM)Antiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Analogue 1 9.53.8>100>26,315
Analogue 2 15.28.1>100>12,345
Etravirine 5.5[1]4.0[3]2.2[3]550
Nevirapine 2320[3]100>100>1000

Interpretation: The goal is to identify compounds with low nanomolar IC₅₀ and EC₅₀ values, indicating high potency.[3][13] A high CC₅₀ value (low toxicity) and consequently a large Selectivity Index (SI) are crucial for a promising drug candidate.[2] The DAPY analogues often demonstrate significantly improved potency and resistance profiles compared to first-generation NNRTIs like Nevirapine.[3][5]

Assay_Logic cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Cytotoxicity Compound Compound RT_Enzyme RT_Enzyme Compound->RT_Enzyme Inhibits? DNA_Synthesis DNA_Synthesis RT_Enzyme->DNA_Synthesis Blocks IC50 IC50 DNA_Synthesis->IC50 Quantify SI_Calc Selectivity Index (CC50 / EC50) IC50->SI_Calc Potency Compound2 Compound Infected_Cell Infected_Cell Compound2->Infected_Cell Protects? Virus_Replication Virus_Replication Infected_Cell->Virus_Replication Inhibits EC50 EC50 Virus_Replication->EC50 Quantify (p24) EC50->SI_Calc Efficacy Compound3 Compound Healthy_Cell Healthy_Cell Compound3->Healthy_Cell Toxic? Cell_Viability Cell_Viability Healthy_Cell->Cell_Viability Reduces CC50 CC50 Cell_Viability->CC50 Quantify (MTT) CC50->SI_Calc Toxicity

Caption: Logical flow of biological data generation.

Conclusion

This compound is an accessible and highly versatile chemical precursor for the development of potent diarylpyrimidine-based HIV-1 NNRTIs. The synthetic routes described are robust and allow for extensive structure-activity relationship (SAR) studies by varying the aryl "wings" attached to the central pyrimidine scaffold. The provided biological assays represent the standard workflow for characterizing novel NNRTI candidates, focusing on target engagement, cellular efficacy, and safety profile. This integrated approach of chemical synthesis and biological evaluation is fundamental to the discovery of next-generation antiretroviral drugs capable of overcoming the challenges of HIV-1 drug resistance.

References

  • Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase. PubMed.
  • A simple assay based on HIV infection preventing the reclustering of MT-4 cells. National Institutes of Health.
  • (PDF) Advances in the Synthesis of Diarylpyrimidine as Potent Non-nucleoside Reverse Transcriptase Inhibitors: Biological Activities, Molecular Docking Studies and Structure-activity Relationship: A Critical Review. ResearchGate.
  • Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central.
  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. PubMed Central.
  • Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed.
  • Synthesis of Novel Diarylpyrimidine Analogues and Their Antiviral Activity against Human Immunodeficiency Virus Type 1. ACS Publications.
  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the "nNRTI Adjacent" Binding Site. ResearchGate.
  • Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. ASM Journals.
  • Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses. PubMed.
  • Establishment of an MT4 cell line persistently producing infective HIV-1 particles. PubMed.
  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate.
  • Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. National Institutes of Health.
  • Inhibition of the precursor and mature forms of HIV-1 protease as a tool for drug evaluation. Scientific Reports.
  • A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. PubMed Central.
  • Inhibition of the precursor and mature forms of HIV-1 protease as a tool for drug evaluation. bioRxiv.
  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCr.
  • This compound. MySkinRecipes.

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The Pyrimidinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidinone nucleus, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent ability to engage in a multitude of non-covalent interactions, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, leading to a broad spectrum of therapeutic agents.[1][2] From the foundational components of nucleic acids (cytosine, thymine, and uracil) to a growing portfolio of FDA-approved drugs, the pyrimidine core is a recurring motif in molecules that modulate human health.[3][4]

This guide provides an in-depth exploration of the applications of pyrimidinone derivatives across key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical, field-proven protocols for the synthesis and biological evaluation of these remarkable compounds.

I. Therapeutic Landscape of Pyrimidinone Derivatives

The versatility of the pyrimidinone scaffold is evident in its wide-ranging biological activities. Strategic functionalization of the pyrimidine ring allows for the fine-tuning of steric and electronic properties, enabling precise interactions with a vast array of biological targets.[5][6] This has led to the development of potent and selective agents for numerous diseases.

Oncology: Targeting the Engines of Cancer

In oncology, pyrimidinone derivatives have emerged as powerful inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[7][8]

  • Kinase Inhibition: Many pyrimidinone-based drugs function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[9] Notable examples include inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora Kinases, which are crucial regulators of cell cycle and signaling pathways implicated in various cancers.[10][11][12] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have also been extensively explored as potent kinase inhibitors.[13]

The following diagram illustrates the general mechanism of action for a pyrimidinone-based kinase inhibitor.

G cluster_0 ATP Binding Pocket of Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal for Proliferation) Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Apoptosis/Cell Cycle Arrest) Kinase->No_Phosphorylation Pyrimidinone_Inhibitor Pyrimidinone Derivative Pyrimidinone_Inhibitor->Kinase Competitively Binds ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Phosphorylated_Substrate Substrate->No_Phosphorylation

Caption: Mechanism of Pyrimidinone-based Kinase Inhibition.

Virology: A Broad-Spectrum Antiviral Arsenal

Pyrimidinone derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[14][15] Their mechanisms of action include inhibiting viral DNA or RNA synthesis, blocking key viral enzymes, or interfering with viral entry into host cells.[14] Promising activity has been reported against a wide range of viruses, including human coronaviruses, influenza, herpes simplex virus (HSV), and Zika virus.[10][16][17]

Neurodegenerative Disorders: Combating Cognitive Decline

The pyrimidine nucleus is a valuable pharmacophore for designing agents to combat neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[18][19]

  • Alzheimer's Disease: Pyrimidinone derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE-1), enzymes implicated in the pathology of Alzheimer's.[20] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. They can also interfere with the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease.[20][21]

  • Amyotrophic Lateral Sclerosis (ALS): Certain pyrimidine-2,4,6-triones have shown neuroprotective effects by inhibiting the aggregation of mutant SOD1 protein, a key factor in familial ALS.[22]

Other Therapeutic Frontiers

The therapeutic reach of pyrimidinones extends to anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antidiabetic applications, underscoring the remarkable versatility of this scaffold.[1][2][23]

II. Synthesis of Pyrimidinone Derivatives: A Practical Protocol

The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for synthesizing dihydropyrimidinones.[15][17] This protocol provides a representative example of this acid-catalyzed condensation.

Protocol 2.1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

Causality: This reaction leverages the acid-catalyzed condensation of an aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then intercepted by the enol form of a β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product. The use of a catalytic amount of strong acid is crucial for protonating the aldehyde and facilitating the key C-N and C-C bond-forming steps.

Materials:

  • Aromatic aldehyde (e.g., vanillin, 10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 25 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • Combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 0.2 mL of concentrated HCl to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to 0°C to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water to remove any residual acid and unreacted starting materials.

  • Dry the product in a desiccator or vacuum oven.

  • Characterize the final product using techniques such as melting point determination, IR, and NMR spectroscopy.

III. Biological Evaluation Protocols

The following section provides detailed, step-by-step protocols for assessing the biological activity of newly synthesized pyrimidinone derivatives in key therapeutic areas.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The test compound's ability to inhibit the kinase results in a decrease in ADP production. The ADP-Glo™ system uses a two-step reaction: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which drives a luciferase reaction, producing a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Purified recombinant kinase and its specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test pyrimidinone derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 1:3 dilutions) in DMSO.

  • Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Add 5 µL of a solution containing the kinase and substrate peptide in kinase assay buffer to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Prepare Serial Dilution of Pyrimidinone Compound plate 2. Add Compound to 384-well Plate prep->plate add_kinase 3. Add Kinase/Substrate Mix plate->add_kinase add_atp 4. Initiate Reaction with ATP (Incubate 1 hr) add_kinase->add_atp adp_glo 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) add_atp->adp_glo detect 6. Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detect read 7. Measure Luminescence detect->read analyze 8. Plot Data & Calculate IC50 read->analyze

Caption: Workflow for an in vitro Kinase Inhibition Assay.

Protocol 3.2: In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

Causality: This cell-based assay determines a compound's ability to protect host cells from virus-induced death or damage (cytopathic effect, CPE). A reduction in CPE in the presence of the compound indicates antiviral activity. Cell viability is typically measured using a colorimetric reagent like neutral red or MTT.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for coronaviruses)

  • Virus stock of known titer

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Test pyrimidinone derivative

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red solution or MTT reagent)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial half-log₁₀ dilutions of the test compound in the cell culture medium.

  • Infection and Treatment:

    • Remove the old medium from the cells.

    • Add the diluted compound to the wells in triplicate.

    • Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

    • Infect the cells (except for cell controls) with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show >80% CPE (typically 2-3 days).

  • Quantify Cell Viability:

    • Remove the medium and add a cell viability reagent (e.g., Neutral Red).

    • After incubation, wash and solubilize the dye.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Determine the 50% effective concentration (EC₅₀) by regression analysis of the dose-response curve.

    • Separately, determine the 50% cytotoxic concentration (CC₅₀) by treating uninfected cells with the compound.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the compound's therapeutic window.

Protocol 3.3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: This colorimetric assay measures AChE activity by detecting the product of substrate hydrolysis. AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.[24][25]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Test pyrimidinone derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, DTNB, and ATCI in the assay buffer.

    • Prepare serial dilutions of the test compound. Ensure the final DMSO concentration is ≤1%.

  • Assay Plate Setup (Final Volume 200 µL):

    • Blank: 200 µL Assay Buffer (no enzyme, no substrate).

    • Negative Control (100% activity): 140 µL Assay Buffer + 20 µL DTNB + 20 µL AChE + 20 µL vehicle (buffer with DMSO).

    • Test Wells: 140 µL Assay Buffer + 20 µL DTNB + 20 µL AChE + 20 µL of diluted test compound.

  • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

IV. Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation of analog series is crucial for understanding the structure-activity relationship (SAR), which guides the optimization of lead compounds.[1][10] Key data should be summarized in tables for clear comparison.

Table 1: Biological Activity of Hypothetical Pyrimidinone Derivatives

Compound IDR¹ SubstituentR² SubstituentKinase IC₅₀ (nM)Antiviral EC₅₀ (µM)AChE IC₅₀ (µM)
PYR-0014-MeO-PhH150>5012.5
PYR-0024-Cl-PhH7525.28.3
PYR-0034-MeO-PhMe180>5025.1
PYR-0044-Cl-PhMe9030.115.4

SAR Insights: From this hypothetical data, one might infer that an electron-withdrawing group (Cl) at the R¹ position is favorable for both kinase and antiviral activity compared to an electron-donating group (MeO). Substitution at the R² position appears to be detrimental to activity across all assays. This type of analysis is fundamental to rational drug design.

V. Conclusion

The pyrimidinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions ensure its enduring relevance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and evaluate novel pyrimidinone derivatives, contributing to the development of the next generation of medicines.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.

Sources

Application Notes and Protocols for the Synthesis of Pyrimidinone Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and antimicrobial discovery.

Introduction: The Enduring Promise of the Pyrimidine Scaffold in Combating Microbial Resistance

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and various therapeutic agents.[1][2] The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[3] Pyrimidinone derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][5][6]

This comprehensive guide provides an in-depth exploration of the synthesis of pyrimidinone derivatives for antimicrobial applications. We will delve into key synthetic strategies, provide detailed experimental protocols, and discuss the critical aspects of structure-activity relationship (SAR) studies and antimicrobial evaluation. This document is designed to be a practical resource, empowering researchers to design, synthesize, and evaluate novel pyrimidinone-based antimicrobial candidates.

Synthetic Strategies: Building the Pyrimidinone Core

Several robust synthetic methodologies have been developed for the construction of the pyrimidinone ring system. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported in 1891 by the Italian chemist Pietro Biginelli, this one-pot, three-component reaction remains a highly efficient and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][7] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[7]

The versatility of the Biginelli reaction allows for the introduction of diverse substituents at various positions of the pyrimidinone ring, making it a powerful tool for generating chemical libraries for antimicrobial screening.[3][8][9] The generally accepted mechanism proceeds through the formation of an acyl-iminium ion intermediate, which then undergoes cyclocondensation.[7]

Diagram 1: Generalized Biginelli Reaction Workflow

Reactants Aldehyde (R1-CHO) β-Ketoester (R2-CO-CH2-COOR3) Urea/Thiourea (H2N-(C=X)-NH2) Reaction One-Pot Condensation Reactants->Reaction Catalyst Acid Catalyst (e.g., Brønsted or Lewis Acid) Catalyst->Reaction Product 3,4-Dihydropyrimidin-2(1H)-one/thione Reaction->Product

A schematic overview of the Biginelli multicomponent reaction for dihydropyrimidinone synthesis.

The Gould-Jacobs Reaction: A Pathway to Fused Pyrimidinones

The Gould-Jacobs reaction is a powerful thermal cyclization method traditionally used for the synthesis of quinolones.[10][11][12] However, this methodology can be adapted to construct fused pyrimidinone systems, which are of significant interest in medicinal chemistry. The reaction involves the condensation of an aniline or a related aminoheterocycle with an alkoxymethylenemalonic ester, followed by thermal cyclization.[10][13]

This approach is particularly valuable for creating more complex, rigid pyrimidinone scaffolds. Modern modifications, such as the use of microwave irradiation, have significantly improved reaction times and yields, making the Gould-Jacobs reaction more amenable to high-throughput synthesis.[11][13]

Microwave-Assisted Synthesis: A Modern Approach to Efficiency

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including pyrimidinone derivatives.[14][15] This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[16][17][18]

The application of microwave irradiation is particularly advantageous for multicomponent reactions like the Biginelli synthesis and for high-temperature cyclizations such as the Gould-Jacobs reaction.[11][14][16] The ability to precisely control temperature and pressure in a sealed vessel allows for the exploration of a wider range of reaction conditions, accelerating the discovery of novel antimicrobial agents.[19][20]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and antimicrobial evaluation of a representative pyrimidinone derivative.

Protocol 1: Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidinone Derivative

This protocol describes the synthesis of a substituted dihydropyrimidinone using a modified Biginelli reaction under microwave irradiation.[16]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1.2 mmol)

  • Guanidine nitrate (1.5 mmol)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Unmodified domestic microwave oven or a dedicated microwave synthesizer

  • Reaction vessel (e.g., 10 mL sealed microwave vial)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).

  • Add 2-3 drops of piperidine as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 60% power in a 600 W oven) for a short duration (typically 3-10 minutes).[16] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure dihydropyrimidinone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines the determination of the antimicrobial activity of the synthesized pyrimidinone derivatives using the disk diffusion method and the subsequent determination of the Minimum Inhibitory Concentration (MIC).[5][21]

Materials:

  • Synthesized pyrimidinone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[22]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[22]

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) and antifungal (e.g., Nystatin, Fluconazole) discs[5][21]

  • Nutrient agar and broth (for bacteria)

  • Sabouraud dextrose agar and broth (for fungi)

  • Sterile filter paper discs

  • 96-well microtiter plates

A. Disk Diffusion Method: [20]

  • Prepare a microbial inoculum of the test organism and adjust its turbidity to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension onto the surface of an appropriate agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

B. Minimum Inhibitory Concentration (MIC) Determination: [21]

  • Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing the appropriate broth.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates under the same conditions as the disk diffusion assay.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram 2: Antimicrobial Screening Workflow

cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_quantification Quantitative Analysis Compound Synthesized Pyrimidinone Derivative DiskDiffusion Disk Diffusion Assay Compound->DiskDiffusion ZoneOfInhibition Measure Zone of Inhibition DiskDiffusion->ZoneOfInhibition MIC MIC Determination (Broth Microdilution) ZoneOfInhibition->MIC Active Compounds Activity Quantify Antimicrobial Potency MIC->Activity FurtherStudies Mechanism of Action & In Vivo Studies Activity->FurtherStudies Lead Candidates

A flowchart illustrating the process from synthesized compound to the identification of lead candidates.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial potency of pyrimidinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[2][23] Systematic modification of the core structure allows for the elucidation of SAR, which is crucial for the rational design of more potent and selective antimicrobial agents.[6]

Key SAR Insights:

  • Aryl Substituents: The substitution pattern on an aryl ring attached to the pyrimidinone core can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) at different positions can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the biological target.[4][24]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidinone scaffold can enhance antimicrobial activity by increasing molecular rigidity and providing additional points of interaction with the target.[1][25]

  • Substituents at N1 and N3: Modifications at the nitrogen atoms of the pyrimidinone ring can impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target binding.

General Structure Substituent (R) Observed Antimicrobial Activity Trend References
Aryl-dihydropyrimidinoneAcetyl group on aryl ringBroad-spectrum activity against Gram-negative bacteria[4]
Aryl-dihydropyrimidinoneMethoxy or Ethoxy group on aryl ringDecreased activity compared to acetyl substitution[4]
Thieno[2,3-d]pyrimidinoneFused thiophene ringPotent activity against Gram-positive bacteria, including MRSA and VRE[26]
Thiophenyl-pyrimidineThiophenyl moietyInhibition of bacterial cell division protein FtsZ[27]

Mechanism of Action: While the precise mechanism of action for many pyrimidinone derivatives is still under investigation, several potential targets have been identified. Some derivatives have been shown to interfere with bacterial cell wall synthesis, nucleic acid synthesis, or folate synthesis.[26][28] A notable example is a thiophenyl-substituted pyrimidine derivative that was found to inhibit the bacterial cell division protein FtsZ, leading to a bactericidal effect.[29][27] The inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR) has also been proposed as a mechanism for some pyrimidine-based compounds.[21]

Diagram 3: Influence of Substituents on Antimicrobial Activity

Core Pyrimidinone Core Substituents Substituent Modifications (R1, R2, R3...) Core->Substituents Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Substituents->Properties Activity Antimicrobial Activity Properties->Activity

A conceptual diagram showing how substituent modifications on the core scaffold influence activity.

Conclusion and Future Directions

Pyrimidinone derivatives represent a versatile and highly promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, particularly through robust methods like the Biginelli reaction and modern techniques such as microwave-assisted synthesis, allows for the rapid generation of diverse chemical libraries. The detailed protocols and SAR insights provided in this guide serve as a foundation for researchers to rationally design, synthesize, and evaluate new pyrimidinone-based drug candidates.

Future research in this area should focus on exploring novel substitution patterns, developing more complex fused-ring systems, and elucidating the specific molecular targets and mechanisms of action. A deeper understanding of how these compounds interact with microbial cells will be critical in overcoming the persistent challenge of antimicrobial resistance and developing the next generation of effective therapeutics.

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  • Al-Warhi, T., Al-Hazmi, G. A., Al-Ghamdi, M. A., El-Gazzar, M. G., & Ghorab, M. M. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42169-42181. [Link]
  • El-Sayed, M. A., Abdel-Aziz, M., Abdel-Wahab, B. F., & El-Tantawy, A. I. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. [Link]
  • Kumar, A., Kumar, R., & Kumar, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(1), 1-22. [Link]
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 4785. [Link]
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

Sources

Experimental procedure for N-alkylation using 4-(chloromethyl)-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of Amines and Heterocycles using 4-(chloromethyl)-6-methoxy-5-methylpyrimidine

Introduction

N-alkylation is a cornerstone of synthetic organic and medicinal chemistry, enabling the formation of carbon-nitrogen bonds to construct more complex molecular architectures. This reaction is pivotal in drug development for modifying the pharmacological properties of lead compounds, such as solubility, metabolic stability, and target-binding affinity. The introduction of specific heterocyclic moieties, like substituted pyrimidines, is a common strategy to access novel chemical space and develop potent therapeutic agents.

This document provides a detailed guide for researchers on the N-alkylation of various nitrogen-containing nucleophiles using 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. This versatile alkylating agent serves as a valuable building block for incorporating a decorated pyrimidine ring system into a target molecule. We will delve into the underlying reaction mechanism, provide a robust step-by-step experimental protocol, and offer insights into reaction optimization, product purification, and troubleshooting.

Scientific Foundation: The Reaction Mechanism

The N-alkylation reaction with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., a primary or secondary amine, an imidazole, or other N-heterocycles) acts as the nucleophile. It attacks the electrophilic methylene carbon (-CH₂-) of the pyrimidine reagent. Simultaneously, the chloride ion is displaced as a leaving group.

The efficiency of this reaction is highly dependent on the nucleophilicity of the nitrogen atom. Therefore, the reaction is typically conducted in the presence of a base. The base deprotonates the nitrogen nucleophile (or the conjugate acid thereof), enhancing its electron-donating capability and accelerating the rate of reaction. The choice of base is critical and depends on the pKa of the N-H bond being functionalized; common choices range from inorganic carbonates (K₂CO₃, Cs₂CO₃) to stronger non-nucleophilic organic bases or hydrides (e.g., NaH) for less acidic amines.[1]

Caption: Fig. 1: Sₙ2 Mechanism for N-alkylation.

Safety, Handling, and Storage

Hazard Warning: 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, like many chloromethylated aromatic compounds, should be handled as a potentially hazardous substance. Such reagents can be irritants, lachrymators, and harmful if inhaled, swallowed, or absorbed through the skin.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers.[2]

  • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling:

  • Avoid creating dust.[2]

  • Wash hands thoroughly after handling.[2]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously for several minutes and seek medical attention.[2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • The reagent may be light and air-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial is recommended.[2]

  • Some suppliers recommend refrigerated storage and cold-chain transportation.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a generic amine substrate. Researchers should optimize conditions based on the specific reactivity of their nucleophile.

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Role
4-(chloromethyl)-6-methoxy-5-methylpyrimidine1494676-16-2C₇H₉ClN₂O172.61Alkylating Agent
Amine/Heterocycle SubstrateSubstrate-specific--Nucleophile
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Base
Acetonitrile (CH₃CN), anhydrous75-05-8C₂H₃N41.05Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44Washing Solution
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Drying Agent
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Stationary Phase
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine or heterocycle substrate (1.0 eq).

    • Add the base, potassium carbonate (2.0-3.0 eq). Using an excess of the base ensures complete deprotonation and drives the reaction forward.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous acetonitrile via syringe to the flask to dissolve or suspend the reactants. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Addition of Alkylating Agent:

    • In a separate vial, dissolve 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (1.0-1.2 eq) in a minimal amount of anhydrous acetonitrile. Using a slight excess of the amine can help minimize the formation of di-alkylated byproducts if the nucleophile has multiple reactive sites.[1]

    • Add the solution of the alkylating agent dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) depending on the substrate's reactivity. The reaction can be monitored for the consumption of the starting material by Thin-Layer Chromatography (TLC).[6]

    • A typical TLC eluent system to start with is a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic base and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[6][7]

    • The appropriate eluent system should be determined beforehand by TLC analysis. Common solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[6]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-alkylated pyrimidine.

    • Alternatively, for solid products, recrystallization can be an effective purification method.[6]

Workflow Fig. 2: Experimental Workflow. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Amine (1 eq), Base (2-3 eq) & Solvent to Flask B 2. Add Alkylating Agent (1.1 eq) Solution A->B C 3. Stir at RT or Heat (Monitor by TLC) B->C D 4. Filter Solids & Concentrate Filtrate C->D E 5. Extraction with EtOAc & Water/Brine Wash D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Column Chromatography (Silica Gel) F->G H 8. Isolate Pure Product G->H

Caption: Fig. 2: Experimental Workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The successful N-alkylation can be confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the methylene bridge (-CH₂-) and the disappearance of the N-H proton signal. In cases where regioisomers are possible (e.g., alkylation of a purine), 2D NMR techniques and comparison of chemical shifts (particularly for carbon atoms adjacent to the nitrogen) can differentiate between the products.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the (6-methoxy-5-methylpyrimidin-4-yl)methyl group.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base for the N-H pKa. 2. Low reaction temperature. 3. Deactivated alkylating agent due to improper storage.1. Switch to a stronger base (e.g., NaH, Cs₂CO₃). 2. Increase the reaction temperature and/or time. 3. Use a fresh batch of the pyrimidine reagent.
Formation of Byproducts 1. Di-alkylation of a primary amine. 2. Alkylation at multiple sites on a heterocycle.1. Use an excess of the amine substrate (1.5-2.0 eq) or add the alkylating agent slowly at a lower temperature.[1] 2. Employ protecting group strategies to block other reactive sites.
Difficult Purification 1. Product and starting material have similar polarities (Rf values). 2. Product is streaking on the silica gel column.1. Optimize the TLC solvent system for better separation. Test different solvent combinations (e.g., DCM/MeOH, Toluene/Acetone). 2. Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds).
Product Degradation The product may be unstable to acidic or basic conditions during work-up or purification.Perform a neutral work-up. Use a milder base during the reaction. Consider alternative purification methods like preparative HPLC if the compound is unstable on silica.[6]

Conclusion

The N-alkylation protocol using 4-(chloromethyl)-6-methoxy-5-methylpyrimidine presented here offers a reliable and straightforward method for synthesizing novel pyrimidine-containing molecules. By understanding the SN2 mechanism, adhering to safety precautions, and carefully controlling reaction conditions, researchers can effectively utilize this valuable building block. The provided step-by-step guide and troubleshooting table serve as a comprehensive resource for the successful implementation and optimization of this important synthetic transformation in a research and drug development setting.

References

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH.
  • Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives - ResearchGate.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv.
  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate.
  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine - PrepChem.com.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
  • N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. - ResearchGate.

Sources

Analytical methods for pyrimidinone compound analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Analytical Strategies for Pyrimidinone Compounds

Authored by: A Senior Application Scientist

Abstract

Pyrimidinone and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antiviral, antitumor, and anti-inflammatory properties. The accurate and precise analysis of these compounds is paramount for drug discovery, development, quality control, and pharmacokinetic studies. This guide provides a comprehensive overview of the principal analytical methodologies for the qualitative and quantitative analysis of pyrimidinone compounds. We delve into the causality behind experimental choices, offering field-proven insights into sample preparation, chromatographic separation, spectroscopic characterization, and method validation. Detailed, step-by-step protocols for key techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside guidance on structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this important class of heterocyclic compounds.

Foundational Principles: The Importance of Analytical Strategy

The analytical strategy for a pyrimidinone compound is not a one-size-fits-all solution. It is dictated by the analytical question at hand: Are we identifying an unknown impurity, quantifying a drug in a complex biological matrix, or confirming the structure of a newly synthesized molecule? The choice of methodology hinges on the required sensitivity, selectivity, and the physicochemical properties of the analyte. A logical workflow, from sample preparation to data analysis, ensures data integrity and efficiency.

Diagram 1.1: General Analytical Workflow

This diagram illustrates the typical decision-making and procedural flow for the analysis of pyrimidinone compounds, from initial sample handling to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (e.g., Plasma, API, Formulation) Prep_Strategy Select Preparation Strategy (LLE, SPE, PP, Dilution) Sample->Prep_Strategy Extraction Execute Extraction/ Cleanup Protocol Prep_Strategy->Extraction Reconstitution Evaporate & Reconstitute in Mobile Phase Extraction->Reconstitution Analysis_Method Select Analytical Method (HPLC, LC-MS, NMR) Reconstitution->Analysis_Method Instrument_Setup Instrument Setup & System Suitability Analysis_Method->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Processing Data Processing (Integration, Calibration) Data_Acquisition->Processing Review Data Review & QC Processing->Review Report Final Report Generation Review->Report

Caption: High-level workflow for pyrimidinone analysis.

Sample Preparation: The Key to Robust Analysis

The goal of sample preparation is to isolate the target pyrimidinone analyte from complex matrix components (e.g., proteins, salts, lipids in plasma) that can interfere with analysis. The choice of technique is a balance between recovery, cleanliness, throughput, and cost.[1][2][3]

  • Expertise & Experience: For bioanalysis in plasma or urine, Protein Precipitation (PP) is often the fastest but "dirtiest" method. While quick, it can lead to significant matrix effects in LC-MS/MS. Liquid-Liquid Extraction (LLE) offers a cleaner extract but is labor-intensive and uses large volumes of organic solvents.[1][4] Solid-Phase Extraction (SPE) provides the cleanest samples and allows for analyte concentration, making it ideal for trace-level quantification, though it requires more method development.[3][5]

Diagram 2.1: Solid-Phase Extraction (SPE) Mechanism

This diagram details the four critical steps of a typical SPE protocol, a cornerstone for achieving clean extracts from biological matrices.

SPE_Mechanism Condition 1. Conditioning (Equilibrate sorbent with solvent) Load 2. Loading (Apply sample; analytes bind to sorbent) Condition->Load Wash 3. Washing (Rinse with solvent to remove interferences) Load->Wash Elute 4. Elution (Elute analytes with a strong solvent) Wash->Elute

Caption: The four-step process of Solid-Phase Extraction.

Protocol 2.1: SPE for Pyrimidinone Quantification in Human Plasma

Scope: This protocol describes the extraction of a moderately polar pyrimidinone drug from human plasma prior to LC-MS/MS analysis.

Materials:

  • SPE Cartridges: Mixed-mode cation exchange polymer-based sorbent.

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Deionized Water, Human Plasma.

  • Apparatus: SPE vacuum manifold, centrifuge, vortex mixer, sample tubes.

Procedure:

  • Sample Pre-treatment: Thaw plasma samples and internal standard (IS) working solution. To 500 µL of plasma, add 50 µL of IS and vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water, and vortex again. This step lyses cells and precipitates some proteins while ensuring the analyte is in the correct ionization state for binding to the sorbent.

  • SPE Cartridge Conditioning: Place cartridges on the manifold. Condition with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry. This activates the stationary phase.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a slow, consistent vacuum to draw the sample through at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold rack. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]

Qualitative Analysis and Structural Elucidation

Confirming the chemical structure of a pyrimidinone derivative is essential, especially in synthesis and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation.[6]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrimidinones, characteristic shifts for aromatic and ring protons can be observed.[7][8]

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.

Expertise & Experience: When analyzing pyrimidinone N-oxides, differentiating between isomers can be challenging. NMR spectroscopy, sometimes with the use of a lanthanide shift reagent, can help resolve this by observing the displacement of signals, which indicates the proximity of protons to the N-oxide group.[9] Solid-state NMR can be particularly useful for studying hydrogen bonding and tautomeric forms in ureidopyrimidinone model compounds.[10]

Mass Spectrometry (MS)

While primarily a quantitative tool when coupled with chromatography, high-resolution MS (e.g., QTOF, Orbitrap) provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, which is invaluable for confirming identity and identifying unknown metabolites or degradation products.[11][12]

Quantitative Analysis: Chromatographic and Spectroscopic Methods

Quantitative analysis determines the concentration of a pyrimidinone compound in a sample.

UV-Vis Spectrophotometry

This technique is simple, rapid, and cost-effective, making it suitable for analyzing bulk drug substances or simple formulations.[13][14] The method relies on the principle that pyrimidinones, containing chromophores, absorb light in the UV-Vis range.[15]

Trustworthiness: The method is validated by establishing linearity (Beer's Law), accuracy, and precision. A typical pyrimidine derivative might be monitored at its wavelength of maximum absorbance (λmax), for instance, 275 nm.[13] A key consideration is potential interference from other components in the sample that also absorb at this wavelength.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of pyrimidinone derivatives in pharmaceutical quality control.[17] It separates the analyte from impurities and excipients before quantification.

  • Causality in Method Development:

    • Column Choice: Reversed-phase columns (e.g., C18, C8) are most common. The non-polar stationary phase effectively retains pyrimidinones of moderate polarity, eluting them with a mixture of an aqueous buffer and an organic solvent.[17][18]

    • Mobile Phase: A buffered aqueous phase (e.g., phosphate or acetate buffer) is used to control the pH.[17] This is critical because the ionization state of pyrimidinone derivatives can affect their retention time and peak shape. The organic modifier (typically acetonitrile or methanol) is adjusted to control the elution strength.

    • Detection: A UV or Diode Array Detector (DAD) is standard. DAD provides spectral information, which aids in peak purity assessment.[19]

ParameterTypical ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase for good retention.
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0Buffers the system to ensure consistent analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 20% to 80% B over 10 minAllows for elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
Detector UV at 275 nmWavelength of maximum absorbance for the target compound.

Table 4.1: Example HPLC Method Parameters for a Pyrimidinone Derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of pyrimidinones in complex biological matrices like plasma, urine, or tissue.[20][21][22] Its superior sensitivity and selectivity are achieved by coupling the separation power of LC with the specific detection of MS/MS.

  • Causality in Method Development:

    • Ionization: Electrospray Ionization (ESI) is typically used as it is well-suited for the polar, ionizable nature of many pyrimidinone compounds.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the first quadrupole (Q1) selects the parent ion (e.g., [M+H]⁺). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, stable fragment ion for detection. This dual-mass filtering provides exceptional selectivity, minimizing matrix interference.[23]

Protocol 4.1: LC-MS/MS Quantification of a Pyrimidinone in Plasma Extract

Scope: Analysis of a sample prepared according to Protocol 2.1.

Apparatus: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

Parameter Condition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3.0 min, hold for 0.5 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

MS/MS Conditions:

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV[23]
Source Temp. 150 °C[23]
Desolvation Temp. 450 °C[23]

| MRM Transition | Analyte: 352.1 -> 180.2; IS: 357.1 -> 185.2 (Example) |

Procedure:

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing acceptably (e.g., peak area %RSD < 5%).

  • Calibration Curve: Inject a series of calibration standards of known concentrations (e.g., 1-1000 ng/mL) to generate a calibration curve.

  • Sample Analysis: Inject the unknown samples prepared from Protocol 2.1.

  • Data Processing: Integrate the peak areas for the analyte and IS. Calculate the analyte/IS peak area ratio. Determine the concentration of the unknown samples by interpolating their area ratios from the calibration curve.

Method Validation and Stability Studies

A validated analytical method provides confidence in the generated data. Validation is performed according to regulatory guidelines, such as those from the FDA and ICH.[24][25]

Trustworthiness: A self-validating system is built on demonstrating the following parameters:

  • Specificity/Selectivity: The ability to measure the analyte unequivocally in the presence of other components.[26]

  • Linearity: The relationship between concentration and instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation (or stress testing) is critical for developing stability-indicating methods, which are required for pharmaceutical stability testing.[27][28] The drug substance is subjected to harsh conditions to produce degradation products.

  • Common Stress Conditions:

    • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at 60°C.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal: e.g., 80°C.

    • Photolytic: Exposure to UV and visible light.

The goal is to develop a method where the primary pyrimidinone peak is well-separated from all degradation product peaks, proving the method can accurately measure the drug in the presence of its degradants.[29]

Conclusion

The analysis of pyrimidinone compounds requires a multi-faceted approach, leveraging a suite of powerful analytical techniques. The choice of methodology, from sample preparation to final detection, must be guided by the specific analytical goal. High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry, offers the sensitivity and selectivity required for complex quantitative challenges in bioanalysis and trace impurity detection. For structural confirmation, NMR remains the definitive tool. By understanding the principles behind each technique and adhering to rigorous validation standards as outlined by regulatory bodies, researchers can ensure the generation of high-quality, reliable, and defensible data in their work with this vital class of compounds.

References

  • Marchenko, S. I., Moiseeva, A. M., P. T., T. V., & Zhebentyaev, A. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
  • Patel, C. N., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
  • Kılıç, H. (2020). UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Armstrong, G., et al. (2005). Solid-state NMR study of ureidopyrimidinone model compounds. Magnetic Resonance in Chemistry.
  • Hagen, M., & Epe, B. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis.
  • Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Abdel-Rehim, M. (2017). Sample Treatment Based on Extraction Techniques in Biological Matrices. IntechOpen.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Shaler, T. A. (n.d.). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Kato, T., & Itagaki, Y. (1974). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. Heterocycles.
  • Al-Tannak, N. F., & Hemmateenejad, B. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis.
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology.
  • Ceballos-Picot, I., et al. (2009). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Molecular Genetics and Metabolism.
  • Sonawane, J., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
  • Kumar, D., et al. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley.
  • Request PDF. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds.
  • Gerna, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM).
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation.

Sources

A Robust, Validated HPLC Protocol for the Analysis of Pyrimidinone Derivatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Pyrimidinone derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] As these scaffolds are increasingly incorporated into modern drug discovery pipelines, the need for robust, accurate, and reliable analytical methods for their quantification and quality control is paramount. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of pyrimidinone derivatives, grounded in the principles of reversed-phase chromatography. We provide a comprehensive, step-by-step protocol, from mobile phase preparation to data analysis, and discuss the critical parameters that ensure method integrity, including system suitability testing and an overview of method validation according to ICH guidelines.

Introduction and Scientific Principles

The analysis of pyrimidinone derivatives is frequently accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This technique is ideally suited for these moderately polar compounds. The fundamental principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (typically a silica-based support with bonded C8 or C18 alkyl chains) and a polar mobile phase.[3]

Causality of Separation: In RP-HPLC, the stationary phase is hydrophobic, while the mobile phase is a more polar aqueous-organic mixture. Pyrimidinone derivatives, possessing both polar (e.g., carbonyl, amine groups) and non-polar (e.g., aromatic rings) regions, will interact with the C18 stationary phase. Elution is achieved by using a mobile phase, commonly a mixture of water or an aqueous buffer with acetonitrile or methanol.[4] The organic component of the mobile phase modulates its overall polarity (eluting strength); a higher proportion of organic solvent will decrease the mobile phase polarity, causing the analyte to elute faster.

The Critical Role of pH: Pyrimidinone derivatives are nitrogen-containing heterocyclic compounds and can possess acidic or basic properties. Their ionization state is therefore highly dependent on the pH of the mobile phase. Controlling the pH with a buffer (e.g., acetate or formate) is crucial for achieving reproducible retention times and symmetrical peak shapes.[5] For most pyrimidine derivatives, a slightly acidic pH (e.g., pH 3.0-5.0) is optimal to suppress the ionization of silanol groups on the silica support and ensure a consistent ionization state of the analyte, leading to sharp, well-defined peaks.[5]

Experimental Workflow and Protocol

This section provides a self-validating protocol designed for accuracy and reproducibility. The inclusion of rigorous System Suitability Testing (SST) ensures that the chromatographic system is performing adequately before any samples are analyzed.[6][7]

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ammonium Acetate (Analytical Grade)

    • Acetic Acid (Glacial, Analytical Grade)

    • Pyrimidinone Reference Standard

Step 1: Mobile Phase Preparation (Aqueous Buffer: Acetonitrile)

  • Buffer Preparation (Mobile Phase A): To prepare 1 L of a 20 mM Ammonium Acetate buffer (pH 4.0), accurately weigh 1.54 g of ammonium acetate and dissolve it in approximately 950 mL of HPLC-grade water. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid. Make up the final volume to 1000 mL with water.

  • Filtration and Degassing: Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates. Degas the buffer and the acetonitrile (Mobile Phase B) for at least 15 minutes using an ultrasonicator or an online degasser to prevent air bubbles in the pump system.

Step 2: Standard Solution Preparation

  • Stock Standard (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the pyrimidinone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water). This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

  • Working Standard (e.g., 100 µg/mL): Pipette 5.0 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This working standard will be used for system suitability checks and for creating the calibration curve.

Step 3: Sample Preparation (Example: Pharmaceutical Tablet)

  • Weighing and Crushing: Accurately weigh and finely powder a representative number of tablets (e.g., 10 tablets).

  • Dissolution: Transfer an amount of powder equivalent to one average tablet weight into a 100 mL volumetric flask. Add approximately 70 mL of the diluent (e.g., 50:50 Methanol:Water).

  • Extraction: Sonicate the flask for 20 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API). Allow the solution to cool to room temperature.

  • Dilution and Filtration: Dilute to the mark with the diluent and mix well. Centrifuge a portion of this solution. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8][9] Filtering is a critical step to prevent particulates from damaging the injector or blocking the column frit.[9]

The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.0B: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% A / 30% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at an appropriate wavelength (e.g., 254 nm)
Run Time 15 minutes

Before analyzing any samples, the system's performance must be verified.[10][11] This is a non-negotiable step in any regulated environment.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform 5-6 replicate injections of the Working Standard solution (e.g., 100 µg/mL).

  • Evaluate the results against the predefined acceptance criteria. The analysis should only proceed if all SST criteria are met.[12]

SST ParameterAcceptance CriteriaRationale
% RSD (Peak Area) ≤ 2.0%Demonstrates the precision of the injector and detector response.[13]
% RSD (Retention Time) ≤ 1.0%Indicates the stability and precision of the pump flow rate.[6]
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can affect integration and resolution.[10]
Theoretical Plates (N) > 2000A measure of column efficiency and performance.[7]

Method Validation Overview (ICH Q2(R2))

While this note provides a starting protocol, a full method validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[14][15] This process establishes the performance characteristics of the method through rigorous laboratory studies.[16] The International Council for Harmonisation (ICH) guidelines provide a framework for this validation.[17]

Validation ParameterPurpose
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[16]
Linearity & Range To show a direct proportional relationship between concentration and detector response over a defined range.[15]
Accuracy To determine the closeness of the test results to the true value (often expressed as % recovery).[16]
Precision To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the HPLC analysis protocol for pyrimidinone derivatives.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation & Degassing p2 Standard & Sample Preparation p1->p2 p3 System Equilibration p2->p3 a1 System Suitability Test (SST) p3->a1 a2 SST Pass? a1->a2 a2->p3 No (Troubleshoot) a3 Calibration Curve (Standard Injections) a2->a3 Yes a4 Sample Analysis a3->a4 d1 Peak Integration & Quantification a4->d1 d2 Final Report Generation d1->d2

Caption: HPLC analysis workflow from preparation to reporting.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Pharma Guideline. (n.d.). System Suitability in HPLC Analysis.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Slideshare. (n.d.). System suitability testing.
  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Pharma Guideline. (2023). Steps for HPLC Method Validation.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
  • AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC.
  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Veeprho. (2024). Exploring the Different Mobile Phases in HPLC.
  • Ibrahim, M.N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry.
  • International Journal of Current Research and Review. (n.d.). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips.
  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.

Sources

Application Note & Protocols: High-Purity Isolation of 2-Methoxy-6-methylpyrimidin-4(1H)-one for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 2-Methoxy-6-methylpyrimidin-4(1H)-one, a crucial heterocyclic building block in the synthesis of agrochemicals and potential pharmaceutical agents[1]. Achieving high purity (>99.5%) is paramount for ensuring predictable reaction kinetics, minimizing side-product formation, and meeting stringent regulatory standards in drug development. This document outlines two primary purification methodologies: Recrystallization and Flash Column Chromatography, followed by rigorous purity assessment techniques. The causality behind experimental choices is explained to empower researchers to adapt these protocols to varying scales and impurity profiles.

Physicochemical Profile and Strategic Implications

Understanding the inherent properties of this compound is fundamental to designing an effective purification strategy. Its structure features a moderately polar pyrimidinone core, a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl group, a methoxy group, and a non-polar methyl group. This combination of functionalities dictates its solubility and chromatographic behavior.

PropertyValueStrategic Implication for Purification
CAS Number 55996-28-6Ensures unambiguous compound identification.
Molecular Formula C₆H₈N₂O₂---
Molecular Weight 140.14 g/mol Relevant for calculating molar quantities and reaction yields.
Appearance White to Off-white Solid[1]Visual indicator of purity; color may suggest residual impurities.
Melting Point 207-209 °CA high melting point suggests a stable crystal lattice, making recrystallization a highly suitable method. A sharp melting point range is a key indicator of high purity.
Boiling Point 203 °C at 760 mmHgNot practical for purification via distillation due to high melting point and potential for thermal degradation.
LogP (predicted) 0.49920Indicates moderate polarity, suggesting solubility in polar protic solvents (alcohols) and some polar aprotic solvents (ethyl acetate), and good retention on normal-phase silica gel.
Purity (Typical Commercial) 97-98%[1]Indicates the presence of 2-3% of impurities that must be removed for high-grade applications.

Data sourced from publicly available chemical databases.

Anticipated Impurities: Common impurities in multistep syntheses include unreacted starting materials, intermediates, or byproducts from side reactions[2]. For pyrimidinones synthesized from classic routes (e.g., condensation of a β-ketoester with a substituted urea), potential impurities could include related pyrimidine isomers, hydrolyzed starting materials, or incompletely methylated precursors.

Purification Strategy Workflow

The choice between recrystallization and chromatography depends on the impurity profile, the quantity of material, and the desired final purity. Recrystallization is ideal for removing small amounts of impurities from large batches of material, provided a suitable solvent is found. Flash chromatography offers superior separation power for complex mixtures or impurities with similar solubility to the target compound.

PurificationWorkflow Crude Crude Product (97-98% Purity) Decision Assess Impurity Profile & Scale Crude->Decision Recryst Protocol 1: Recrystallization Decision->Recryst >10g Scale Simple Impurity Profile Chrom Protocol 2: Flash Chromatography Decision->Chrom <10g Scale Complex Impurity Profile Assess Purity Assessment (TLC, HPLC, NMR, MP) Recryst->Assess Chrom->Assess Pure Pure Product (>99.5%) Assess->Pure

Caption: Overall purification and validation workflow.

Protocol 1: Purification by Recrystallization

Principle: This technique leverages the difference in solubility between the target compound and its impurities in a selected solvent at different temperatures. The ideal solvent will dissolve this compound completely at its boiling point but poorly at low temperatures (0-4 °C), while impurities remain soluble at all temperatures.

Solvent Screening (Small Scale)

Before committing a large batch, it is critical to identify an optimal solvent system. Common solvents for pyrimidine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and water/alcohol mixtures[3].

Solvent SystemRationale & Expected Outcome
Ethanol (95%) The hydroxyl group and moderate polarity make it a strong candidate. Likely to dissolve the compound when hot and allow crystallization upon cooling.
Isopropanol Slightly less polar than ethanol; may provide a better recovery yield if solubility is too high in ethanol.
Ethyl Acetate A polar aprotic solvent. May be effective but can be less efficient at dissolving compounds with strong hydrogen-bonding capabilities.
Ethanol/Water A solvent/anti-solvent pair. The compound should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization. This is useful if the compound is too soluble in pure hot ethanol.
Detailed Recrystallization Protocol (Ethanol)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar. Add a minimal volume of 95% ethanol (e.g., start with 5-10 mL per gram of crude material).

  • Heating: Heat the suspension on a hot plate with stirring. Bring the solvent to a gentle boil. Add more 95% ethanol in small portions until all the solid has just dissolved, creating a saturated solution. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are observed, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask in an oven and use fluted filter paper for rapid filtration. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold 95% ethanol to rinse away the residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product during the wash.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved. The resulting product should be a fine, white crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Due to its moderate polarity, this compound will adsorb to the polar silica gel and can be eluted with a solvent system of appropriate polarity.

Mobile Phase Selection via TLC

The key to successful column chromatography is selecting a solvent system that provides good separation. This is determined using Thin-Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol 9:1). Spot this solution onto a silica gel TLC plate.

  • Elution: Develop the plate in various solvent systems. Common systems for N-heterocycles include mixtures of hexane/ethyl acetate or dichloromethane/methanol[3][4].

  • Selection: The ideal solvent system is one where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35 [4]. This Rƒ value ensures the compound moves down the column at an optimal rate, allowing for effective separation from impurities.

Suggested Mobile Phase Systems
Hexane / Ethyl Acetate (e.g., 1:1 to 1:4)
Dichloromethane / Methanol (e.g., 98:2 to 95:5)
Dichloromethane / Acetone (e.g., 9:1 to 4:1)

For nitrogen-containing compounds, adding 0.1-0.5% triethylamine to the mobile phase can prevent streaking on the silica gel by neutralizing acidic sites[4].

Detailed Flash Chromatography Protocol
  • Column Packing: Select a column of appropriate size (a 20:1 to 100:1 ratio of silica gel to crude compound by weight is recommended for difficult separations)[5]. Pack the column as a slurry with the chosen, low-polarity starting eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (~1-2 times the weight of the crude product) to this solution and evaporate the solvent to dryness on a rotary evaporator. This creates a "dry load" of the sample adsorbed onto silica. Causality: Dry loading ensures a narrow, even band of material is applied to the column, leading to much sharper separation than liquid loading.

  • Elution: Carefully add the dry-loaded silica to the top of the packed column. Add a thin layer of sand to protect the surface. Fill the column with the mobile phase and apply gentle air pressure to begin elution at a flow rate of approximately 2 inches/minute[4].

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Gradient Elution (Recommended): Start with a lower polarity mobile phase (e.g., 98:2 DCM/MeOH) to elute non-polar impurities. Gradually increase the polarity (e.g., to 95:5 DCM/MeOH) to elute the target compound[6]. This provides better separation and sharper peaks.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Chromatography step1 Step 1: Column Packing Slurry pack silica gel in low-polarity eluent. step2 Step 2: Sample Loading Adsorb crude product onto silica (dry load). Add to top of column. step1->step2 step3 Step 3: Elution Start with low polarity eluent. Gradually increase polarity. Collect fractions. step2->step3 step4 Step 4: Analysis & Pooling Analyze fractions by TLC. Combine pure fractions. step3->step4 step5 Step 5: Isolation Evaporate solvent to obtain pure product. step4->step5

Caption: Step-by-step flash chromatography workflow.

Purity Assessment and Validation

Post-purification analysis is a mandatory step to confirm the identity and quantify the purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis of pyrimidine derivatives[7][8].

  • Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. The moderately polar target compound will be retained on a non-polar C18 column and eluted with a mixture of an organic solvent and water.

  • Protocol:

    • Column: C18 silica gel column (e.g., 4.6 x 250 mm, 5 µm particle size)[8].

    • Mobile Phase A: Water (with 0.1% formic acid or phosphoric acid)[9].

    • Mobile Phase B: Acetonitrile or Methanol[8].

    • Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min[7].

    • Detection: UV detector set at an appropriate wavelength (e.g., 240-270 nm, determined by UV scan).

    • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Supporting Analytical Methods
  • Thin-Layer Chromatography (TLC): A rapid, qualitative check. A single spot in multiple solvent systems indicates high purity.

  • ¹H NMR Spectroscopy: Confirms the structural integrity of the molecule. The absence of signals from impurities and residual solvents is a strong indicator of purity. Key expected signals would be for the methoxy group, the methyl group, the pyrimidine ring proton, and the N-H proton.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1 °C) that matches the literature value (207-209 °C) is indicative of a highly pure, crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Conclusion

The purification of this compound can be effectively achieved using either recrystallization or flash column chromatography. The choice of method should be guided by the scale of the purification and the nature of the impurities. Recrystallization from ethanol is a robust method for large-scale purification of material with minor impurities. For smaller scales or more complex impurity profiles, flash chromatography with a dichloromethane/methanol gradient provides excellent separation. In all cases, the final purity must be rigorously validated using a combination of HPLC, NMR, and melting point analysis to ensure the material is suitable for its intended high-grade application.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography.
  • BOC Sciences. (n.d.). High Purity 2-Methoxy-6-methylpyrimidin-4-ol.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.

Sources

Application Note: A Practical Guide to the Recrystallization of Phenoxy-2(1H)-Pyrimidinone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Purity in Drug Discovery

Phenoxy-2(1H)-pyrimidinone analogues constitute a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. As with any Active Pharmaceutical Ingredient (API), chemical purity is not merely a quality metric; it is a fundamental prerequisite for reliable biological screening, accurate structure-activity relationship (SAR) studies, and ultimately, clinical safety and efficacy.[1] Recrystallization is the most robust and widely employed method for the purification of solid organic compounds, making mastery of this technique essential for any chemist working with these analogues.[1][2]

This document provides an in-depth guide to developing and executing effective recrystallization protocols for phenoxy-2(1H)-pyrimidinone analogues. It moves beyond a simple list of instructions to explain the underlying principles, enabling the scientist to make informed decisions and troubleshoot challenges effectively.

The Theory in Practice: Understanding Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent acts as a tool, finely tuned to the specific solubility properties of the compound and its impurities.

Core Principles of Solvent Selection:

  • High-Temperature Solubility: The target compound should be highly soluble in the solvent at or near its boiling point.[3]

  • Low-Temperature Insolubility: The compound should have very low solubility in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[3] This differential solubility is the driving force for the entire process.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor upon crystallization).[4]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying phase.[3]

  • Safety: The solvent should be as non-toxic and non-flammable as possible.

For phenoxy-2(1H)-pyrimidinone analogues, which are often moderately polar, a range of solvents can be effective. Common choices based on literature and chemical principles include:

  • Alcohols: Ethanol, Methanol, Isopropanol.[5][6][7]

  • Esters: Ethyl acetate.[8]

  • Ketones: Acetone.[9]

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.[8][9]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF).[8][10]

A patent for purifying these specific analogues highlights the use of polar organic solvents such as methanol, acetone, THF, or acetonitrile.[9] The choice is often empirical and requires small-scale testing.

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the logical flow of a typical recrystallization procedure. Each step represents a critical control point for achieving high purity and yield.

Recrystallization_Workflow cluster_0 Preparation & Dissolution cluster_1 Purification cluster_2 Isolation & Drying A 1. Crude Solid in Flask B 2. Add Minimum Hot Solvent A->B C 3. Saturated Solution B->C D 4. Hot Filtration (Optional: Removes insoluble impurities) C->D If solids present E 5. Slow Cooling (Induces Crystallization) C->E If no solids D->E F 6. Cold Filtration (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals (Vacuum Oven) G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow for the purification of solids via recrystallization.

Standard Protocol: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach when a suitable solvent is identified.

Materials:

  • Crude phenoxy-2(1H)-pyrimidinone analogue

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flasks, heating mantle with stir plate, magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent and begin heating with stirring.

  • Achieve Saturation: Continue to add the solvent in small portions to the boiling solution until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.[11]

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, this step is essential. Pre-heat a second flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[11]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals. A highly ordered crystal lattice is more selective and tends to exclude impurity molecules. Rapid cooling ("crashing out") can trap impurities within a less-ordered solid precipitate.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any residual mother liquor containing soluble impurities. Re-apply the vacuum to pull the wash solvent through.[3] Causality: Using cold solvent for the wash minimizes the redissolving of your purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature safely below the product's melting point.

Advanced Protocol: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It uses a pair of miscible solvents: one in which the compound is very soluble (solvent) and one in which it is very insoluble (anti-solvent).[4][12] A common pair for compounds of this type could be Ethanol (solvent) and Water (anti-solvent).[7]

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethanol).

  • While maintaining the high temperature, add the "poor" solvent (the anti-solvent, e.g., Water) dropwise until the solution becomes persistently cloudy (the saturation point).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Follow steps 5 through 9 from the single-solvent protocol. For the washing step (step 8), use a cold mixture of the two solvents.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some solvent to increase the concentration and allow it to cool again. Try scratching the inner wall of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of pure product if available.[1]
"Oiling Out" The compound's melting point is below the solvent's boiling point. The rate of cooling is too fast, or the compound is too impure.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.
Low Recovery Yield Too much solvent was used. Premature crystallization occurred during hot filtration. The compound is still significantly soluble in the cold solvent.Use less solvent initially. Ensure filtration apparatus is properly pre-heated. Cool the flask in the ice bath for a longer duration.
Impure Final Product Cooling was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Repeat the recrystallization, ensuring very slow cooling. Try a different solvent system. Consider a preliminary purification step like column chromatography.

References

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures.
  • Pharmaceutical Crystallization in drug development.Syrris.
  • Recrystallization of Active Pharmaceutical Ingredients.SciSpace.
  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.Google Patents. KR20160065496A.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.PMC - NIH.
  • From form to function: Crystallization of active pharmaceutical ingredients.CEPAC.
  • Recrystallization and Crystallization.University of Rochester.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.World Scientific News.
  • Recrystallization (chemistry).Wikipedia.
  • Recrystallization.University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • 2.1: RECRYSTALLIZATION.Chemistry LibreTexts.
  • Crystallization of Pyrimidine Compounds.Benchchem Technical Support Center.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.Revue Roumaine de Chimie.
  • Synthesis, Characterization and Antioxidant Activity of Pyrimidinone Derivatives.Der Pharma Chemica.
  • Synthesis and Characterization of Some Pyrimidinone Derivatives.Der Pharma Chemica.
  • Substances yield after recrystallization from different solvents.ResearchGate.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents.MedCrave online. (2018).

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Synthesis of 2-Amino-4-Hydroxy-6-Methoxy-Pyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

2-Amino-4-hydroxy-6-methoxy-pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, notably as intermediates for highly active pharmaceutical ingredients. The strategic synthesis of this molecule is of paramount importance. The primary and most convergent approach involves the cyclocondensation of a guanidine salt with a suitably substituted malonic ester derivative. This method is favored for its reliability, scalability, and the ready availability of starting materials.

The core principle of this synthesis is the formation of the pyrimidine ring through the reaction of the dinucleophilic guanidine with a dielectrophilic three-carbon component, typically a malonic ester. The substitution pattern on the final pyrimidine is dictated by the choice of the malonic ester. For the target molecule, diethyl 2-methoxy-malonate is the ideal starting material.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis proceeds via a base-catalyzed condensation reaction. The mechanism can be understood through the following key steps:

  • Deprotonation of Guanidine: In the presence of a strong base, such as sodium ethoxide, guanidine hydrochloride is converted to the free base, a potent nucleophile.

  • Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the electrophilic carbonyl carbons of diethyl 2-methoxy-malonate.

  • Intramolecular Cyclization: Following the initial attack, an intramolecular condensation occurs, where a second nitrogen atom of the guanidine intermediate attacks the remaining ester carbonyl group, leading to the formation of the six-membered pyrimidine ring.

  • Tautomerization: The resulting dihydroxy intermediate exists in equilibrium with its more stable keto-enol tautomeric form, yielding the final 2-amino-4-hydroxy-6-methoxy-pyrimidine.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the final purified product.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Guanidine Guanidine Hydrochloride ReactionVessel Cyclocondensation (Reflux) Guanidine->ReactionVessel Malonate Diethyl 2-methoxy-malonate Malonate->ReactionVessel Base Sodium Ethoxide in Ethanol Base->ReactionVessel Neutralization Neutralization (e.g., Acetic Acid) ReactionVessel->Neutralization Cooling Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct 2-Amino-4-hydroxy-6- methoxy-pyrimidine Recrystallization->FinalProduct Characterization Characterization (NMR, MS, mp) FinalProduct->Characterization

Caption: Experimental workflow for the synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints and expected outcomes to ensure the successful synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Guanidine Hydrochloride95.5310.5 g0.11
Diethyl 2-methoxy-malonate190.1919.0 g0.10
Sodium Metal22.992.53 g0.11Handle with care
Absolute Ethanol46.07150 mL-Anhydrous
Glacial Acetic Acid60.05As needed-For neutralization
Deionized Water18.02As needed-For washing

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic; allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of guanidine hydrochloride (10.5 g) in 50 mL of absolute ethanol. Stir the mixture for 30 minutes to ensure the formation of the guanidine free base.

  • Addition of Malonate: Slowly add diethyl 2-methoxy-malonate (19.0 g) to the reaction mixture through the dropping funnel over a period of 30 minutes.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7. A precipitate will form.

  • Purification: Filter the crude product and wash it with cold deionized water followed by a small amount of cold ethanol. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white to off-white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Base (Sodium Ethoxide): Sodium ethoxide is a strong base that is highly effective in deprotonating guanidine hydrochloride to its more reactive free base form. It is also compatible with the ethanolic solvent system.

  • Anhydrous Conditions: The use of absolute ethanol and a nitrogen atmosphere is crucial to prevent the reaction of sodium metal with water and to avoid side reactions that could be caused by the presence of moisture.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Neutralization: Neutralization with acetic acid is a critical step to protonate the pyrimidine ring and precipitate the product from the reaction mixture. Careful pH control is necessary to maximize yield and purity.

Alternative Synthetic Routes

While the cyclocondensation of guanidine with a malonic ester is a primary route, other methods have been reported for synthesizing related pyrimidines, which could be adapted for the target molecule.

One such method involves the selective demethylation of 2-amino-4,6-dimethoxy-pyrimidine. This can be achieved by heating 2-amino-4,6-dimethoxy-pyrimidine hydrochloride, which results in the loss of a methyl group to yield 2-amino-4-hydroxy-6-methoxy-pyrimidine.[1] This precursor, 2-amino-4,6-dimethoxypyrimidine, can be synthesized from the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide.[2][3][4] The dichloropyrimidine itself is typically prepared from 2-amino-4,6-dihydroxypyrimidine by chlorination with reagents like phosphorus oxychloride.[5]

Another approach starts with the condensation of guanidine nitrate with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, which is then methylated.[6]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed cyclocondensation reaction.

ReactionMechanism Guanidine Guanidine Intermediate1 Nucleophilic Attack Intermediate Guanidine->Intermediate1 Nucleophilic Attack Malonate Diethyl 2-methoxy-malonate Malonate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-hydroxy-6-methoxy-pyrimidine Intermediate2->Product Tautomerization

Caption: Simplified mechanism of 2-amino-4-hydroxy-6-methoxy-pyrimidine synthesis.

Concluding Remarks

The synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine via the cyclocondensation of guanidine and diethyl 2-methoxy-malonate is a robust and efficient method suitable for laboratory and potential scale-up applications. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently and safely produce this valuable chemical intermediate for further use in drug discovery and development programs.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

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Application Notes & Protocols: The Role of 2-Methoxy-6-methylpyrimidin-4(1H)-one in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, forming the backbone of nucleobases in DNA and RNA and appearing in numerous approved drugs.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5]

This document focuses on a specific, versatile building block: 2-Methoxy-6-methylpyrimidin-4(1H)-one (CAS 55996-28-6). While not a therapeutic agent itself, this compound serves as a crucial starting material and molecular scaffold in the drug discovery pipeline.[6] Its strategic placement of functional groups—a reactive methoxy group, a methyl group, and a cyclic amide (pyrimidinone) core—makes it an ideal starting point for generating libraries of diverse molecules for high-throughput screening (HTS) campaigns.[][8] We will explore its synthesis, derivatization, and application in a practical drug discovery workflow, using antiviral research as a primary case study.

Part 1: Physicochemical Properties and Synthetic Versatility

The utility of this compound as a synthetic intermediate stems from its chemical architecture. The methoxy group at the 2-position is a key feature, as it can be readily displaced by nucleophiles, providing a direct route to introduce a wide array of functional groups and build molecular complexity.[9]

PropertyValueSource
CAS Number 55996-28-6[8]
Molecular Formula C₆H₈N₂O₂[]
Molecular Weight 140.14 g/mol []
Appearance White to Off-white Solid[6]
Purity ≥97-98% (Commercially Available)[6][10]
Primary Application Key intermediate for synthesis[6]
Protocol 1: Synthesis of an Amine-Substituted Pyrimidinone Library for Screening

This protocol details the nucleophilic substitution of the 2-methoxy group, a common strategy to generate a library of derivatives for biological screening. This method is adapted from synthetic strategies used to produce antiviral pyrimidinones.[2] The goal is to replace the methoxy group with various alkylamino side chains, which can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, all critical factors for target binding.

Rationale: The choice of primary or secondary amines as nucleophiles allows for the introduction of diverse side chains. The reaction is typically conducted in a sealed vessel at elevated temperatures to overcome the activation energy for the substitution reaction on the heteroaromatic ring.

Materials:

  • This compound

  • A panel of primary and secondary amines (e.g., N-ethylethanamine, N-propylethanamine, piperidine)

  • Anhydrous solvent (e.g., Ethanol or 1,4-Dioxane)

  • Sealed reaction vials suitable for heating

  • Stir plate with heating capabilities

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, add this compound (1.0 eq).

  • Amine Addition: Add the selected amine (1.5 - 2.0 eq). The slight excess of the amine drives the reaction to completion.

  • Solvent Addition: Add the anhydrous solvent (e.g., Ethanol) to achieve a concentration of approximately 0.1-0.5 M.

  • Sealing and Heating: Securely seal the vial and place it on a heated stir plate. Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours). A suitable eluent system would be Ethyl Acetate/Hexanes. The product should be more polar than the starting material.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-100% Ethyl Acetate in Hexanes) to yield the pure 2-alkylamino-6-methylpyrimidin-4(1H)-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR and LC-MS.

This parallel synthesis approach can be used to rapidly generate a library of dozens of related compounds from the single starting material, which is a foundational step in exploring structure-activity relationships (SAR).[11]

Part 2: Application in Drug Discovery Screening

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. The pyrimidinone scaffold has shown promise in several therapeutic areas.

  • Antiviral Activity: Derivatives of 2-methoxy-pyrimidinones have been identified as efficient and selective inhibitors of the rubella virus.[2] This suggests that the scaffold is a viable starting point for the discovery of novel antiviral agents.

  • Anti-inflammatory Activity: Many pyrimidine derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][5][12] The ability to selectively inhibit COX-2 over COX-1 is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: The pyrimidine core is present in many kinase inhibitors used in oncology.[4][13] Derivatives have been designed to target key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[4]

Workflow Diagram: From Scaffold to Antiviral Hit

The following diagram illustrates a typical workflow in a drug discovery campaign starting with our core scaffold.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Identification & Validation cluster_3 Phase 4: Lead Optimization Start 2-Methoxy-6-methyl- pyrimidin-4(1H)-one Synth Protocol 1: Parallel Aminolysis Start->Synth Scaffold Lib Diverse Pyrimidinone Library (50-100 Compounds) Synth->Lib Derivatization Screen Protocol 2: Viral Plaque Reduction Assay Lib->Screen Tox Cytotoxicity Assay (e.g., MTT on Host Cells) Lib->Tox Data Data Analysis: Calculate EC₅₀ & CC₅₀ Screen->Data Tox->Data Hit Identify 'Hits' (Potent & Non-toxic) Data->Hit Selectivity Index SAR SAR Studies & Further Synthesis Hit->SAR Validated Hit

Caption: High-level workflow for a hit discovery campaign.

Part 3: Detailed Protocols for Antiviral Screening

This section provides a detailed protocol for a viral plaque reduction assay, a gold-standard method for quantifying antiviral activity.[2]

Protocol 2: Viral Plaque Reduction Assay

Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀). A viral plaque is a localized area of cell death and lysis caused by viral replication in a confluent monolayer of host cells. An effective antiviral will prevent plaque formation. This protocol is self-validating as it includes parallel cytotoxicity testing to ensure that the observed reduction in plaques is due to specific antiviral activity and not simply because the compound is killing the host cells.

Materials:

  • Synthesized pyrimidinone library (dissolved in DMSO)

  • Vero cells (a common host cell line for Rubella virus)[2]

  • Rubella virus stock of known titer (Plaque Forming Units/mL)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Agarose or methylcellulose for overlay

  • Crystal Violet staining solution

  • MTT reagent for cytotoxicity assay

Procedure:

Day 1: Cell Seeding

  • Culture Vero cells to ~90% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Seed the cells into 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁵ cells/well).

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Infection and Treatment

  • Prepare serial dilutions of the test compounds from your pyrimidinone library in a serum-free medium. Include a "no-drug" vehicle control (DMSO).

  • Aspirate the medium from the confluent Vero cell monolayers.

  • Wash the monolayers gently with PBS.

  • Infect the cells by adding a small volume (e.g., 200 µL) of virus suspension diluted to provide ~100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • After adsorption, aspirate the viral inoculum.

  • Add 2 mL of overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose) containing the corresponding serial dilutions of the test compounds.

  • Allow the overlay to solidify at room temperature, then incubate at 37°C, 5% CO₂ for 3-5 days until plaques are visible.

Parallel Cytotoxicity Assay (CC₅₀ Determination):

  • On Day 1, seed cells in a 96-well plate.

  • On Day 2, add the same serial dilutions of your compounds to the wells (without adding any virus).

  • Incubate for the same duration as the plaque assay.

  • At the end of the incubation, perform an MTT assay to determine the compound concentration that reduces cell viability by 50% (CC₅₀).

Day 5-7: Staining and Quantification

  • Fix the cells by adding a formalin solution.

  • After fixation, remove the agarose overlay.

  • Stain the cell monolayer with Crystal Violet solution for 15-30 minutes. The stain will color the living cells purple, leaving the viral plaques as clear zones.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

Data Analysis and Hit Identification

The effectiveness of a compound is determined by its Selectivity Index (SI) , calculated as the ratio of its cytotoxicity to its antiviral activity.

SI = CC₅₀ / EC₅₀

A high SI value (typically >10) is desirable, as it indicates that the compound inhibits viral replication at concentrations far below those that are toxic to the host cell.

Compound IDStructure ModificationEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Start-01 2-Methoxy (Parent)>100>100N/A
Lib-04a 2-(Ethylamino)15.2>100>6.6
Lib-07b 2-(Propylamino)8.5>100>11.8
Lib-15c 2-(Piperidin-1-yl)5.185.416.7
Control Ribavirin10.8>100>9.3

From this sample data, compound Lib-15c would be identified as a "hit" due to its potent antiviral activity (low EC₅₀) and high selectivity index.

Visualizing Structure-Activity Relationships (SAR)

The data from the library screen allows for initial SAR analysis. By comparing the structures of active versus inactive compounds, researchers can deduce which chemical features are important for biological activity.

SAR cluster_0 Core Scaffold cluster_1 Modifications (R-group) cluster_2 Observed Activity Core 2-R-6-methylpyrimidin-4(1H)-one R1 R = -NH-Et R2 R = -NH-Pr R3 R = Piperidinyl R4 R = Morpholinyl A1 EC₅₀ = 15.2 µM R1->A1 A2 EC₅₀ = 8.5 µM R2->A2 A3 EC₅₀ = 5.1 µM (HIT) R3->A3 A4 EC₅₀ = 45.0 µM R4->A4

Caption: Conceptual SAR analysis from initial screening data.

Conclusion

This compound is a powerful tool in the drug discovery arsenal. While its most prominent documented use is in the agrochemical sector, its true value in pharmaceutical R&D lies in its role as a versatile and readily available chemical scaffold. By employing straightforward synthetic modifications, such as the aminolysis protocol described, this single molecule can give rise to large, diverse libraries of novel compounds. When coupled with robust biological assays like the viral plaque reduction protocol, it serves as an excellent starting point for identifying hit compounds. The journey from this simple pyrimidinone to a potential lead candidate for an antiviral, anti-inflammatory, or anticancer drug exemplifies the foundational role of strategic building blocks in the modern drug discovery pipeline.

References

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  • US Patent 6693194B2, Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
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Anwendungs- und Protokollhandbuch: Derivatisierung von 2-Methoxy-6-methylpyrimidin-4(1H)-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Anwendungswissenschaftler, Gemini-Laboratorien

Datum: 2026-01-08

Betreff: Ein umfassender Leitfaden zur Synthese und zum Screening einer Bibliothek von Pyrimidinon-Derivaten

Zusammenfassung für die Geschäftsleitung

Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung des vielseitigen Gerüsts 2-Methoxy-6-methylpyrimidin-4(1H)-on. Das Pyrimidinon-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie, und Derivate zeigen häufig eine signifikante Aktivität als Kinase-Inhibitoren.[1][2][3] Dieses Handbuch bietet einen praxisorientierten Leitfaden für die Synthese einer fokussierten Bibliothek durch N-Alkylierung, O-Alkylierung, Acylierung und Palladium-katalysierte Kreuzkupplungsreaktionen. Darüber hinaus wird ein rationalisierter Arbeitsablauf für das biologische Screening der resultierenden Verbindungen vorgestellt, der sich auf die Bewertung der Zytotoxizität und der spezifischen Kinase-Inhibition konzentriert und somit einen klaren Weg von der Synthese bis zur biologischen Validierung aufzeigt.

Einleitung: Die Bedeutung des Pyrimidinon-Gerüsts

Das 2-Methoxy-6-methylpyrimidin-4(1H)-on ist ein attraktives Ausgangsmolekül für die Wirkstoffforschung. Seine Struktur bietet mehrere reaktive Stellen für die chemische Modifikation, was die Erzeugung einer großen chemischen Vielfalt aus einem einzigen, leicht zugänglichen Kern ermöglicht. Pyrimidinon-Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, insbesondere als Inhibitoren von Proteinkinasen, die eine zentrale Rolle bei der Signaltransduktion von Zellen spielen und häufig bei Krankheiten wie Krebs fehlreguliert sind.[1] Die in diesem Leitfaden beschriebenen Strategien zielen darauf ab, eine Bibliothek von Analoga für das Screening auf potenzielle therapeutische Wirkstoffe zu erstellen.

Chemische Derivatisierungsstrategien

Das Grundgerüst von 2-Methoxy-6-methylpyrimidin-4(1H)-on bietet drei primäre Angriffspunkte für die Derivatisierung: den Stickstoff an Position 1 (N1), den Sauerstoff am exozyklischen Keton (O4) und die Position 4 nach Umwandlung in eine reaktivere funktionelle Gruppe.

Abbildung 1: Mögliche Derivatisierungsstellen am 2-Methoxy-6-methylpyrimidin-4(1H)-on-Gerüst.

N1- und O4-Alkylierung

Die Alkylierung am Pyrimidinon-Kern kann entweder am Stickstoff (N-Alkylierung) oder am Sauerstoff (O-Alkylierung) erfolgen.[4][5] Die Regioselektivität wird durch die Wahl der Base, des Lösungsmittels und des Alkylierungsreagenzes beeinflusst.

Kausalität der experimentellen Auswahl:

  • Base: Eine starke, nicht-nukleophile Base wie Natriumhydrid (NaH) deprotoniert bevorzugt den Stickstoff und begünstigt die N-Alkylierung. Eine weichere Base wie Kaliumcarbonat (K2CO3) kann in polaren aprotischen Lösungsmitteln die O-Alkylierung begünstigen.[4]

  • Lösungsmittel: Aprotische polare Lösungsmittel wie DMF oder Acetonitril solvatisieren das Kation der Base und erhöhen die Nukleophilie des Pyrimidinon-Anions.

  • Alkylierungsreagenz: Reaktive Alkylhalogenide (insbesondere Iodide und Bromide) sind für eine effiziente Alkylierung erforderlich.

Protokoll 2.1.1: Selektive N1-Alkylierung

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben 2-Methoxy-6-methylpyrimidin-4(1H)-on (1,0 Äq.) in trockenem DMF suspendieren.

  • Deprotonierung: Die Suspension auf 0 °C abkühlen und langsam Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1,1 Äq.) zugeben.

  • Reaktion: Die Mischung 30 Minuten bei 0 °C rühren, dann das Alkylhalogenid (z. B. Iodmethan, Benzylbromid, 1,1 Äq.) zugeben.

  • Aufarbeitung: Die Reaktion bei Raumtemperatur über Nacht rühren lassen. Die Reaktion vorsichtig mit Wasser quenchen, mit Ethylacetat extrahieren, die organische Phase mit Sole waschen, über Na2SO4 trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Den Rückstand durch Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient) reinigen, um das N1-alkylierte Produkt zu erhalten.

Protokoll 2.1.2: Bevorzugte O4-Alkylierung

  • Vorbereitung: 2-Methoxy-6-methylpyrimidin-4(1H)-on (1,0 Äq.) und Kaliumcarbonat (K2CO3, 2,0 Äq.) in Acetonitril suspendieren.

  • Reaktion: Das Alkylhalogenid (1,2 Äq.) zugeben und die Mischung unter Rückfluss erhitzen, bis die Dünnschichtchromatographie (DC) den Verbrauch des Ausgangsmaterials anzeigt (typischerweise 6-12 Stunden).

  • Aufarbeitung: Die Mischung abkühlen lassen, die Feststoffe abfiltrieren und das Filtrat eindampfen.

  • Reinigung: Den Rückstand in Ethylacetat lösen, mit Wasser waschen, trocknen und durch Säulenchromatographie reinigen, um das O4-alkylierte Produkt zu erhalten.

N1- und O4-Acylierung

Die Acylierung führt eine Acylgruppe ein und erzeugt Amide (N-Acylierung) oder Ester (O-Acylierung).[6] Die Produkte haben im Vergleich zu den alkylierten Analoga unterschiedliche elektronische und sterische Eigenschaften.

Kausalität der experimentellen Auswahl:

  • Acylierungsreagenz: Acylchloride oder -anhydride sind hochreaktiv und werden häufig verwendet.

  • Base: Eine nicht-nukleophile Base wie Triethylamin (TEA) oder Pyridin wird verwendet, um den während der Reaktion entstehenden HCl-Säure abzufangen.

Protokoll 2.2.1: Gemischte N1/O4-Acylierung

  • Vorbereitung: 2-Methoxy-6-methylpyrimidin-4(1H)-on (1,0 Äq.) in trockenem Dichlormethan (DCM) lösen und Triethylamin (1,5 Äq.) zugeben.

  • Reaktion: Die Lösung auf 0 °C abkühlen und langsam das Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid, 1,2 Äq.) zugeben.

  • Aufarbeitung: Die Reaktion bei Raumtemperatur 2-4 Stunden rühren. Mit Wasser verdünnen und die Phasen trennen. Die organische Schicht mit 1 M HCl, gesättigter NaHCO3-Lösung und Sole waschen, über Na2SO4 trocknen und eindampfen.

  • Reinigung: Die resultierenden N- und O-acylierten Isomere werden durch Säulenchromatographie getrennt.

DerivatisierungBaseLösungsmittelTypische ReagenzienHauptprodukt
N-Alkylierung NaHDMFCH3I, BnBrN1-Alkyl-Derivat
O-Alkylierung K2CO3AcetonitrilCH3I, BnBrO4-Alkyl-Derivat
Acylierung TEA, PyridinDCMAcCl, BzClGemisch aus N1/O4-Acyl

Tabelle 1: Zusammenfassung der Bedingungen für die Alkylierung und Acylierung.

Palladium-katalysierte Kreuzkupplung an der C4-Position

Für Kreuzkupplungsreaktionen wie die Suzuki- oder Buchwald-Hartwig-Reaktion muss die Hydroxylgruppe an der C4-Position zunächst in eine bessere Abgangsgruppe, typischerweise ein Chlorid, umgewandelt werden. Das resultierende 4-Chlor-2-methoxy-6-methylpyrimidin ist ein vielseitiges Zwischenprodukt.[7]

Protokoll 2.3.1: Synthese von 4-Chlor-2-methoxy-6-methylpyrimidin

  • Vorbereitung: In einem trockenen Kolben 2-Methoxy-6-methylpyrimidin-4(1H)-on (1,0 Äq.) in Phosphoroxychlorid (POCl3, 5-10 Äq.) suspendieren.

  • Reaktion: Einen Tropfen DMF als Katalysator zugeben und die Mischung 2-3 Stunden unter Rückfluss erhitzen.

  • Aufarbeitung: Das überschüssige POCl3 vorsichtig unter Vakuum abdestillieren. Den Rückstand langsam in Eiswasser gießen und mit einer gesättigten Natriumcarbonatlösung neutralisieren.

  • Extraktion & Reinigung: Das Produkt mit DCM oder Ethylacetat extrahieren. Die vereinigten organischen Schichten trocknen, eindampfen und durch Chromatographie reinigen, um das chlorierte Zwischenprodukt zu erhalten.

Protokoll 2.3.2: Suzuki-Kupplung

  • Vorbereitung: In einem mikrowellengeeigneten Röhrchen 4-Chlor-2-methoxy-6-methylpyrimidin (1,0 Äq.), die gewünschte Boronsäure (1,5 Äq.), Palladium(0)-Katalysator (z. B. Pd(PPh3)4, 0,05 Äq.) und eine Base (z. B. Na2CO3, 2,0 Äq.) kombinieren.

  • Reaktion: Ein Gemisch aus Dioxan und Wasser (z. B. 4:1) zugeben, das Röhrchen verschließen und in einem Mikrowellenreaktor auf 100-120 °C für 15-30 Minuten erhitzen.

  • Aufarbeitung: Nach dem Abkühlen die Reaktionsmischung durch Celite filtrieren, mit Ethylacetat verdünnen, mit Wasser waschen, trocknen und eindampfen.

  • Reinigung: Das C4-arylierte oder -vinylierte Produkt durch Säulenchromatographie isolieren.

Protokoll 2.3.3: Buchwald-Hartwig-Aminierung

  • Vorbereitung: In einem trockenen, mit Inertgas gespülten Kolben 4-Chlor-2-methoxy-6-methylpyrimidin (1,0 Äq.), das gewünschte Amin (1,2 Äq.), einen Palladium-Präkatalysator (z. B. Pd2(dba)3, 0,02 Äq.), einen Liganden (z. B. Xantphos, 0,04 Äq.) und eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butoxid, 1,4 Äq.) in einem trockenen aprotischen Lösungsmittel (z. B. Toluol oder Dioxan) kombinieren.

  • Reaktion: Die Mischung unter Inertgasatmosphäre auf 80-110 °C erhitzen, bis die Reaktion abgeschlossen ist (LC-MS- oder DC-Überwachung).

  • Aufarbeitung: Die Mischung abkühlen, mit Ethylacetat verdünnen, durch Celite filtrieren und das Filtrat eindampfen.

  • Reinigung: Das C4-aminierte Produkt durch Säulenchromatographie reinigen.

Arbeitsablauf für das biologische Screening

Nach der Synthese und Reinigung wird die Bibliothek von Derivaten einem schrittweisen biologischen Screening unterzogen, um ihre potenziellen therapeutischen Wirkungen zu bewerten. Der Arbeitsablauf beginnt mit einer allgemeinen Zytotoxizitätsprüfung, gefolgt von spezifischeren Assays, die auf die erwartete biologische Aktivität, wie z. B. die Kinase-Inhibition, abzielen.

Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening der Derivate.

Primäres Screening: In-vitro-Zytotoxizitäts-Assay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bewertung der metabolischen Aktivität von Zellen, der als Indikator für die Zelllebensfähigkeit und -proliferation dient.[1][2] Er wird verwendet, um die allgemeine Zytotoxizität der neu synthetisierten Verbindungen gegen eine ausgewählte Krebszelllinie (z. B. HeLa, MCF-7) zu bewerten.

Protokoll 3.1.1: MTT-Zytotoxizitäts-Assay

  • Zellkultur: Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well in 100 µL Kulturmedium aussäen und über Nacht bei 37 °C und 5 % CO2 inkubieren.

  • Behandlung mit der Verbindung: Stammlösungen der Testverbindungen in DMSO herstellen und mit Kulturmedium auf die gewünschten Endkonzentrationen (z. B. in einem Bereich von 0,1 bis 100 µM) verdünnen. Das Medium von den Zellen entfernen und 100 µL des Mediums, das die Testverbindungen enthält, zugeben.

  • Inkubation: Die Platten für 48-72 Stunden bei 37 °C und 5 % CO2 inkubieren.

  • MTT-Zugabe: 10 µL der MTT-Lösung (5 mg/mL in PBS) in jedes Well geben und weitere 4 Stunden inkubieren.

  • Solubilisierung: Das Medium vorsichtig entfernen und 100 µL DMSO oder eine Solubilisierungslösung zugeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Die Absorption bei 570 nm mit einem Plattenlesegerät messen.

  • Datenanalyse: Die prozentuale Zelllebensfähigkeit im Vergleich zur unbehandelten Kontrolle berechnen und die IC50-Werte (die Konzentration der Verbindung, die eine 50%ige Hemmung des Zellwachstums verursacht) bestimmen.

Sekundäres Screening: Kinase-Inhibitions-Assay

Für Verbindungen, die eine geringe allgemeine Zytotoxizität aufweisen oder für die eine Kinase-inhibitorische Aktivität vermutet wird, kann ein zielgerichteter Kinase-Assay durchgeführt werden. Viele kommerzielle Kits (z. B. ADP-Glo™) ermöglichen ein Screening mit hohem Durchsatz.

Protokoll 3.2.1: Allgemeiner Kinase-Inhibitions-Assay (ADP-Glo™-Prinzip)

  • Kinase-Reaktion: In einer 384-Well-Platte die Kinase, das Substrat, ATP und die Testverbindung in einem geeigneten Kinase-Puffer kombinieren. Die Reaktion für eine definierte Zeit (z. B. 60 Minuten) bei Raumtemperatur inkubieren lassen.

  • ADP-Nachweis: Das ADP-Glo™-Reagenz zugeben, um das verbleibende ATP abzubauen.

  • Lumineszenz-Erzeugung: Das Kinase-Nachweisreagenz zugeben, um das erzeugte ADP in ATP umzuwandeln, das dann eine Luziferase/Luziferin-Reaktion antreibt und ein lumineszierendes Signal erzeugt.

  • Messung: Die Lumineszenz mit einem Plattenlesegerät messen. Das Signal ist direkt proportional zur Kinase-Aktivität.

  • Datenanalyse: Die prozentuale Hemmung der Kinase-Aktivität für jede Verbindung im Vergleich zur Kontrolle ohne Inhibitor berechnen und die IC50-Werte bestimmen.

AssayZweckPrinzipEndpunkt
MTT-Assay Allgemeine ZytotoxizitätReduktion von Tetrazoliumsalz durch metabolisch aktive ZellenKolorimetrisch (Absorption)
Kinase-Assay Zielspezifische HemmungQuantifizierung des während der Kinase-Reaktion produzierten ADPLumineszent (Lichtemission)

Tabelle 2: Übersicht über die primären und sekundären Screening-Assays.

Fazit und Ausblick

Dieses Handbuch bietet eine robuste Grundlage für die systematische Derivatisierung von 2-Methoxy-6-methylpyrimidin-4(1H)-on und das anschließende biologische Screening der resultierenden Verbindungen. Die beschriebenen Protokolle sind so konzipiert, dass sie anpassungsfähig sind und die Erforschung eines breiten chemischen Raums ermöglichen. Durch die Kombination von bewährten synthetischen Methoden mit einem effizienten Screening-Arbeitsablauf können Forscher die Identifizierung neuer Leitstrukturen mit potenzieller therapeutischer Relevanz, insbesondere im Bereich der Kinase-Inhibitoren, beschleunigen. Die Ergebnisse dieser Studien werden wertvolle Struktur-Wirkungs-Beziehungen (SAR) liefern, die zukünftige Bemühungen zur Optimierung von Leitstrukturen leiten werden.

Referenzen

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2( 1 H )-ones Using Brominated Enones | Request PDF. ResearchGate. [Link]

  • Suzuki-Kupplung. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig-Kreuzkupplungs-Reaktion. Organische-Chemie.ch. [Link]

  • Acylierung. Wikipedia. [Link]

  • Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this valuable heterocyclic building block, while conceptually straightforward, often involves a multi-step sequence where seemingly minor variables can significantly impact yield, purity, and selectivity. The most common and industrially relevant pathway involves the initial cyclocondensation to form a pyrimidine core, followed by functional group manipulation to install the desired methoxy group. This guide focuses on a robust two-step sequence:

  • Cyclocondensation: Reaction of ethyl acetoacetate with thiourea to form 6-methyl-2-thiouracil.

  • S-Methylation & Methoxylation: Conversion of the thiouracil intermediate to the final 2-methoxy product.

This approach is often favored over direct condensation with O-methylisourea or direct O-methylation of 6-methyluracil due to challenges with reagent stability and regioselectivity.

Overall Synthetic Workflow

The diagram below outlines the validated two-step pathway from common starting materials to the target compound. Each major stage presents unique optimization and troubleshooting challenges, which are addressed in the subsequent sections.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Methylation & Methoxylation cluster_2 Analysis & Purification A Ethyl Acetoacetate + Thiourea B 6-Methyl-2-thiouracil A->B  NaOEt, EtOH, Reflux   C This compound B->C 1) CH₃I or DMS, Base 2) H₂O₂, NaOH or NaOMe D Crude Product C->D E Pure Product ( >98%) D->E Recrystallization or Column Chromatography

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Step 1: Cyclocondensation Issues

Q1: My yield of 6-methyl-2-thiouracil from the initial cyclocondensation is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yield in this classic pyrimidine synthesis is a frequent issue, typically stemming from suboptimal reaction conditions or reagent quality. Here are the primary factors to investigate:

  • Causality—The Role of the Base: The base is critical for deprotonating the ethyl acetoacetate, forming the nucleophilic enolate that attacks the thiourea. The choice and handling of the base are paramount.

    • Sodium Ethoxide (NaOEt) is Preferred: Using a solution of sodium ethoxide in absolute ethanol is the standard and most effective method. It minimizes side reactions.

    • Problem with NaOH/KOH: Using aqueous sodium or potassium hydroxide can lead to significant saponification (hydrolysis) of the ethyl acetoacetate starting material, consuming it in a non-productive pathway and drastically reducing your yield.[1]

    • In-situ Generation: If preparing NaOEt in situ from sodium metal and ethanol, ensure the ethanol is absolutely dry. Any water will generate NaOH, leading to the saponification issue.

  • Causality—Solvent Purity: The solvent must be anhydrous.

    • Water Content: As mentioned, water facilitates ester hydrolysis. Use absolute (200 proof) ethanol. If you suspect your solvent has absorbed atmospheric moisture, use freshly opened solvent or dry it over molecular sieves.

  • Causality—Reaction Time and Temperature: This condensation requires sufficient thermal energy and time to proceed to completion.

    • Insufficient Reflux: Ensure the reaction mixture is maintained at a vigorous reflux. A common mistake is gentle heating that does not reach the true boiling point of ethanol (~78 °C).

    • Premature Workup: These reactions can be slow. A typical reflux time is 2-4 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the ethyl acetoacetate spot before proceeding with workup.

Troubleshooting Decision Tree for Low Yield in Step 1:

G Start Low Yield of 6-Methyl-2-thiouracil Base What base was used? Start->Base NaOH NaOH / KOH Base->NaOH NaOEt NaOEt Base->NaOEt Solvent Was the ethanol absolutely dry? Solvent_Yes Yes Solvent->Solvent_Yes Solvent_No No Solvent->Solvent_No Conditions Was the reaction refluxed vigorously for at least 2h? Cond_Yes Yes Conditions->Cond_Yes Cond_No No Conditions->Cond_No Fix1 High probability of ester saponification. Switch to NaOEt in dry ethanol. NaOH->Fix1 NaOEt->Solvent Solvent_Yes->Conditions Fix2 Water causes side reactions. Use absolute ethanol or dry solvent before use. Solvent_No->Fix2 CheckPurity If all conditions are correct, check purity of starting materials (ethyl acetoacetate and thiourea). Cond_Yes->CheckPurity Fix3 Incomplete reaction. Ensure vigorous reflux and monitor by TLC. Cond_No->Fix3

Caption: Troubleshooting workflow for low condensation yield.

Step 2: Methylation & Methoxylation Issues

Q2: I am trying to convert 6-methyl-2-thiouracil to the final product, but I'm getting a complex mixture, or the reaction is stalling. How can I achieve a clean conversion?

A2: This is a critical and nuanced step. The direct O-methylation of a pyrimidinone ring is notoriously difficult due to the presence of two competing nucleophilic sites (N1 and O2). The thiouracil intermediate provides a more controlled handle. The standard method involves S-methylation followed by oxidative desulfurization/methoxylation.

  • Causality—Regioselectivity of Alkylation: The sulfur atom in 6-methyl-2-thiouracil is a soft nucleophile, while the nitrogen and oxygen atoms are harder nucleophiles. According to Hard and Soft Acid-Base (HSAB) theory, soft electrophiles like methyl iodide (CH₃I) will preferentially react at the soft sulfur atom.

    • Recommended Protocol: First, perform a selective S-alkylation using an agent like methyl iodide or dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[2] This reliably forms the 2-(methylthio)-6-methylpyrimidin-4(1H)-one intermediate.

    • Direct O-methylation Problems: Attempting to directly O-methylate 6-methyluracil (the oxygen analogue) often results in a mixture of N1-methyl, N3-methyl, and O2-methyl products, which are very difficult to separate.[3][4]

  • Causality—Conversion of the Methylthio Group: Once the S-methyl intermediate is formed, the methylthio group must be replaced by a methoxy group.

    • Oxidative Replacement: A common method is to treat the 2-(methylthio) intermediate with an oxidizing agent like hydrogen peroxide in the presence of sodium methoxide or sodium hydroxide. This proceeds via a sulfoxide or sulfone intermediate which is an excellent leaving group, readily displaced by the methoxide nucleophile.

    • Incomplete Conversion: If this step is stalling, ensure your oxidizing agent is active (use a fresh bottle of H₂O₂) and that the base is present in at least stoichiometric amounts to generate the required methoxide. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion, but this should be monitored carefully by TLC to avoid decomposition.

Optimized Conditions for Key Steps

StepReagentsBaseSolventTemperature (°C)Typical Yield (%)Key Pitfall to Avoid
Cyclocondensation Ethyl acetoacetate, ThioureaSodium EthoxideAbsolute EthanolReflux (~78°C)70-85%Using NaOH/KOH or wet solvent, causing saponification.[1]
S-Methylation 6-Methyl-2-thiouracil, CH₃IK₂CO₃DMFRoom Temp>90%Using a protic solvent which can interfere with the base.
Methoxylation 2-(Methylthio) intermediate, H₂O₂NaOH / NaOMeMethanol25-50°C75-90%Overheating, which can lead to product decomposition.

Frequently Asked Questions (FAQs)

Q3: What is the best way to purify the final product, this compound?

A3: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most effective method for high-purity material on a larger scale. Common and effective solvent systems include ethanol, water, or mixtures of ethyl acetate and hexanes. The key is to find a solvent where the product is highly soluble at high temperatures but sparingly soluble at room temperature or below.[5]

  • Flash Column Chromatography: For smaller scales or to remove closely related impurities, flash chromatography is ideal. A silica gel stationary phase is standard. The mobile phase is typically a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6] Dry loading the crude material onto silica can often improve separation.[5]

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is indispensable.

  • Mobile Phase Selection: For the condensation step, a mobile phase of 10% methanol in dichloromethane or 50% ethyl acetate in hexanes works well. For the methylation/methoxylation steps, similar systems can be used.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the pyrimidine rings are UV-active. Staining with potassium permanganate can also be used to visualize non-UV active starting materials if needed.

  • Validation: Always run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the identity of the spots. A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot with a different Rf value.

Q5: What are the critical safety precautions when using methylating agents like dimethyl sulfate (DMS) or methyl iodide (CH₃I)?

A5: Both DMS and methyl iodide are potent, toxic, and carcinogenic alkylating agents. They must be handled with extreme caution.

  • Engineering Controls: Always work in a certified chemical fume hood with good airflow.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles at all times.

  • Quenching: Any excess methylating agent must be quenched before workup. A concentrated solution of ammonia or sodium thiosulfate can be used to safely neutralize residual CH₃I or DMS. The reaction should be stirred with the quenching solution for at least 30 minutes before proceeding to extraction.

Detailed Experimental Protocol

This protocol represents a validated and optimized procedure for the synthesis.

Part 1: Synthesis of 6-Methyl-2-thiouracil[1][7]
  • To a dry 500 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (150 mL).

  • Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol to generate sodium ethoxide. Allow the sodium to react completely.

  • To the sodium ethoxide solution, add thiourea (19.0 g, 0.25 mol).

  • Add ethyl acetoacetate (32.5 g, 0.25 mol) dropwise to the stirred suspension.

  • Heat the mixture to a vigorous reflux and maintain for 3 hours. A thick white precipitate will form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Pour the mixture into 250 mL of cold water and stir until the solid dissolves.

  • Acidify the solution slowly with concentrated hydrochloric acid until the pH is ~5-6. A voluminous white precipitate of 6-methyl-2-thiouracil will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C. (Expected yield: 28-32 g, 80-90%).

Part 2: Synthesis of this compound
  • S-Methylation: In a 250 mL flask, suspend 6-methyl-2-thiouracil (14.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous DMF (100 mL).

  • Add methyl iodide (15.6 g, 0.11 mol) dropwise while stirring at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice water. A solid, 2-(methylthio)-6-methylpyrimidin-4(1H)-one, will precipitate.

  • Filter the solid, wash with water, and dry. This intermediate can be used directly in the next step.

  • Methoxylation: Dissolve the crude 2-(methylthio) intermediate in methanol (150 mL).

  • Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (20 mL).

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (17 mL, ~0.15 mol) dropwise, keeping the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford pure this compound as a white solid.

References

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH.
  • Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil - IOSR Journal.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - ACS Publications.
  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Chemoselective O -Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H )-ones Using 4-(Iodomethyl)pyrimidines - ResearchGate.
  • Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea - ResearchGate.
  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions - ResearchGate.
  • Kinetic Study ofCyclocondensation Reaction in Acetic Acid, Yielding 3, 4 Dihydropyrimidines - IOSR Journal.
  • Methylthiouracil - Wikipedia.
  • Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed.
  • Solvent-free three components condensation of ethyl acetoacetate, urea,... | Download Table - ResearchGate.
  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one - ResearchGate.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives - Chiang Mai University Journal of Natural Sciences.
  • one-pot three-component condensation reaction of aldehyde, ethyl... - ResearchGate.
  • This compound - MySkinRecipes.
  • 6-methyluracil - Organic Syntheses Procedure.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
  • Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine) - Filo.
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC - NIH.

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Technical Support Center: A Guide to Improving Yield in Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and enhance your reaction yields. Pyrimidinone scaffolds are crucial in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1][2][3][4] This resource provides field-proven insights and scientifically-grounded protocols to address the specific challenges you may encounter.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly tackle the most common issues encountered during pyrimidinone synthesis, particularly via the widely used Biginelli reaction.[5][6]

Q1: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge and can stem from several factors.[7] A systematic approach to troubleshooting is essential.

Underlying Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice and Activity: The catalyst is crucial for the Biginelli reaction to proceed efficiently.[7] Without a catalyst, product formation is often minimal.[7]

    • Expert Insight: While classic methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[7] Consider screening a panel of Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which have been shown to improve yields and shorten reaction times.[7][8] For a greener approach, reusable solid acid catalysts or organocatalysts like L-proline can be excellent alternatives.[9][10]

    • Actionable Protocol: If you suspect your catalyst is inactive (e.g., an older reagent or a deactivated reusable catalyst), try a fresh batch or regenerate it according to the supplier's instructions. It is also advisable to optimize the catalyst loading; typically, this ranges from 10 to 30 mol%.[11][12]

  • Inappropriate Reaction Conditions (Temperature and Time):

    • Expert Insight: The optimal temperature and reaction time are highly dependent on the specific substrates. While refluxing in ethanol is a common starting point, some reactions may require milder conditions to prevent byproduct formation, while others need higher temperatures, especially under solvent-free conditions.[7][13]

    • Actionable Protocol: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating. If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy barrier.[7][13]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield by influencing reactant solubility and the position of the diketo-enol tautomerisation equilibrium of the dicarbonyl reactant.[14][15]

    • Expert Insight: Polar solvents are generally preferred for the Biginelli reaction.[7] While ethanol is common, acetonitrile has been shown to be a suitable solvent in many cases.[12][16] Interestingly, solvent-free conditions have also proven highly effective for certain substrates, offering environmental benefits and sometimes leading to higher yields.[8][17]

    • Actionable Protocol: If your yield is low in a standard solvent like ethanol, consider experimenting with other polar solvents or a solvent-free approach.[7][11]

  • Purity of Reagents:

    • Expert Insight: The purity of your starting materials—the aldehyde, β-ketoester, and urea (or thiourea)—is critical. Impurities can introduce competing side reactions that consume reactants and lower the yield of your desired product.[7]

    • Actionable Protocol: Ensure you are using high-purity reagents. If you suspect impurities, consider purifying your starting materials before setting up the reaction.

Q2: I'm observing a significant side product in my reaction mixture. How can I identify and minimize it?

A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired pyrimidinone.

Common Side Products and Mitigation Strategies:

  • Hantzsch-type 1,4-Dihydropyridines (DHPs): This is one of the most common fluorescent byproducts.[13] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures.[13]

    • Expert Insight: The reaction temperature is a critical factor in the competition between the Biginelli and Hantzsch pathways. Higher temperatures tend to favor the formation of the DHP byproduct.[13]

    • Actionable Protocol:

      • Lower the Reaction Temperature: Reducing the temperature can significantly suppress the Hantzsch pathway.[13]

      • Optimize Catalyst Choice: Certain Lewis acids may show greater selectivity for the Biginelli pathway over the Hantzsch pathway.[13]

      • Modify the Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, thereby reducing the formation of the DHP side product.[13]

  • Aldol Condensation Products: The aldehyde starting material can undergo self-condensation, particularly under acidic conditions.[18]

    • Expert Insight: This is more prevalent with aliphatic aldehydes.

    • Actionable Protocol: Consider a slower, controlled addition of the aldehyde to the reaction mixture. Using a milder catalyst can also help to minimize this side reaction.[7]

  • Insoluble Byproducts: The formation of an unexpected precipitate during the reaction can be due to the polymerization of the aldehyde or the low solubility of a reaction intermediate.[7]

    • Expert Insight: Aldehyde polymerization is a known issue, especially with certain aliphatic aldehydes under acidic conditions.[7]

    • Actionable Protocol: If you observe an insoluble byproduct, try using a different solvent system that offers better solubility for all components and intermediates.[7]

Q3: The purification of my dihydropyrimidinone is proving difficult. What are the best practices for obtaining a pure product?

A3: Effective purification is key to obtaining a high-quality final product.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid DHPMs.

    • Expert Insight: Ethanol is a commonly used solvent for recrystallization of DHPMs.[13] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, promoting the formation of pure crystals.

    • Actionable Protocol: After filtering the solid product from the reaction mixture, wash it with cold ethanol to remove soluble impurities. Then, perform a recrystallization from a suitable solvent like ethanol.[13]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.

    • Expert Insight: A common eluent system for the purification of DHPMs is a mixture of hexane and ethyl acetate.[13]

    • Actionable Protocol: Monitor the reaction using TLC with a hexane:ethyl acetate eluent (e.g., 7:3 ratio) to determine the appropriate solvent system for column chromatography.[13]

  • Aqueous Workup: For reactions where the product does not precipitate, an aqueous workup may be necessary.

    • Expert Insight: The product can be extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

What is the generally accepted mechanism for the Biginelli reaction?

The mechanism of the Biginelli reaction involves a series of bimolecular reactions.[5] While initially debated, the currently accepted mechanism, proposed by Kappe, begins with the rate-determining nucleophilic addition of urea to the aldehyde.[5] This is followed by an acid-catalyzed condensation to form an N-acyliminium ion intermediate. The β-ketoester then adds to this electrophilic intermediate. The final step is the cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[5][6][19]

How does the choice of aldehyde affect the Biginelli reaction?

The reaction generally works best with aromatic aldehydes, which can be substituted with either electron-withdrawing or electron-donating groups.[20] Good yields are often obtained with meta- or para-substituted aromatic aldehydes bearing electron-withdrawing groups.[20] Aliphatic aldehydes can also be used but may give moderate yields unless specific reaction conditions, such as the use of certain Lewis acid catalysts or solvent-free methods, are employed.[20]

What are the challenges when scaling up pyrimidinone synthesis?

Scaling up a reaction from the lab bench to a larger industrial scale can introduce new challenges.[18]

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[18]

  • Exotherm Control: Many pyrimidinone syntheses are exothermic. What is easily managed in a small flask can become a significant safety concern and a source of impurity formation at a larger scale.[18] Controlled addition of reagents and a robust cooling system are crucial.[18]

  • Raw Material Quality: The impact of impurities in starting materials is more pronounced at a larger scale.[18]

Data Presentation & Experimental Protocols

Table 1: Effect of Different Solvents on Biginelli Reaction Yield
SolventDielectric Constant (ε)Yield (%)Reference
Toluene2.455[21]
Dichloromethane9.162[21]
Tetrahydrofuran (THF)7.570[21]
Acetonitrile37.585[21]
Ethanol24.678[21]
Methanol32.781[21]

Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), Bi(NO₃)₃ (5 mol%) at reflux for 2.5 hours.

Experimental Protocol: General Procedure for the Biginelli Reaction

This protocol provides a standard starting point for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst.[13]

  • Add ethanol (10 mL) and stir the mixture at reflux.[22]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[13]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[13]

  • The solid product will often precipitate. Filter the solid and wash it with a small amount of cold ethanol.[13]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[13][22]

Visualizations

Diagram 1: The Kappe Mechanism of the Biginelli Reaction

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea - H₂O Urea H₂N(CO)NH₂ Urea->Acyliminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Acyliminium->Adduct + Ketoester Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Dihydropyrimidinone (DHPM) Cyclized->Product - H₂O

Caption: The accepted mechanism of the Biginelli reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckCatalyst Step 1: Catalyst Check Is the catalyst active? Is loading optimal? Start->CheckCatalyst CheckConditions Step 2: Reaction Conditions Is temperature appropriate? Is reaction time sufficient? CheckCatalyst->CheckConditions If catalyst is OK CheckSolvent Step 3: Solvent Choice Is the solvent optimal? Consider solvent-free. CheckConditions->CheckSolvent If conditions are optimized CheckReagents Step 4: Reagent Purity Are starting materials pure? CheckSolvent->CheckReagents If solvent change is ineffective Success Yield Improved CheckReagents->Success If reagents are pure

Caption: A systematic approach to troubleshooting low yields.

Diagram 3: Competing Reaction Pathways

Competing_Pathways Reactants Aldehyde + β-Ketoester + Urea Biginelli Biginelli Pathway Reactants->Biginelli Lower Temp, Selective Catalyst Hantzsch Hantzsch Pathway Reactants->Hantzsch Higher Temp, Urea Decomposition DHPM Desired DHPM Product Biginelli->DHPM DHP Dihydropyridine Side Product Hantzsch->DHP

Caption: Competition between Biginelli and Hantzsch pathways.

References

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
  • Freitas, L. S., et al. (n.d.). Effects of the solvent on the yield of the model Biginelli reaction.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • Ben Hassen, B., et al. (n.d.).
  • Various Authors. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
  • Ali, M. A., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • Singh, R., et al. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst.
  • Name-Reaction.com. (2025). Biginelli reaction. Name-Reaction.com.
  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
  • J&K Scientific LLC. (2021). Biginelli Reaction. J&K Scientific LLC.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Cahyana, A. H., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
  • Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
  • Organic & Biomolecular Chemistry. (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. RSC Publishing.

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Technical Support Center: Synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, maximize your yield, and ensure the purity of your target compound.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is most commonly achieved through the cyclocondensation of ethyl acetoacetate with O-methylisourea. This reaction, while straightforward in principle, is susceptible to several side reactions that can impact yield and purity.

The primary challenges arise from:

  • Regioselectivity: Ethyl acetoacetate is an unsymmetrical β-dicarbonyl compound, which can lead to the formation of a structural isomer.

  • Self-Condensation: Under basic conditions, ethyl acetoacetate can undergo self-condensation, leading to undesired byproducts.

  • Reaction Conditions: Like many condensation reactions, the yield and purity are highly sensitive to parameters such as temperature, solvent, and the nature of the base used.

This guide will address each of these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the base-catalyzed cyclocondensation of ethyl acetoacetate with O-methylisourea (or its salt, such as the sulfate or hydrochloride salt). The base, typically sodium ethoxide or sodium methoxide, deprotonates the active methylene group of ethyl acetoacetate, which then undergoes nucleophilic attack on the carbon of the O-methylisourea. Subsequent intramolecular cyclization and dehydration afford the desired pyrimidinone ring.

Q2: I'm observing a second product with the same mass spectrum as my desired compound. What is it likely to be?

A2: You are most likely observing the formation of the structural isomer, 2-methoxy-4-methylpyrimidin-6(1H)-one. This occurs due to the two possible points of initial nucleophilic attack on the ethyl acetoacetate molecule by the O-methylisourea. Controlling the regioselectivity of this reaction is a key challenge.

Q3: My reaction mixture is turning brown and I'm getting a complex mixture of byproducts. What could be the cause?

A3: A browning reaction mixture and the presence of multiple byproducts often point towards the self-condensation of ethyl acetoacetate. Under strongly basic conditions and/or elevated temperatures, ethyl acetoacetate can react with itself to form a variety of condensation products, which can polymerize and degrade, leading to a complex and difficult-to-purify mixture.

III. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides detailed troubleshooting for the most common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a significant amount of starting material remaining.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting and Optimization
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress by TLC. If starting materials are still present after the recommended reaction time, consider extending the reflux time in hourly increments. A modest increase in temperature may also be beneficial, but be cautious of promoting side reactions.
Suboptimal Base The choice and amount of base are critical. An insufficient amount of base will result in incomplete deprotonation of the ethyl acetoacetate, leading to a sluggish reaction.Ensure that at least one full equivalent of a strong base, such as sodium ethoxide or sodium methoxide, is used. The base should be freshly prepared or properly stored to ensure its activity.
Presence of Water Water can hydrolyze the ester group of ethyl acetoacetate and can also react with the strong base, reducing its effectiveness.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Issue 2: Formation of the Structural Isomer (2-methoxy-4-methylpyrimidin-6(1H)-one)

Symptoms:

  • NMR and/or LC-MS analysis of the product reveals the presence of two isomers.

  • Difficulty in purifying the desired product to a high isomeric purity.

Scientific Rationale:

The formation of the isomeric byproduct is a direct consequence of the two electrophilic carbonyl centers in ethyl acetoacetate. The initial nucleophilic attack from O-methylisourea can occur at either the ketone carbonyl or the ester carbonyl. To favor the formation of the desired 6-methyl isomer, the reaction conditions must be tuned to promote attack at the more electrophilic ketone carbonyl.

Troubleshooting and Optimization:

Parameter Influence on Regioselectivity Recommended Action
Reaction Temperature Lower temperatures generally favor the kinetically controlled product, which in this case is the desired 6-methyl isomer resulting from attack at the more reactive ketone carbonyl.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting the reaction at a lower temperature (e.g., 0-5 °C) and then slowly warming to reflux.
Base The nature of the base can influence the enolate equilibrium of ethyl acetoacetate and thus the regioselectivity.Sodium ethoxide in ethanol is a commonly used base system that provides good results. Experimenting with other alkoxides (e.g., sodium methoxide in methanol) may alter the isomeric ratio.
Solvent The polarity of the solvent can affect the reactivity of the nucleophile and the electrophile.Protic solvents like ethanol are typically used and are effective. The use of aprotic solvents may alter the regioselectivity, but this would require significant optimization.

Workflow for Mitigating Isomer Formation

cluster_0 Reaction Setup cluster_1 Reaction Control cluster_2 Work-up and Purification Start Combine Ethyl Acetoacetate and O-Methylisourea Salt in Anhydrous Ethanol Cool Cool Reaction Mixture to 0-5 °C Start->Cool Initial Mixing Add_Base Slowly Add Freshly Prepared Sodium Ethoxide Solution Cool->Add_Base Controlled Addition Warm Allow to Warm to Room Temperature and then Gently Reflux Add_Base->Warm Initiate Reaction Monitor Monitor by TLC for Consumption of Starting Materials Warm->Monitor Controlled Heating Quench Neutralize with Acetic Acid and Remove Solvent Monitor->Quench Reaction Complete Purify Recrystallize from a Suitable Solvent System (e.g., Ethanol/Water) Quench->Purify Crude Product Isolation Analyze Analyze Purity and Isomeric Ratio by NMR and LC-MS Purify->Analyze Final Product Characterization

Caption: Workflow for optimizing regioselectivity.

Issue 3: Formation of Byproducts from Ethyl Acetoacetate Self-Condensation

Symptoms:

  • The formation of a dark-colored, tarry residue in the reaction flask.

  • Complex TLC profile with multiple spots, making purification difficult.

  • Low yield of the desired product.

Scientific Rationale:

The Claisen condensation is the self-condensation of an ester in the presence of a strong base. In this synthesis, ethyl acetoacetate, being an ester with α-hydrogens, can undergo self-condensation, especially under harsh basic conditions or at high temperatures. This side reaction competes with the desired cyclocondensation with O-methylisourea.

Troubleshooting and Optimization:

Parameter Influence on Self-Condensation Recommended Action
Order of Reagent Addition Adding the base to a mixture of both ethyl acetoacetate and O-methylisourea ensures that the O-methylisourea is present to react with the enolate of ethyl acetoacetate as it is formed, minimizing its opportunity to react with another molecule of ethyl acetoacetate.Pre-mix the ethyl acetoacetate and O-methylisourea salt in the solvent before the slow, portion-wise addition of the base.
Temperature Control Higher temperatures can accelerate the rate of self-condensation.Maintain a controlled temperature throughout the reaction. Avoid excessive heating. A gentle reflux is often sufficient.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can increase the extent of side reactions.Monitor the reaction closely by TLC and work up the reaction as soon as the starting materials have been consumed to an acceptable level.

Reaction Pathway Diagram

EAA Ethyl Acetoacetate Enolate EAA Enolate EAA->Enolate Deprotonation Isomer Isomeric Byproduct EAA->Isomer Self_Condensation Self-Condensation Byproducts EAA->Self_Condensation OMU O-Methylisourea Desired_Product 2-Methoxy-6-methyl- pyrimidin-4(1H)-one OMU->Desired_Product Base Base (e.g., NaOEt) Base->Enolate Enolate->Desired_Product Reaction with OMU (Desired Pathway) Enolate->Isomer Alternative Attack on EAA Enolate->Self_Condensation Reaction with another EAA molecule

Caption: Competing reaction pathways in the synthesis.

IV. Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the structural isomer and self-condensation byproducts.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • O-Methylisourea sulfate (0.5 eq, as it contains two isourea units per sulfate) or O-methylisourea hydrochloride (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (2.0 eq) in small portions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: In a separate flask, dissolve O-methylisourea sulfate (0.5 eq) and ethyl acetoacetate (1.0 eq) in anhydrous ethanol.

  • Reaction: Cool the ethyl acetoacetate/O-methylisourea solution to 0-5 °C in an ice bath. Slowly add the freshly prepared sodium ethoxide solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add a small amount of cold deionized water to the residue to dissolve the sodium acetate. The product may precipitate at this stage.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

V. References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Lakhdar, S., Westermaier, M., Terrier, F., Goumont, R., & Mayr, H. (2007). Kinetics of the Reactions of O-Methylisourea with Benzhydrylium Ions and Michael Acceptors: A Simple Correlation for C-Nucleophilicities. The Journal of Organic Chemistry, 72(5), 1775–1782. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Technical Support Center: Navigating the Challenges of Pyrimidinone Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges encountered during the purification of pyrimidinone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this vital class of heterocyclic compounds. Pyrimidinones are foundational scaffolds in numerous therapeutic agents, making their purity paramount for accurate biological evaluation and clinical success.

However, their purification is often far from trivial. These molecules can present a frustrating combination of poor solubility, susceptibility to degradation, and a propensity to co-crystallize with impurities. This guide moves beyond generic protocols to provide in-depth, cause-and-effect troubleshooting, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the most common and challenging issues when purifying pyrimidinone derivatives?

A1: The primary challenges are rooted in the inherent physicochemical properties of the pyrimidinone core and its substituents. Key difficulties include:

  • Poor Solubility: Many pyrimidinone scaffolds are planar and can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy and, consequently, low solubility in common organic solvents.[1][2] This is particularly true for compounds that are only soluble in high-boiling point aprotic polar solvents like DMSO or DMF, making purification by standard crystallization or chromatography difficult.[3]

  • "Oiling Out": Instead of forming a crystalline solid, the compound separates from the solution as a viscous liquid or oil. This is often caused by the presence of impurities, rapid cooling, or the selection of an inappropriate solvent system.[4][5]

  • Thermal and pH Instability: Certain pyrimidinone derivatives can be susceptible to degradation under harsh pH conditions or elevated temperatures required for some purification steps. For example, some derivatives are unstable in acidic conditions, which can complicate purification strategies involving acid-base extractions or reverse-phase HPLC with acidic modifiers.[6]

  • Co-crystallization with Impurities: Residual starting materials or by-products from the synthesis, such as N-acylureas from a Biginelli reaction, can have similar properties to the target compound, leading them to co-crystallize and contaminate the final product.[7]

Q2: How do I select the best primary purification technique for my pyrimidinone compound?

A2: The optimal technique depends on the compound's properties (solubility, polarity, stability) and the nature of the impurities. A logical decision-making process is crucial. Crystallization is often the most cost-effective and scalable method for solid compounds, provided a suitable solvent system can be identified.[8] For complex mixtures, or when crystallization fails, chromatography becomes the method of choice.[1][8]

G start Crude Pyrimidinone Product is_solid Is the compound a solid at room temperature? start->is_solid sol_screen Perform Solvent Screen for Crystallization is_solid->sol_screen Yes chromatography Use Flash Chromatography or Prep-HPLC is_solid->chromatography No (Oil/Gum) good_solvent Suitable solvent found? sol_screen->good_solvent crystallize Proceed with Crystallization good_solvent->crystallize Yes good_solvent->chromatography No is_ionizable Are impurities ionizable (acidic/basic)? crystallize->is_ionizable If purity is still low chromatography->is_ionizable Alternative extraction Consider Acid-Base Liquid-Liquid Extraction as a pre-purification step is_ionizable->extraction Yes

Caption: Decision tree for selecting a purification method.

Q3: My pyrimidinone is only soluble in DMF or DMSO. How can I possibly crystallize it?

A3: This is a classic challenge. Since evaporating these high-boiling point solvents is difficult, standard cooling crystallization is not feasible. The most effective technique in this scenario is anti-solvent vapor diffusion .[4] In this method, the compound is dissolved in a minimal amount of DMF or DMSO in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a volatile "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with DMF/DMSO (e.g., diethyl ether, dichloromethane, or pentane).[3] Over time, the anti-solvent vapor slowly diffuses into the DMF/DMSO solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals.[3][4]

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique, but it often requires careful optimization.

Problem: My compound will not crystallize from solution upon cooling.

  • Underlying Cause & Logic: Crystal formation requires a supersaturated solution and a nucleation event. If no crystals form, either the solution is not supersaturated (too much solvent was added), or spontaneous nucleation is inhibited.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

      • Seeding: Add a single, pure "seed crystal" of your compound to the solution. This provides a template for other molecules to deposit onto, initiating crystallization.[4]

      • Evaporation: Dip a glass rod into the solution, remove it, and allow the thin film of solvent to evaporate, leaving a residue of microcrystals. Re-introducing this rod into the solution can provide the necessary seeds.[4]

    • Increase Concentration: If nucleation techniques fail, your solution is likely not supersaturated. Gently heat the solution and evaporate some of the solvent to increase the solute concentration, then allow it to cool slowly again.[4] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt with a different solvent system.[4][9]

    • Re-evaluate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. The ideal solvent is one where the compound has high solubility when hot and very low solubility when cold.[4] You may need to screen other solvents or consider a two-solvent system.

G start No Crystals Form Upon Cooling is_cloudy Is the solution clear or cloudy? start->is_cloudy scratch Attempt to Induce Nucleation: 1. Scratch with glass rod 2. Add a seed crystal is_cloudy->scratch Cloudy (Supersaturated) concentrate Solution is likely too dilute. - Evaporate some solvent - Re-cool slowly is_cloudy->concentrate Clear (Not Saturated) success Crystals Form scratch->success failure Still No Crystals scratch->failure concentrate->success concentrate->failure reassess Re-assess Purification Strategy: - Try a different solvent system - Consider chromatography failure->reassess

Caption: Workflow for troubleshooting crystallization failure.

Problem: My compound has "oiled out," forming a liquid layer instead of crystals.

  • Underlying Cause & Logic: Oiling out occurs when the solute's solubility is exceeded at a temperature that is above the melting point of the solid form in that solvent. This is often exacerbated by high impurity levels (which depress the melting point) or by cooling the solution too rapidly, not allowing molecules sufficient time to arrange into an ordered crystal lattice.[4][5]

  • Solutions:

    • Slow Down Cooling: Reheat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent to prevent immediate supersaturation.[5] Then, insulate the flask (e.g., by placing it in a warm water bath or covering it with a beaker) to ensure a very slow cooling rate.[4]

    • Change Solvent System: The chosen solvent may be "too good," meaning the compound is highly soluble even at lower temperatures. Try a solvent in which the compound is less soluble, or use a two-solvent (anti-solvent) system to more gradually reduce solubility.[4]

    • Pre-Purification: If significant impurities are present, they can interfere with lattice formation. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel or performing an acid-base extraction, to remove gross contaminants before attempting crystallization.[4]

Problem Primary Cause Recommended Solution(s)
No Crystals Solution is not supersaturated or nucleation is inhibited.1. Scratch inner flask surface or add a seed crystal.[4] 2. Concentrate solution by evaporating solvent.[4]
Oiling Out Cooling too rapidly; high impurity level; inappropriate solvent.1. Re-heat, add slightly more solvent, and cool very slowly.[5] 2. Switch to a less effective solvent or solvent system.[4]
Low Yield Too much solvent used; premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Pre-heat filtration apparatus (funnel, flask).[5]
Colored Crystals Co-crystallization of colored impurities.1. Add a small amount of activated charcoal to the hot solution and perform hot filtration.
Troubleshooting Guide: Chromatography

Problem: My polar pyrimidinone compound shows poor or no retention on a C18 reverse-phase HPLC column.

  • Underlying Cause & Logic: Highly polar compounds have weak interactions with the nonpolar C18 stationary phase and are rapidly eluted by the mobile phase, often with the solvent front. This is a common issue for pyrimidinones with multiple hydrogen bond donors/acceptors (e.g., -OH, -NH2 groups).

  • Solutions:

    • Modify the Mobile Phase: For ionizable pyrimidinones (those with acidic or basic functional groups), adjusting the pH of the mobile phase to suppress ionization will increase their hydrophobicity and retention.

    • Use a Different Column:

      • Polar-Endcapped/Embedded Columns: These columns are specifically designed with polar groups to improve retention and peak shape for polar analytes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the best choice for very polar compounds. It uses a polar stationary phase with a primarily organic mobile phase, providing excellent retention for compounds that are unretained in reverse-phase.

Problem: How do I remove synthetic by-products like unreacted aldehydes or N-acylureas?

  • Underlying Cause & Logic: Many pyrimidinone syntheses, like the Biginelli reaction, are multi-component reactions that can leave behind unreacted starting materials or generate side products.[7][10] These impurities must be removed to obtain a pure product.

  • Solutions:

    • Recrystallization: This is often the most effective method for removing N-acylurea impurities, as their solubility properties can differ significantly from the desired dihydropyrimidinone product.[7]

    • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique to separate acidic, basic, and neutral compounds.[11][12] If your target pyrimidinone is neutral, you can remove acidic starting materials (like a β-ketoester) by washing the organic solution with a weak base (e.g., aqueous sodium bicarbonate).[13] Basic impurities can be removed by washing with a dilute acid.[13]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with aq. NaHCO3 (Weak Base) start->wash_base separate1 Separate Layers wash_base->separate1 aq1 Aqueous Layer: Contains Acidic Impurities (as salts) separate1->aq1 Aqueous org1 Organic Layer: Contains Neutral Pyrimidinone + Basic Impurities separate1->org1 Organic wash_acid Wash with aq. HCl (Dilute Acid) org1->wash_acid separate2 Separate Layers wash_acid->separate2 aq2 Aqueous Layer: Contains Basic Impurities (as salts) separate2->aq2 Aqueous org2 Organic Layer: Contains Purified Neutral Pyrimidinone separate2->org2 Organic dry Dry with Na2SO4, Filter, and Evaporate Solvent org2->dry final Pure Neutral Product dry->final

Caption: Workflow for acid-base extraction of a neutral pyrimidinone.
Experimental Protocols

Protocol 1: Standard Single-Solvent Cooling Recrystallization

This protocol is a fundamental technique for purifying solid pyrimidinone compounds.[8]

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, and ethyl acetate.[8]

  • Dissolution: Place the crude pyrimidinone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Acid-Base Extraction for a Neutral Pyrimidinone

This protocol is designed to remove acidic and basic impurities from a neutral target compound.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution if acidic impurities are present). Allow the layers to separate.

  • Separation 1: Drain the lower aqueous layer. This layer contains the deprotonated salts of any acidic impurities.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the remaining organic layer in the funnel. Shake and vent as before. Allow the layers to separate.

  • Separation 2: Drain the lower aqueous layer. This layer contains the protonated salts of any basic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified neutral pyrimidinone compound.

References
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central.
  • addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
  • Acid-Base Extraction.
  • Technical Support Center: 4-Pyrimidine Methanamine Crystallization. Benchchem.
  • Acid–base extraction. Wikipedia.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.
  • (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate.
  • Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions. Benchchem.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.

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Technical Support Center: Troubleshooting Crystallization of Substituted Pypyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of substituted pyrimidinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material. Pyrimidinone scaffolds are crucial in medicinal chemistry, and their purification by crystallization is a critical step that often presents unique challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses frequent and specific experimental hurdles. The advice provided is grounded in fundamental principles of physical organic chemistry and extensive laboratory experience.

Question 1: My substituted pyrimidinone is "oiling out" instead of crystallizing. What's happening and what should I do?

Answer:

"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system, or when the rate of desolvation is too rapid for orderly crystal packing to occur.

Causality & Underlying Principles:

  • High Supersaturation: If the solution is too concentrated, the solute may crash out of solution too quickly for molecules to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent might be too "good," meaning your compound is excessively soluble, or the solvent's boiling point is too high relative to your compound's melting point.[1]

  • Presence of Impurities: Impurities can disrupt the crystal packing process and act as "anti-solvents" for your desired compound, leading to phase separation.[2]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation level.[1][2]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it inside a larger beaker with paper towels or by covering it with an inverted beaker.[3] This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Change the Solvent System:

    • If the current solvent is a very good solvent, consider adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm, clear solution until slight turbidity appears. Then, add a few drops of the good solvent to redissolve the turbidity and allow it to cool slowly.

    • For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[3]

Workflow for Anti-Solvent Vapor Diffusion:

G cluster_0 Vial Preparation cluster_1 Chamber Setup cluster_2 Diffusion & Crystallization dissolve Dissolve pyrimidinone in a minimal amount of a 'good' solvent (e.g., DMF, DMSO) in a small, open vial. place_vial Place the small vial inside a larger, sealable jar or beaker. dissolve->place_vial add_anti_solvent Add a layer of a volatile 'anti-solvent' (e.g., DCM, diethyl ether, hexane) to the bottom of the larger jar. seal Seal the larger container. add_anti_solvent->seal diffuse Anti-solvent vapor slowly diffuses into the solution in the small vial. seal->diffuse crystallize Solubility decreases, leading to slow, controlled crystal growth. diffuse->crystallize

Question 2: I'm getting an amorphous precipitate or very fine needles instead of well-defined crystals. How can I improve the crystal quality?

Answer:

The formation of amorphous solid or microcrystalline material is often a result of rapid nucleation and crystal growth, which prevents the formation of a well-ordered, single crystal. The goal is to slow down the entire process to favor quality over quantity.

Causality & Underlying Principles:

  • Rapid Cooling: Cooling a saturated solution too quickly is a common cause of this issue.[1]

  • Excessive Supersaturation: As with oiling out, a solution that is too concentrated will precipitate rapidly.

  • Mechanical Disturbance: Vibrations or agitation can induce rapid nucleation, leading to many small crystals instead of a few large ones.[4][5]

Step-by-Step Troubleshooting Protocol:

  • Reduce the Rate of Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature undisturbed on a benchtop. Avoid using an ice bath until the solution has slowly reached room temperature and crystal formation has ceased at that temperature.[3]

  • Optimize Solvent Choice: Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility is often ideal.[4] If the compound is too soluble, crystal growth will be minimal; if it's not soluble enough, it won't crystallize out effectively.

  • Try Slow Evaporation: Prepare a nearly saturated solution at room temperature. Filter it to remove any dust or particulate matter, which can act as nucleation sites.[4] Cover the container with a watch glass or perforated parafilm to allow for very slow evaporation of the solvent over several days in an undisturbed location.[5][6]

Question 3: My substituted pyrimidinone is only soluble in DMF and DMSO. How can I crystallize it?

Answer:

This is a common challenge, as high-boiling, highly polar solvents like DMF and DMSO are notoriously difficult to remove and often prevent crystallization.[6] The key is to introduce an "anti-solvent" in a very controlled manner.

Causality & Underlying Principles:

Pyrimidinones with strong hydrogen bonding capabilities can be highly soluble in solvents that are also strong hydrogen bond acceptors, like DMF and DMSO.[7][8][9][10] To induce crystallization, you need to disrupt this favorable solvation shell.

Recommended Techniques:

  • Anti-Solvent Vapor Diffusion: This is the most successful method for this scenario.[3]

    • Protocol: Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which your compound is insoluble (e.g., dichloromethane, diethyl ether, pentane, or ethyl acetate).[3][11] The anti-solvent vapor will slowly diffuse into your solution, gradually reducing the solubility of your compound and promoting slow crystal growth.[11]

  • Liquid-Liquid Diffusion (Layering): This technique can also be effective.

    • Protocol: Dissolve your compound in the denser solvent (e.g., DMF). Carefully layer a less dense, miscible anti-solvent (e.g., ethyl acetate) on top.[4] It is crucial to avoid mixing the layers. Over time, the solvents will slowly diffuse into one another at the interface, creating a zone of supersaturation where crystals can form.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the pyrimidinone ring affect crystallization?

The nature and position of substituents dramatically influence the intermolecular interactions that govern crystal packing.

  • Hydrogen Bonding: Pyrimidinones inherently form strong N-H···O hydrogen bonds, which often lead to the formation of dimers or chains in the solid state.[7][8][9][10] Substituents that can also participate in hydrogen bonding (e.g., -OH, -NH2) can introduce additional packing motifs.

  • Steric Hindrance: Bulky substituents can disrupt the planar stacking (π-stacking) that is common in aromatic systems.[12] This can sometimes be advantageous in preventing the formation of overly stable, insoluble materials, thereby improving solubility for crystallization.[12]

  • Electronic Effects: Electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy groups) can alter the bond lengths and angles within the pyrimidinone ring, which in turn affects how the molecules pack together in a crystal lattice.[13]

Substituent TypePotential Effect on CrystallizationRationale
Small, polar (e.g., -F, -Cl) Can alter bond lengths and angles, potentially leading to different polymorphs.[13]Changes in electrostatic potential and hybridization affect intermolecular contacts.
Bulky, non-polar (e.g., -tBu) May disrupt π-stacking, potentially increasing solubility and aiding crystallization.[12]Steric hindrance prevents close packing, which can lower the lattice energy.
H-bond donors/acceptors (-OH, -NH2) Can introduce new hydrogen bonding networks, leading to more complex crystal structures.Competes with or complements the inherent N-H···O bonding of the pyrimidinone core.
Q2: What are the best starting solvents to screen for pyrimidinone crystallization?

A systematic solvent screening is crucial. Start with solvents of varying polarity. Common choices for pyrimidinone derivatives include:

  • Alcohols: Ethanol, Methanol, Isopropanol[1][14]

  • Esters: Ethyl acetate[3]

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF)[3]

  • Apolar Solvents (as anti-solvents): Hexane, Heptane, Toluene[3]

Solvent Selection Strategy:

G start Start with small amount of compound in a test tube add_solvent Add a few drops of solvent at room temp. start->add_solvent dissolves Dissolves completely? add_solvent->dissolves heat Gently heat the mixture dissolves->heat No too_soluble Too soluble. Use as 'good' solvent in a multi-solvent system. dissolves->too_soluble Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool to room temp., then ice bath dissolves_hot->cool Yes insoluble Insoluble. Use as 'anti-solvent' or try a different solvent. dissolves_hot->insoluble No crystals Crystals form? cool->crystals good_solvent Good single solvent for cooling crystallization. crystals->good_solvent Yes try_another Try another solvent crystals->try_another No

Q3: How important is the purity of my starting material?

It is critically important. Crystallization is a purification technique, but it is most effective when the starting material is already reasonably pure (ideally >90%).[15]

  • Inhibiting Nucleation: Soluble impurities can interfere with the formation of the crystal lattice.

  • Co-crystallization: Impurities with similar structures can sometimes co-crystallize with your desired product, compromising its purity.

  • Byproducts from Synthesis: Side products from the synthesis, such as N-acylureas in a Biginelli reaction, can complicate purification. Recrystallization is often an effective method for removing these.

If you suspect significant impurities, consider performing a preliminary purification by flash column chromatography before attempting crystallization.

References

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
  • Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg. (n.d.).
  • Growth protocols and examples of single‐crystalline patterns. a)... - ResearchGate. (n.d.).
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (2024, September 5). ACS Publications.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives - SciSpace. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir | Crystal Growth & Design. (2024, June 1). ACS Publications.
  • Guide for crystallization. (n.d.).
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI.
  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine - MDPI. (2019, February 20).
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - Semantic Scholar. (2024, September 5).
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC - NIH. (n.d.).
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (n.d.).
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024, September 5). ACS Publications.
  • Substituent effects on the structure of Ag(py-R)n ionic pairs: structural and computational studies - RSC Publishing. (n.d.).
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2).
  • The synthesis of Pyrimidinone or pyrimidine derivatives : r/OrganicChemistry - Reddit. (2022, April 28).

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Technical Support Center: Stabilizing Pyrimidinone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidinone-based compounds. As a Senior Application Scientist, I understand that the inherent reactivity that makes the pyrimidinone scaffold so valuable in medicinal chemistry also presents unique stability challenges.[1] This guide is structured in a practical, question-and-answer format to directly address the issues you may encounter in the lab, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns and degradation pathways for pyrimidinone intermediates?

A1: The stability of a pyrimidinone intermediate is fundamentally governed by its structure and the external conditions it's exposed to. The pyrimidine ring's electron-deficient nature makes it susceptible to several degradation pathways.[2] The three most common modes of degradation are:

  • Hydrolysis: The pyrimidinone ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[3][4][5][6] This can occur at various positions, but a common point of attack is the N3-C4 bond, especially in saturated or substituted rings.[3][4]

  • Oxidation: Certain pyrimidinone derivatives are prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[7][8] This can lead to the formation of hydroxylated species or other undesired byproducts, often accompanied by a change in color of the material.[7][8]

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient laboratory light can induce photochemical reactions in photosensitive pyrimidinone compounds.[5][9] This can lead to the formation of photoproducts like hydrates or result in bond cleavage, compromising sample integrity.[9]

Intermediate Pyrimidinone Intermediate Hydrolysis Hydrolysis (Ring Cleavage) Intermediate->Hydrolysis Oxidation Oxidation (Hydroxylation, etc.) Intermediate->Oxidation Photodegradation Photodegradation (Photohydrates, etc.) Intermediate->Photodegradation Acid Acidic Conditions Acid->Hydrolysis Catalyzes Base Basic Conditions Base->Hydrolysis Catalyzes Oxygen Air (O₂) Oxygen->Oxidation Promotes Light UV / Ambient Light Light->Photodegradation Induces

Caption: Primary degradation pathways for pyrimidinone intermediates.

Q2: My pyrimidinone intermediate appears to be degrading in solution. How do I determine if it's pH-related and how can I mitigate it?

A2: If you observe new spots on a Thin Layer Chromatography (TLC) plate or peak changes in High-Performance Liquid Chromatography (HPLC) over a short period in solution, pH-driven hydrolysis is a likely culprit. The pyrimidine ring can be labile under both acidic and basic conditions, with the specific sensitivity depending heavily on the ring's substituents.[5][10]

Troubleshooting Protocol: Rapid pH Stability Screen

  • Preparation: Prepare three small vials of your intermediate (~1 mg/mL) in a common organic solvent (e.g., Acetonitrile or THF) with ~5-10% water content.

  • Conditioning:

    • Vial 1 (Neutral): No additive.

    • Vial 2 (Acidic): Add one drop of 0.1 M HCl.

    • Vial 3 (Basic): Add one drop of 0.1 M NaOH.

  • Monitoring: Spot each solution on a TLC plate immediately (T=0) and then again after 30, 60, and 120 minutes at room temperature.

  • Analysis: A significant increase in impurity spots in the acidic or basic vial compared to the neutral one confirms pH sensitivity.

Mitigation Strategies:

  • Workup: During aqueous workups, use buffered solutions (e.g., phosphate-buffered saline, PBS, at pH 7.4) instead of pure water. Neutralize the reaction mixture carefully with mild acids (e.g., saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) instead of strong ones.

  • Solvent Choice: Whenever possible, use dry, aprotic solvents for reactions and storage of solutions to minimize water availability for hydrolysis.

  • Purification: Avoid highly acidic or basic mobile phase modifiers in chromatography unless the compound's stability has been confirmed.

Q3: I'm observing significant decomposition of my compound during silica gel column chromatography. What's causing this and what are my alternatives?

A3: This is a very common issue. Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic environment can catalyze the degradation of acid-sensitive compounds, including many pyrimidinone intermediates, directly on the column.[5]

Primary Solution: Neutralize the Stationary Phase

The most effective strategy is to deactivate the acidic sites on the silica gel.

Step-by-Step Protocol for Column Neutralization:

  • Prepare Slurry: In a fume hood, prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Add Base: Add a small amount of a volatile base, typically triethylamine (TEA), to the slurry. A common starting point is 0.5-1.0% TEA by volume relative to the total solvent volume you will use for the column.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to allow the TEA to coat the silica surface.

  • Pack and Run: Pack the column as usual with the neutralized slurry. Crucially, you must also include the same percentage of TEA (0.5-1.0%) in your mobile phase (eluent) to maintain the neutral environment throughout the purification.

Alternative Strategies & Decision Workflow:

If neutralization is insufficient or undesirable, consider alternative stationary phases.

Start Compound Degrades on Silica Gel? Neutralize Neutralize Silica with TEA (0.5-1% in eluent) Start->Neutralize Yes Check Degradation Solved? Neutralize->Check Success Process Optimized Check->Success Yes Alternatives Consider Alternative Stationary Phases Check->Alternatives No Alumina Neutral or Basic Alumina (Good for base-stable compounds) Alternatives->Alumina Florisil Florisil® (Magnesium silicate, less acidic) Alternatives->Florisil C18 Reverse-Phase (C18) (If compound has sufficient polarity) Alternatives->C18

Caption: Decision tree for troubleshooting purification issues.

Q4: My compound changes color and TLC shows new spots after exposure to air. How can I prevent oxidative degradation?

A4: Color change (e.g., to yellow or brown) and the appearance of new, often more polar, spots on TLC are classic signs of oxidation.[7][8]

Prevention Techniques:

  • Inert Atmosphere: The most robust method is to handle the compound under an inert atmosphere. For reactions, use a nitrogen or argon manifold. For storage or handling of solids, use a glove box or glove bag.

  • Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use, especially for sensitive reactions or for preparing stock solutions. This can be done by sparging with nitrogen or argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Antioxidants: For long-term storage of solutions or bulk material, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). A very small quantity (e.g., 0.01%) is often sufficient.

Q5: What are the best practices for the long-term storage of pyrimidinone intermediates?

A5: To maximize the shelf-life of your intermediates, you must protect them from all potential degradation pathways simultaneously.

Optimal Storage Protocol:

  • Form: Store the compound as a solid whenever possible. Solids have significantly lower molecular mobility and are generally more stable than solutions.

  • Atmosphere: Place the solid in a vial and purge the headspace with an inert gas (argon or nitrogen) before sealing.

  • Light: Use amber glass vials or wrap standard vials completely in aluminum foil to protect from light.[11]

  • Temperature: Store the sealed vial at a low temperature, typically -20°C. For highly sensitive compounds, -80°C may be necessary.

  • Handling: When removing the compound from cold storage, allow the vial to warm completely to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Q6: How can I effectively monitor the stability and degradation of my pyrimidinone intermediate?

A6: Regular analytical checks are crucial for ensuring the integrity of your material. Different techniques offer different advantages.

Analytical TechniqueProsConsBest For
TLC Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution.Quick checks of reaction progress and column fractions.
HPLC/UPLC Quantitative, high resolution, high sensitivity.[12]More time-consuming, requires method development.Purity assessment, stability studies, monitoring low-level impurities.
LC-MS Provides mass of parent and impurity peaks.[13]Can have response factor variations, complex data.Identifying unknown degradation products.
NMR Spectroscopy Provides structural information, can be quantitative.Lower sensitivity, requires more sample.Structural confirmation, identifying major degradation products.

Recommendation: Use HPLC for routine purity checks and quantitative stability studies. Use LC-MS when you need to identify the mass of unknown degradation products to hypothesize a degradation pathway.

References
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. [Link]
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. [Link]
  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022).
  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014). PubMed. [Link]
  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.).
  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025).
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014).
  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (n.d.). PMC - NIH. [Link]
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI. [Link]
  • (PDF) Degradation of Pyrimidine Nucleotides. (2022).
  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Scilit. [Link]
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). PubMed. [Link]
  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degrad
  • Insight into the Photodynamics of Photostabilizer Molecules. (2022).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). University of Thi-Qar. [Link]
  • Structures of pyrimidine oxidation products. (n.d.).
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing. [Link]
  • Synthesis of pyrimidin-2(1H )-ones 3 through PCC oxidation of 2. (n.d.).
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
  • Pyrimidine - Wikipedia. (n.d.). Wikipedia. [Link]
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]
  • The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. (n.d.).
  • Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Semantic Scholar. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
  • (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. (2017).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).

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Technical Support Center: Optimization of Reaction Conditions for Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pyrimidinone synthesis, with a primary focus on the widely utilized Biginelli reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring the successful optimization of your reaction conditions and maximization of your product yield and purity.

Introduction to Pyrimidinone Synthesis

Pyrimidinone and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone for the preparation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[3][4] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This guide provides expert insights and practical solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during pyrimidinone synthesis via the Biginelli reaction, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)

A low yield of the target product is one of the most frequent challenges in the Biginelli reaction. This can stem from several factors, from suboptimal reaction conditions to catalyst inefficiency.[5][6]

Question: My Biginelli reaction is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Biginelli reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low DHPM yield.

In-depth Explanation and Actionable Steps:

  • Catalyst Inefficiency: The Biginelli reaction is typically acid-catalyzed.[7] If you are using a reusable catalyst, it may have lost its activity and require regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[5] Lewis acids such as copper(II) trifluoroacetate hydrate or boron trifluoride can also be effective catalysts.[3]

    • Action: If catalyst deactivation is suspected, use a fresh batch. Consider screening a panel of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.

  • Suboptimal Reaction Conditions: The reaction may require more energy or time to proceed to completion.

    • Action: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[5] This will help you determine the optimal temperature and reaction time without promoting side reactions.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of byproducts.[6] Aliphatic aldehydes, in particular, can be prone to self-condensation.[8]

    • Action: Ensure all reactants are of high purity. If necessary, purify the starting materials before use. For example, aldehydes can be freshly distilled.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. While ethanol is commonly used, it may not be optimal for all substrate combinations.[5]

    • Action: Experiment with different solvents of varying polarity, such as acetonitrile, or consider running the reaction under solvent-free conditions, which has been shown to improve yields in some cases.[5][6]

Issue 2: Formation of a Yellow, Fluorescent Byproduct

The appearance of a distinct yellow, fluorescent compound is a common indicator of a competing reaction pathway.

Question: My Biginelli reaction mixture has turned yellow and is highly fluorescent. What is this byproduct and how can I prevent its formation?

Answer:

The described byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[5][9] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures. This Hantzsch reaction pathway competes directly with the desired Biginelli reaction.[5]

Visualizing the Competing Pathways:

CompetingPathways cluster_Biginelli Biginelli Pathway (Desired) cluster_Hantzsch Hantzsch Pathway (Side Reaction) Biginelli_Reactants Aldehyde + β-Ketoester + Urea Biginelli_Product Dihydropyrimidinone (DHPM) Biginelli_Reactants->Biginelli_Product Acid Catalyst Hantzsch_Reactants Aldehyde + 2 x β-Ketoester + NH3 (from Urea decomposition) Hantzsch_Product 1,4-Dihydropyridine (DHP) (Yellow, Fluorescent) Hantzsch_Reactants->Hantzsch_Product High Temperature Reactants Initial Reactants Reactants->Biginelli_Reactants Reactants->Hantzsch_Reactants

Caption: Competing Biginelli and Hantzsch reaction pathways.

Preventative Measures:

  • Control Reaction Temperature: Higher temperatures favor the decomposition of urea and the subsequent Hantzsch pathway.[5]

    • Action: Run the reaction at a lower temperature. This is the most effective way to minimize the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways.

    • Action: Experiment with different Lewis acids, as some may favor the Biginelli reaction over the Hantzsch pathway.[5]

  • Order of Addition: Adding the urea last may, in some cases, reduce its decomposition into ammonia.[5]

    • Action: Modify your experimental procedure to add the urea to the reaction mixture after the aldehyde and β-ketoester have been combined.

Issue 3: Difficulty in Product Purification and Suspected N-Acylurea Byproducts

Even with a good conversion, purification of the crude product can be challenging due to the presence of closely related byproducts.

Question: My crude DHPM from a Biginelli reaction is difficult to purify. I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer:

N-acylureas can indeed form as byproducts in the Biginelli reaction, complicating the purification process.[9] These byproducts arise from competing reaction pathways.

Confirmation and Prevention Strategies:

  • Confirmation:

    • Action: The presence of N-acylurea byproducts can be confirmed by spectroscopic methods. Isolate the suspected byproduct using column chromatography or preparative TLC and analyze it by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[9]

  • Prevention:

    • Action: The formation of N-acylurea byproducts can often be suppressed by carefully controlling the reaction stoichiometry and conditions. Ensure that the molar ratio of the reactants is optimized. Recrystallization is often an effective method for purifying the desired DHPM product away from N-acylurea impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Biginelli reaction?

A1: While several mechanisms have been proposed, strong evidence from NMR studies supports a mechanism involving an N-acyliminium ion as the key intermediate.[10] This intermediate is formed by the acid-catalyzed condensation of the aldehyde and urea. The β-ketoester then adds to this electrophilic iminium ion, followed by cyclization and dehydration to yield the final dihydropyrimidinone.[10]

Q2: Can I use aliphatic aldehydes in the Biginelli reaction?

A2: Yes, aliphatic aldehydes can be used, but they often provide lower yields compared to aromatic aldehydes under classical conditions.[11] This is due to their increased propensity for self-condensation and other side reactions.[8] To improve yields with aliphatic aldehydes, consider using modified reaction conditions such as employing specific Lewis acid catalysts or solvent-free methods.[11]

Q3: How do I monitor the progress of my Biginelli reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5][12] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A common eluent system for this is a mixture of hexane and ethyl acetate (e.g., 7:3).[9] For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) can be used.[12]

Q4: What is the best way to purify the dihydropyrimidinone product?

A4: In many cases, the DHPM product will precipitate out of the reaction mixture upon cooling.[13] The solid can then be collected by filtration and washed with a cold solvent, such as ethanol.[9] If the product does not precipitate or requires further purification, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method.[9] For more challenging purifications, column chromatography on silica gel can be employed.[5]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Synthesis of Dihydropyrimidinones

This protocol provides a general guideline for performing a Biginelli reaction. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg, or an appropriate Lewis/Brønsted acid)[9]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[9]

  • Add the chosen catalyst.[9]

  • Stir the mixture at a controlled temperature (e.g., 60°C).[9]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[9]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[9]

  • Add a small amount of ethanol and stir for 5 minutes.[9]

  • Filter the solid product and wash with cold ethanol.[9]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[9]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC plate (silica gel 60 F254).

  • Using a capillary tube, spot the starting materials and the reaction mixture on the plate.

  • Develop the plate in a chamber containing an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate).

  • Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front.[12]

  • Allow the plate to dry and visualize the spots under a UV lamp.[12]

  • The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. Calculate the Retention Factor (Rf) for each spot for your records.[12]

Data Summary

The choice of catalyst and solvent can significantly impact the yield of the Biginelli reaction. The following tables summarize some reported conditions for a model reaction.

Table 1: Effect of Various Catalysts on a Model Biginelli Reaction

CatalystTime (h)Yield (%)Reference
No Catalyst48< 20[6]
p-TSA4890[13]
FeCl₃292[6]
ZnCl₂385[6]
Sulfated Zirconia2-4>90[5][9]

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at reflux or elevated temperature.

Table 2: Effect of Solvent on a Model Biginelli Reaction

SolventTime (min)Yield (%)Reference
Ethanol3595[8]
Methanol3582[8]
Acetonitrile3560[8]
Solvent-free2091[14]

Conditions: Benzaldehyde, β-ketoester, urea, and a suitable catalyst.

References

  • Biginelli reaction - Wikipedia
  • Biginelli Reaction - Organic Chemistry Portal
  • Biginelli Reaction - Sigma-Aldrich
  • A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis.
  • BIGINELLI REACTION | PPT - Slideshare
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem
  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem
  • overcoming side reactions in pyrimidine synthesis - Benchchem
  • Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino‑3‑cyano‑4H‑pyrans - New Journal of Chemistry (RSC Publishing)
  • Synthesis of dihydropyrimidinones: An improved conditions for the Biginelli reaction
  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - NIH
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI
  • Optimization the reaction conditions for the Biginelli reaction.
  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin
  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central
  • Effect of solvent on the synthesis of 4a a | Download Table - ResearchG
  • Troubleshooting low conversion r
  • Pyrimidine synthesis - Organic Chemistry Portal
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchG
  • Effect of base and solvent on the yield for the synthesis of 2a.
  • Synthesis of pyrimidine derivatives under solvent-free conditions.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions
  • Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00180C
  • The synthesis of Pyrimidinone or pyrimidine deriv
  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers
  • (PDF)
  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Publishing
  • Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem
  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI
  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3 - ResearchG

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Technical Support Center: Troubleshooting the Purification of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-6-methylpyrimidin-4(1H)-one (CAS: 55996-28-6). This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the synthesis of agrochemicals like Pirimioxyphos, achieving high purity is paramount for successful downstream applications.[1] This guide moves beyond simple protocols to explain the scientific rationale behind each purification step, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Initial Assessment - What are the likely impurities in my crude product?

Question: I have just completed the synthesis of this compound. Before I begin purification, what are the most common impurities I should expect, and where do they come from?

Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurities present in your crude product are almost always related to the specific synthetic route employed. A common synthesis involves the cyclocondensation of a β-dicarbonyl compound (or equivalent) with a urea or thiourea derivative.[2][3][4]

Common Impurities and Their Probable Origins:

Impurity TypeSpecific ExampleProbable OriginRecommended Removal Method
Unreacted Starting Materials Ethyl acetoacetate, S-methylisothiourea, GuanidineIncomplete reaction conversion.Acid-Base Extraction, Column Chromatography
Reagents & Catalysts Sodium ethoxide, Sodium hydroxide, TriethylamineResidual base from the reaction work-up.Aqueous wash, Acid-Base Extraction
Side-Reaction Products Self-condensation products of ethyl acetoacetate, Hydrolysis productsNon-optimal reaction conditions (temperature, stoichiometry).Recrystallization, Column Chromatography
Solvent Residue Ethanol, Toluene, DMFIncomplete removal after reaction or initial work-up.Drying under high vacuum

A preliminary analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and relative polarity of the impurities, which will guide your choice of purification method.

FAQ 2: The First Step - How should I handle a dark, oily, or amorphous crude product?

Question: My crude product isn't a solid powder but a dark, oily residue. I'm hesitant to proceed directly to recrystallization. What is a good initial cleanup step?

Answer: Attempting to recrystallize an oily or very impure crude product often leads to "oiling out," where the compound separates as a liquid instead of forming crystals. A robust initial cleanup using liquid-liquid extraction is the professional standard. This step aims to remove highly polar or non-polar baseline impurities and residual reagents.

An acid-base extraction is a particularly powerful form of liquid-liquid extraction for compounds like this compound, which possesses both weakly acidic and basic functional groups.[5][6][7] This technique selectively moves your target compound between an organic and an aqueous phase by changing its ionization state, leaving many impurities behind.[8]

Below is a decision tree to help guide your purification strategy.

Purification_Decision_Tree start Crude Product is_oily Is the product oily or highly discolored? start->is_oily extraction Perform Acid-Base Extraction is_oily->extraction  Yes recrystallize_direct Attempt Direct Recrystallization is_oily->recrystallize_direct  No purity_check1 Assess Purity (TLC/LCMS) extraction->purity_check1 recrystallize_direct->purity_check1 chromatography Perform Column Chromatography purity_check1->chromatography  Purity <98% or  multiple impurities final_product High-Purity Product purity_check1->final_product  Purity >98% purity_check2 Assess Purity (TLC/LCMS) chromatography->purity_check2 purity_check2->recrystallize_direct  Further polishing  needed purity_check2->final_product  Purity >98%

Fig 1. Decision tree for selecting a purification method.
FAQ 3: Mastering the Technique - How do I perform an effective Acid-Base Extraction?

Question: Can you provide a detailed protocol for an acid-base extraction to purify this compound?

Answer: Certainly. This protocol leverages the amphoteric nature of the pyrimidinone ring. The N-H proton is weakly acidic, allowing it to be deprotonated by a suitable base. The ring nitrogens are weakly basic and can be protonated by acid. This procedure is designed to remove neutral organic impurities.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

Principle: The target compound is deprotonated with a weak base to form a water-soluble salt. Neutral impurities remain in the organic solvent. The aqueous layer is then isolated, and the pH is adjusted to re-protonate the compound, causing it to precipitate out in its pure, neutral form.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add an equal volume of a cold, dilute aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or 5% sodium bicarbonate (NaHCO₃).[5] A stronger base like NaOH is generally avoided as it can potentially hydrolyze the methoxy group.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (especially with bicarbonate). Allow the layers to separate completely. The deprotonated pyrimidinone salt will partition into the aqueous layer.

  • Separation: Drain the lower layer. The location of the aqueous layer depends on the solvent used (e.g., it will be the bottom layer with DCM, top layer with ethyl acetate).[7] Keep the aqueous layer and set it aside. Extract the organic layer one more time with the aqueous base to ensure complete recovery.

  • Combine & Wash: Combine the aqueous extracts in a separate flask. To remove any trapped organic solvent, you can perform a "back-wash" with a small amount of fresh ethyl acetate or DCM. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a dilute acid, such as 1 M HCl, dropwise while stirring until the pH is approximately 6-7. You should observe the formation of a precipitate as the water-soluble salt is converted back to the neutral, less soluble compound.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under a high vacuum to constant weight.

Acid_Base_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase crude 1. Dissolve Crude in Ethyl Acetate add_base 2. Add 1M Na2CO3 (aq) & Shake crude->add_base org_impurities Neutral Impurities (Remain in Org. Phase) aq_salt 3. Pyrimidinone Salt (Moves to Aq. Phase) acidify 4. Isolate Aqueous Layer & Add 1M HCl aq_salt->acidify precipitate 5. Precipitate Pure Product filtrate 6. Filter & Dry precipitate->filtrate add_base->org_impurities add_base->aq_salt acidify->precipitate product Pure Product filtrate->product

Fig 2. Workflow for purifying via acid-base extraction.
FAQ 4: Troubleshooting Recrystallization

Question: I've tried recrystallization, but I'm getting poor recovery, the product is oiling out, or no crystals are forming at all. What am I doing wrong?

Answer: Recrystallization is a powerful but delicate technique. Success hinges on selecting the right solvent and achieving a state of supersaturation upon cooling.[10] Pyrimidinone derivatives are known to form persistent hydrogen bonds, which can influence their crystallization behavior.[11]

Common Recrystallization Problems and Solutions:

ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. OR The solution is too concentrated.Add more solvent to the hot mixture. Switch to a lower-boiling point solvent. Try a solvent pair (e.g., ethanol/water), adding the "anti-solvent" (water) dropwise to the hot solution until just cloudy, then clarify with a drop of the "good" solvent (ethanol).
No Crystals Form The solution is not supersaturated (too much solvent used). OR The compound is too soluble in the chosen solvent, even when cold.Boil off some of the solvent to increase concentration and allow it to cool again. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed" crystal of pure product. Cool the solution very slowly, perhaps by placing the flask in a warm water bath and allowing it to cool to room temperature overnight before moving to an ice bath.[10]
Poor Recovery Too much solvent was used, leaving a significant amount of product dissolved in the cold mother liquor. OR The crystals were filtered while the solution was still warm.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Impurities were co-precipitated with the product.Consider adding a small amount of activated charcoal to the hot solution before filtering it (hot filtration) to remove colored impurities. This should be done before allowing the solution to cool and crystallize.

Solvent Selection Guide for Recrystallization: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[10]

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA commonly used and effective solvent for many pyrimidine derivatives.[12][13]
Toluene 111Non-polarCan be effective for less polar compounds; often used in synthesis.[14]
Ethyl Acetate 77MediumGood "good" solvent for use in a solvent-pair system with a non-polar anti-solvent like hexane.
Water 100Very PolarThe compound has low solubility in water, making it a potential "anti-solvent" in a pair with ethanol or acetone.
FAQ 5: When should I use Column Chromatography?

Question: My product is still impure after extraction and recrystallization. When is it appropriate to use column chromatography, and how do I select the right conditions?

Answer: Column chromatography is the method of choice when you need to separate compounds with different polarities, especially when they have similar solubilities that make recrystallization ineffective.[15][16] It is a preparative technique that physically separates molecules based on their differential adsorption to a solid stationary phase (usually silica gel) and solubility in a liquid mobile phase.[15]

Protocol 2: Flash Column Chromatography

Principle: A mixture is applied to the top of a column packed with silica gel. A solvent (eluent) is then passed through the column under positive pressure. Less polar compounds travel down the column faster with the non-polar eluent, while more polar compounds adsorb more strongly to the polar silica gel and move slower.[16]

Step-by-Step Methodology:

  • Solvent System Selection (TLC): This is the most critical step. Using a TLC plate, test various solvent systems (e.g., mixtures of ethyl acetate and hexane) to find one where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[15] The impurities should be well-separated from your product spot.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (the less polar component, e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method typically results in better separation.[17] Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Fill the column with your chosen eluent. Apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your purified compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your final product.

Chromatography_Workflow start 1. Select Solvent System via TLC (Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry start->pack load 3. Dry Load Sample onto Column pack->load elute 4. Elute with Solvent & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine product Purified Product combine->product

Fig 3. General workflow for flash column chromatography.

For extremely challenging separations or to achieve analytical-grade purity (>99.5%), Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be required. This technique uses a high-pressure pump and more efficient stationary phases for superior resolution.[15]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Wikipedia. (2023). Acid–base extraction.
  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • PubChem. (n.d.). 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one.
  • Al-Obaydi, S. M. R., & Ali, A. M. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2).
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Science History Institute. (n.d.). Chromatography of Purines and Pyrimidines on Starch Columns.
  • Journal of Chemical and Pharmaceutical Research. (2015). Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
  • Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions.
  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
  • Richter, S. N., et al. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • PubChemLite. (n.d.). 2-methoxy-4-methyl-4,5-dihydro-1h-pyrimidin-6-one.
  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • LookChem. (n.d.). High Purity 2-Methoxy-6-methylpyrimidin-4-ol: Manufacturer, Supplier & Price in China.
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Chemsrc.com. (n.d.). 2-methoxy-4-methyl-1H-pyrimidin-6-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate.
  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thermally sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with thermal degradation during distillation. Here, we will move beyond simple procedural lists to explore the underlying principles and provide robust, field-tested solutions to common problems. Our goal is to empower you with the knowledge to design self-validating purification protocols that ensure the integrity of your valuable compounds.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during an experiment, providing a diagnostic workflow and actionable solutions.

Scenario 1: My compound is darkening or polymerizing in the distillation flask, even under vacuum.

This is a classic sign of thermal decomposition, where the energy supplied is promoting unwanted side reactions.[1] Even under vacuum, localized overheating or extended exposure to heat can be detrimental.

  • Immediate Action: Reduce the heat input immediately. If the discoloration is rapid, stop the distillation to prevent complete loss of the material.

  • Causality Analysis & Solutions:

    • Localized Overheating: A heating mantle in direct contact with the glass can create hot spots.

      • Solution: Use a water, sand, or oil bath for uniform heat distribution.[2] Ensure vigorous stirring with a magnetic stir bar to distribute heat evenly throughout the liquid.

    • Extended Residence Time: The longer your compound is hot, the more likely it is to decompose.

      • Solution: For highly sensitive materials, consider advanced distillation techniques that minimize heat exposure time, such as wiped-film evaporation or short-path distillation, where residence time in the heated zone can be mere seconds.[3][4]

    • Residual Acidic/Basic Impurities: Trace amounts of catalysts or reagents from a previous reaction can catalyze decomposition pathways like dehydration.[5]

      • Solution: Before distilling, perform a neutralizing wash. Use a dilute solution of sodium bicarbonate to remove acidic impurities or a dilute ammonium chloride solution for basic impurities.[5] Ensure the organic layer is thoroughly dried before proceeding.

    • Oxygen Exposure: Even small leaks in a vacuum setup can introduce oxygen, leading to oxidation, which often presents as a color change.[5][6]

      • Solution: Ensure all joints are properly sealed and leak-tested before heating. For exceptionally sensitive compounds, conduct the distillation under a full inert atmosphere by backfilling the cooled apparatus with nitrogen or argon.[5][7]

Scenario 2: My vacuum level is unstable, and the boiling point is fluctuating.

An unstable vacuum is a critical issue as it leads to inconsistent boiling and potential thermal shocking of your compound.

  • Immediate Action: Temporarily remove the heat source to prevent bumping and potential decomposition while you diagnose the vacuum leak.

  • Causality Analysis & Solutions:

    • Poor Seals: The most common cause is poorly greased joints, cracked glassware, or degraded tubing.

      • Solution: Inspect all glassware for cracks. Re-grease all ground-glass joints with a suitable high-vacuum grease. Check all tubing for cracks or brittleness and ensure all connections are secure.

    • Pump Inefficiency: The vacuum pump oil may be contaminated, or the pump itself may not be adequate for the desired pressure.

      • Solution: Check the pump oil; if it's cloudy or discolored, change it. Ensure your pump is rated to achieve the necessary vacuum level (e.g., a rotary vane pump for medium vacuum, supplemented with a diffusion or turbomolecular pump for high vacuum).

    • Outgassing: Volatile impurities or residual solvents in your crude material can vaporize, increasing the system pressure.

      • Solution: Hold the system under vacuum at a low temperature (before the main compound begins to boil) to strip off any low-boiling contaminants. This is known as degassing.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and strategic choices for designing your distillation process.

Question 1: What are the first signs of thermal decomposition during distillation?

Beyond the obvious darkening or polymerization, subtle signs include:

  • Unexpected Color Change: A shift from colorless to yellow, or yellow to green/brown, can indicate the formation of chromophoric byproducts.[8]

  • Pressure Spikes: A sudden increase in pressure can signal the formation of non-condensable gaseous byproducts from decomposition.

  • Inconsistent Boiling Point: If the temperature at the distillation head fluctuates or fails to hold steady, it may indicate that the composition of the vapor is changing due to decomposition.

  • Water Formation: The appearance of water droplets in the condenser or receiving flask can be a sign of dehydration reactions.[5]

Question 2: How do I choose the right distillation technique for my thermally sensitive compound?

The choice depends on the compound's boiling point, thermal stability, and the nature of the impurities. The primary goal is always to lower the distillation temperature.

Distillation TechniqueOperating PrincipleBest ForKey Advantage
Vacuum Distillation Lowers the boiling point by reducing system pressure.[1][9][10]Moderately heat-sensitive compounds with boiling points >150 °C at atmospheric pressure.Significantly reduces thermal stress on the compound.[1][10]
Steam Distillation Co-distills with water; the mixture boils at a temperature below 100 °C.[11][12]High-boiling, water-immiscible compounds, like essential oils.[11][13][14]Very gentle heating; avoids high temperatures entirely.[12]
Wiped-Film / Short-Path Evaporation A thin film of material is wiped across a heated surface under high vacuum, with a short path to the condenser.[4][15][16]Extremely heat-sensitive, high molecular weight, or viscous materials like APIs, vitamins, and fatty acids.[3][10][15]Minimizes residence time at high temperature (seconds) and allows for very low operating pressures.[3][17]
Molecular Distillation An advanced form of short-path distillation at extremely low pressure (e.g., <0.01 torr).[18]Very high molecular weight, thermally labile substances like polyunsaturated fatty acids or vitamins.[18][19]Distillation occurs below the compound's boiling point based on molecular free path, offering the gentlest separation.[18][19]

Question 3: How does reducing the pressure lower the boiling point?

This relationship is governed by the Clausius-Clapeyron relation .[20][21] This equation describes how the vapor pressure of a liquid changes with temperature.[22] A liquid boils when its vapor pressure equals the pressure of the surrounding environment. By using a vacuum pump to lower the system's pressure, you reduce the vapor pressure the liquid needs to achieve to boil, which occurs at a significantly lower temperature.[1][23]

Experimental Protocols

Protocol 1: Setting Up a Vacuum Distillation for a Thermally Sensitive Compound

This protocol outlines a self-validating system for performing a standard vacuum distillation.

  • Preparation & Neutralization:

    • If acidic or basic impurities are suspected, wash the crude material in a separatory funnel with a saturated NaHCO₃ solution, followed by deionized water.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the drying agent.

  • Apparatus Assembly:

    • Assemble clean, dry glassware. Use a round-bottom flask (no more than two-thirds full), a Claisen adapter to prevent bumping, a thermometer with the bulb placed just below the sidearm to the condenser, a condenser, and a receiving flask.

    • Lightly grease all ground-glass joints with high-vacuum grease.

  • System Sealing & Leak Testing (Self-Validation Step):

    • Connect the apparatus to a vacuum trap and the vacuum pump.

    • Turn on the vacuum pump and allow the system to evacuate. The pressure should drop to the pump's limit and hold steady.

    • Close the stopcock isolating the system from the pump. A well-sealed system should not show a significant pressure increase for several minutes. If it does, re-check all connections.

  • Distillation:

    • Once the system is leak-free, begin gentle stirring.

    • Slowly heat the distillation flask using a heating bath (oil or water). Do not use a heating mantle directly on the glass.[7]

    • Collect any low-boiling forerun (solvents, volatile impurities) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the expected boiling point for the applied pressure, switch to a clean receiving flask to collect your main product fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heat source first and allow the apparatus to cool completely.

    • Slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen, before turning off the vacuum pump.[7] Releasing the vacuum on a hot system can cause air to rush in and potentially lead to an explosion.[7]

Visualizations & Diagrams

Decision-Making Workflow for Distillation Method Selection

This diagram guides the user through selecting the appropriate distillation technique based on compound properties.

G start Start: Crude Compound is_sensitive Is the compound thermally sensitive? start->is_sensitive is_high_boiling High Boiling Point (>150°C at atm)? is_sensitive->is_high_boiling  Yes simple_dist Simple / Fractional Distillation is_sensitive->simple_dist No is_water_immiscible Is it water immiscible? is_high_boiling->is_water_immiscible No is_extremely_sensitive Extremely sensitive, viscous, or very high MW? is_high_boiling->is_extremely_sensitive Yes vacuum_dist Vacuum Distillation is_water_immiscible->vacuum_dist No steam_dist Steam Distillation is_water_immiscible->steam_dist Yes is_extremely_sensitive->vacuum_dist No advanced_dist Wiped-Film / Molecular Distillation is_extremely_sensitive->advanced_dist Yes

Caption: Decision tree for selecting a distillation method.

Relationship Between Pressure and Boiling Point

This diagram illustrates the core principle of vacuum distillation, based on the Clausius-Clapeyron relation.

G cluster_0 Distillation Environment cluster_1 Required Energy Input A High Pressure (e.g., 760 torr) B Low Pressure (e.g., 1 torr) C High Temperature (High Thermal Stress) A->C Requires D Low Temperature (Low Thermal Stress) A->D B->C B->D Requires

Caption: Effect of pressure on distillation temperature.

References

  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degrad
  • Understanding the Wiped Film Evaporator: Principles and Applic
  • Wiped Film Evaporators: Working Principle, Design & Applic
  • When Vacuum Distillation is Useful. (2024, November 11). Sihai Energy Technology.
  • Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific.
  • Vacuum Distill
  • Wiped Film Evaporator Working Principle. (n.d.). WKIE LAB.com.
  • Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. (2025, April 3). Google Cloud.
  • Steam distill
  • What Is a Wiped Film Evaporator and How Does It Work? (2025, November 17). Zhongbo.
  • Steam distill
  • Basic Principle and Methodology of Molecular Distill
  • Steam Distill
  • Steam Distillation Explained: Principle, Process & Uses. (n.d.). Vedantu.
  • Molecular Distillation: Precision Purification for Sensitive Compound. (n.d.). Lanphan.
  • Short Path Evapor
  • Molecular distill
  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler.
  • Distill
  • Color Remediating Distillate. (2024, August 4). Xylem Technologies.
  • The Clausius-Clapeyron Equ
  • Clausius–Clapeyron rel
  • Clausius-Clapeyron relation – Knowledge and References. (n.d.). Taylor & Francis.
  • 16.
  • Preventing decomposition of 2-Phenyl-1-propanol during distill
  • Color change during distill
  • Temperature Control in Distill

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one, with a focus on strategies for scaling up production. It addresses common challenges and offers practical, field-tested solutions to streamline your experimental workflow and enhance reproducibility.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of pyrimidine derivatives.

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale lab experiments. What are the likely causes?

A significant drop in yield during scale-up is a frequent challenge. This can often be attributed to issues with mass and heat transfer. In larger reaction vessels, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and the degradation of the desired compound.[1]

Troubleshooting Steps:

  • Improve Agitation: Ensure the stirring rate and the design of the impeller are suitable for the larger volume to maintain a homogenous mixture.[1]

  • Control Exotherms: Many pyrimidine syntheses are exothermic. What is manageable in a small flask can become a significant safety concern and a source of impurity formation at a larger scale. Implement a controlled and gradual addition of reagents and closely monitor the internal reaction temperature with probes. Ensure your reactor's cooling system is adequate for the heat output.[1]

  • Re-optimize Parameters: The optimal reaction conditions, such as temperature, concentration, and catalyst loading, may need to be re-evaluated and adjusted for the larger scale.

Q2: I'm observing the formation of an unexpected, highly fluorescent yellow byproduct in my reaction. What is it and how can I prevent it?

This is a common issue in Biginelli-type reactions, a frequent method for pyrimidine synthesis. The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[2][3]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired Biginelli reaction and the competing Hantzsch pathway. Some Lewis acids may preferentially promote the desired reaction.[3]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help to minimize its decomposition into ammonia.[2][3]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

N-acylureas can form as byproducts and complicate the purification process. They arise from a competing reaction between the β-ketoester and urea.[3]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[3]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[3]

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[2][3]
Suboptimal Reaction Conditions The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]
Impure Reactants Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2][3]
Incomplete Cyclization (Pinner Synthesis) If using a Pinner-type synthesis, incomplete cyclization can be due to several factors. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. Some cyclizations are slow and may require extended reaction times.[2]
Hydrolysis of Intermediates Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials, particularly in Pinner-type syntheses.[2]
Problem 2: Formation of Significant Impurities

Potential Causes & Solutions

Impurity Type Mitigation Strategy
Dihydropyridine Derivatives Can arise from the self-condensation of the β-ketoester. Optimize the stoichiometry of the reactants. A slight excess of urea or thiourea can sometimes suppress this side reaction.[1]
Aldol Condensation Products The aldehyde component can undergo self-condensation. Consider optimizing the order of addition or using a more selective catalyst.
Oxidation Products The dihydropyrimidine ring can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
Self-Condensation of 1,3-Dicarbonyl Compound In Pinner-type syntheses, this can be a significant side reaction. The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.[2]
Troubleshooting Workflow: Low Yield in a Scaled-Up Reaction

G start Low Yield at Scale-Up mass_transfer Mass/Heat Transfer Issues? start->mass_transfer reoptimize Re-optimize Stirring & Cooling mass_transfer->reoptimize Yes kinetics Reaction Kinetics Changed? mass_transfer->kinetics No reoptimize->kinetics reoptimize_params Re-optimize Temp, Conc., Catalyst kinetics->reoptimize_params Yes raw_material Raw Material Quality Issue? kinetics->raw_material No reoptimize_params->raw_material qualify_supplier Qualify Supplier & Perform QC raw_material->qualify_supplier Yes end Yield Improved raw_material->end No qualify_supplier->end

Caption: Troubleshooting workflow for addressing low yields during reaction scale-up.

III. Experimental Protocols

The following are generalized, step-by-step methodologies for common synthesis routes to pyrimidinone structures. Note: These are starting points and may require optimization for your specific substrates and scale.

Protocol 1: Biginelli-Type Three-Component Reaction

This one-pot reaction is a common method for synthesizing dihydropyrimidinones.

Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

  • Urea or Thiourea (1.5 equivalents)

  • Catalyst (e.g., HCl, Lewis Acid)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a reaction vessel, add the aldehyde, β-ketoester, and solvent.

  • Stir the mixture and add the catalyst.

  • Add the urea or thiourea to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[2]

  • After completion, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable base if an acid catalyst was used.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Pinner-Type Pyrimidine Synthesis

This method involves the reaction of a 1,3-dicarbonyl compound with an amidine.

Materials:

  • 1,3-dicarbonyl compound (1 equivalent)

  • Amidine hydrochloride (1 equivalent)

  • Base (e.g., Sodium Ethoxide, Potassium Carbonate)

  • Anhydrous Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and under an inert atmosphere.

  • Add the base to the solution and stir.

  • Add the amidine hydrochloride portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.[2]

Synthesis Workflow Overview

G cluster_biginelli Biginelli Synthesis cluster_pinner Pinner Synthesis b_start Aldehyde, β-ketoester, Urea b_react One-Pot Reaction (Acid Catalyst) b_start->b_react b_product Dihydropyrimidinone b_react->b_product purification Purification (Recrystallization/ Chromatography) b_product->purification p_start 1,3-Dicarbonyl, Amidine p_react Cyclocondensation (Base) p_start->p_react p_product Pyrimidine p_react->p_product p_product->purification final_product 2-Methoxy-6-methyl- pyrimidin-4(1H)-one purification->final_product

Caption: General overview of common synthesis pathways for pyrimidinone derivatives.

IV. References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). Retrieved January 4, 2026, from

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (n.d.). Retrieved January 4, 2026, from

  • "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (n.d.). Retrieved January 4, 2026, from

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Technical Support Center: Analytical Method Development for Purity Assessment of Pyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and purity assessment of pyrimidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Core Principles of Method Development and Validation

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[1] This section lays the groundwork for developing a reliable method for assessing the purity of pyrimidinones, guided by internationally recognized standards.

Frequently Asked Questions (FAQs): The Method Development Lifecycle

Q1: What is the first step in developing a robust analytical method for purity assessment?

A1: The first step is to define the Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose. It outlines what needs to be measured and the required quality of those measurements. For pyrimidinone purity analysis, the ATP would typically include:

  • Analyte(s): The specific pyrimidinone active pharmaceutical ingredient (API) and its known and potential impurities (process-related, degradants).

  • Matrix: Drug substance (bulk) or drug product (formulation with excipients).

  • Performance Criteria: The required specificity, accuracy, precision, linearity, range, and limits of detection (LOD) and quantitation (LOQ) for each impurity.

Defining the ATP upfront provides a clear goal for development and a basis for evaluating the method's suitability. This concept is a cornerstone of the lifecycle approach to analytical procedures described in the ICH Q14 guideline.[2]

Q2: What are the critical validation parameters I need to assess for an impurity method according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), the core validation parameters for quantitative impurity tests are essential for ensuring data integrity and regulatory compliance.[1][3] These include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5] This is arguably the most critical parameter for a purity method.

  • Accuracy: The closeness of test results to the true value. This is often determined by analyzing a sample with a known concentration of the impurity (spiking).[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range is typically from the LOQ to 120% of the specification limit.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.

Q3: Why are forced degradation studies necessary for developing a purity method?

A3: Forced degradation, or stress testing, is a critical process where the drug substance is exposed to conditions more severe than accelerated stability studies, such as acid/base hydrolysis, oxidation, heat, and light.[7][8][9][10] The primary objectives of these studies in the context of method development are:

  • To Demonstrate Specificity: By intentionally generating degradation products, you can challenge the analytical method to prove it can separate these new peaks from the main pyrimidinone peak and from each other. A method that can do this is termed "stability-indicating."[9][11]

  • To Understand Degradation Pathways: The studies provide insight into the intrinsic stability of the pyrimidinone molecule, helping to identify likely degradation products that could appear in the drug product over its shelf life.[7][11]

  • To Facilitate Formulation and Packaging Development: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.[9]

A target degradation of 5-20% is generally considered optimal to ensure that significant degradation products are formed without being so excessive that it leads to secondary degradation.[10]

Workflow: Analytical Method Development Lifecycle

This diagram illustrates the modern lifecycle approach to analytical method development and validation, emphasizing a continuous process of improvement.

Method_Development_Lifecycle cluster_0 Phase 1: Method Design & Development cluster_1 Phase 2: Procedure Performance Qualification cluster_2 Phase 3: Continued Method Performance Verification ATP Define Analytical Target Profile (ATP) Risk_Assessment Risk Assessment & Knowledge Gathering ATP->Risk_Assessment Method_Development Method Development & Optimization Risk_Assessment->Method_Development Validation ICH Q2(R2) Validation (Specificity, Accuracy, Precision, etc.) Method_Development->Validation Demonstrate Fitness for Purpose Transfer Method Transfer Validation->Transfer Routine_Use Routine Use & System Suitability Testing (SST) Transfer->Routine_Use Implementation Monitoring Performance Monitoring (Control Charts) Routine_Use->Monitoring Change_Control Change Control & Revalidation Monitoring->Change_Control Change_Control->Risk_Assessment Continuous Improvement

Caption: The Analytical Method Development Lifecycle.

Section 2: High-Performance Liquid Chromatography (HPLC/UPLC)

Reversed-phase HPLC is the gold standard for analyzing pyrimidine derivatives due to its versatility and resolving power.[12][13][14] This section addresses common challenges encountered during method development and routine use.

FAQs: HPLC Method Development for Pyrimidinones

Q4: How do I select an appropriate HPLC column and mobile phase for pyrimidinone analysis?

A4: The selection is driven by the physicochemical properties of your specific pyrimidinone derivative (e.g., polarity, pKa).

  • Column Selection: A C18 (octadecyl) column is the most common starting point for pyrimidinone analysis due to its hydrophobic nature, which provides good retention for many organic molecules.[12] If your pyrimidinone or its impurities are highly polar, a column with less hydrophobic character (like a C8) or one with an alternative selectivity (like a Phenyl-Hexyl) might provide better separation. Always choose a high-purity, end-capped silica column to minimize peak tailing from silanol interactions.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN often provides sharper peaks and lower UV cutoff. Start with a simple gradient of water/ACN.

    • pH Control: Pyrimidinones contain nitrogen atoms, making them basic. The pH of the mobile phase is critical. A buffer is necessary to control the pH and ensure consistent ionization state, leading to reproducible retention times. Start with a buffer pH around 3.0 (e.g., phosphate or formate buffer) to ensure the basic nitrogens are protonated, which often leads to better peak shape on silica-based columns.

    • Initial Gradient: A good starting point is a broad gradient from 5% to 95% ACN over 20-30 minutes to elute all potential impurities and understand the sample complexity.

Q5: How do I choose the best UV detection wavelength?

A5: The pyrimidinone ring system contains conjugated double bonds, which results in strong UV absorbance. To select the optimal wavelength, run a UV scan of your pyrimidinone standard using a diode-array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity for the main component. However, for impurity analysis, it is often better to choose a lower wavelength (e.g., 220-254 nm) where both the API and potential impurities have reasonable absorbance, even if it's not the λ-max of the API. This ensures that you do not miss impurities that have different chromophores.

Troubleshooting Guide: Common HPLC Issues

Q6: My main pyrimidinone peak is showing significant tailing. What are the causes and how can I fix it?

A6: Peak tailing is a common issue, especially with basic compounds like pyrimidinones.[15] It's typically caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions. Free silanol groups (Si-OH) on the silica backbone of the column can interact strongly with the basic nitrogen atoms of the pyrimidinone, causing tailing.

    • Solution: Ensure you are using a high-quality, end-capped C18 column. You can also try lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like phosphoric or formic acid. At this pH, the silanols are less ionized, and the basic analyte is fully protonated, minimizing unwanted interactions.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[15]

    • Solution: Reduce the injection concentration or volume and reinject.

  • Cause 3: Column Contamination or Degradation. A contaminated guard column or column inlet frit can cause peak distortion.

    • Solution: First, try flushing the column with a strong solvent (like 100% ACN or isopropanol). If that fails, replace the guard column. As a last resort, try back-flushing the analytical column (check manufacturer's instructions first) or replace it.

Q7: I'm struggling to separate a critical impurity from the main API peak (co-elution). What steps can I take to improve resolution?

A7: Improving resolution requires modifying the selectivity (α) or efficiency (N) of your chromatographic system.

  • Solution 1: Optimize the Gradient. If you are using a gradient, make the slope shallower around the elution time of the critical pair. This gives the analytes more time to interact with the stationary phase and improve separation.

  • Solution 2: Change the Organic Modifier. Switch from acetonitrile to methanol, or try a ternary mixture (e.g., Water/ACN/MeOH). The different solvent properties can alter the selectivity and resolve the peaks.

  • Solution 3: Adjust the Mobile Phase pH. A small change in pH can alter the ionization state of the pyrimidinone or the impurity, potentially leading to a significant change in retention and improved separation.

  • Solution 4: Change the Column Chemistry. If mobile phase optimization is insufficient, the interaction with the stationary phase is not selective enough. Switch to a column with a different selectivity, such as a Phenyl-Hexyl or an embedded polar group (polar-endcapped) column.

Q8: My retention times are drifting from one injection to the next. What is causing this instability?

A8: Retention time instability is a sign of an uncontrolled variable in your system.[16][17]

  • Cause 1: Insufficient Column Equilibration. This is the most common cause, especially when changing mobile phases or running a gradient.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection. A good rule of thumb is to flush with at least 10-20 column volumes.

  • Cause 2: Temperature Fluctuations. The viscosity of the mobile phase and chromatographic retention are temperature-dependent.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C).[18]

  • Cause 3: Mobile Phase Preparation/Composition. If the mobile phase is not prepared consistently or if one component is volatile and evaporates over time, retention times will shift.

    • Solution: Prepare mobile phases fresh daily. Ensure accurate measurements and thorough mixing. Keep solvent bottles capped to prevent evaporation.[17]

  • Cause 4: Pump or System Leaks. A leak in the system will cause pressure fluctuations and unstable flow rates, leading to drifting retention times.

    • Solution: Systematically check all fittings for leaks, starting from the pump and moving towards the detector.[19]

Troubleshooting Workflow: HPLC Peak Tailing

HPLC_Tailing_Troubleshooting Start Problem: Peak Tailing Observed Check_Concentration Is sample concentration too high? (Column Overload) Start->Check_Concentration Reduce_Conc Action: Reduce concentration or injection volume Check_Concentration->Reduce_Conc Yes Check_pH Is mobile phase pH appropriate for basic analyte? Check_Concentration->Check_pH No Resolved Problem Resolved Reduce_Conc->Resolved Adjust_pH Action: Lower pH to 2.5-3.0 with acid (e.g., TFA, Formic) Check_pH->Adjust_pH No Check_Column Is the column old or non-endcapped? Check_pH->Check_Column Yes Adjust_pH->Resolved Replace_Column Action: Use a new, high-quality end-capped column Check_Column->Replace_Column Yes Check_System Check for dead volume or contamination Check_Column->Check_System No Replace_Column->Resolved Clean_System Action: Check fittings, replace guard column, flush system Check_System->Clean_System Yes Check_System->Resolved No Clean_System->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

Data & Protocols
Table 1: Typical Starting Conditions & Validation Criteria for a Pyrimidinone Impurity Method
ParameterTypical Starting Condition / Method SettingICH Q2(R2) Acceptance Criteria for Impurities
Column C18, 150 x 4.6 mm, 3.5 µmN/A
Mobile Phase A 0.1% Formic Acid in WaterN/A
Mobile Phase B 0.1% Formic Acid in AcetonitrileN/A
Gradient 5% to 95% B over 20 minN/A
Flow Rate 1.0 mL/minN/A
Column Temperature 30 °CN/A
Detection (UV) 254 nm or other appropriate wavelengthN/A
Injection Volume 10 µLN/A
Specificity Forced degradation samples analyzedPeak purity index > 0.995; No co-elution
Accuracy (% Recovery) Spiked samples at LOQ, 100%, and 120% of spec. limit80.0% - 120.0%
Precision (%RSD) Repeatability (n=6), Intermediate (different day/analyst)Repeatability: ≤ 10.0%; Intermediate: ≤ 15.0%
Linearity (r²) Min. 5 concentrations from LOQ to 120% of spec. limitr² ≥ 0.99
Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to generate stressed samples of a pyrimidinone drug substance to test the specificity of a stability-indicating method.

  • Preparation: Prepare a stock solution of the pyrimidinone API in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.[10]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool the solution, then neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to a final concentration.

  • Thermal Degradation:

    • Weigh a small amount of the solid API powder into a glass vial.

    • Place in an oven at 105 °C for 24 hours.

    • Dissolve the stressed powder in the solvent to achieve the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the API solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare solutions from the stressed samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector. Evaluate the chromatograms for new peaks and assess the peak purity of the main pyrimidinone peak in each condition.

Section 3: Gas Chromatography (GC) and Capillary Electrophoresis (CE)

While HPLC is the primary workhorse, GC and CE offer orthogonal solutions for specific purity challenges.

FAQs: Alternative and Complementary Techniques

Q9: When should I consider using Gas Chromatography (GC) for pyrimidinone purity analysis?

A9: GC is suitable for analytes that are volatile and thermally stable.[20][21] It is an excellent technique for identifying and quantifying residual solvents. For pyrimidinone analysis, its use is typically limited to:

  • Volatile Impurities: Assessing impurities that are significantly more volatile than the pyrimidinone API itself, such as certain starting materials or synthesis by-products.

  • Derivatized Analytes: If a pyrimidinone or a non-volatile impurity can be chemically modified (derivatized) to become volatile, GC can be employed. Common derivatization agents include silylating agents like BSTFA.[20][22][23] This approach is less common for routine purity testing due to the extra sample preparation step but can be powerful for specific problems.

Q10: What are the benefits of using Capillary Electrophoresis (CE) for impurity profiling?

A10: Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[24] It offers several advantages as an orthogonal technique to HPLC:

  • High Efficiency: CE can generate extremely sharp peaks and high-resolution separations, making it ideal for resolving closely related impurities.

  • Different Selectivity: Because the separation mechanism is fundamentally different from reversed-phase HPLC, it can often separate impurities that co-elute in LC methods.

  • Low Sample and Solvent Consumption: CE uses nanoliter injection volumes and microliters of buffer, making it a green and cost-effective technique. It is particularly well-suited for analyzing charged or highly polar pyrimidinone derivatives and their counter-ions.[25][26][27][28]

Section 4: Impurity Identification

Q11: My HPLC method shows a new, unknown impurity peak. How do I determine its structure?

A11: Identifying an unknown impurity is a multi-step process that relies on hyphenated analytical techniques.[29][30][31]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most crucial step. By coupling your HPLC system to a mass spectrometer, you can obtain the molecular weight of the impurity as it elutes from the column. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing you to propose a molecular formula. The fragmentation pattern (MS/MS) can provide clues about the impurity's structure and how it differs from the parent pyrimidinone.[13]

  • Isolation and Nuclear Magnetic Resonance (NMR): If the impurity is present at a sufficient level (>0.1%), you may need to isolate it for definitive structure elucidation. This can be done using preparative HPLC. Once the impurity is isolated and purified, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can be used to piece together its complete chemical structure.[29][31]

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Ng, L. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Almeida, F. V., et al. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • S.L. Thorat, et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Zhao, Y., et al. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Electrophoresis, 19(12), 2213-9.
  • Bhanger, M. I., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry.
  • Herrero, M., et al. (2005). Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. Journal of Chromatography A, 1088(1-2), 163-9.
  • Toida, T., et al. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, 277, 175-83.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 21-35.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online.
  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Fei, X. Q., et al. (2007). Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration. Journal of Chromatography B, 854(1-2), 224-9.
  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4333-4339.
  • Lutseva, A., et al. (1974). Gas-liquid chromatography of pyrimidines. Farmatsiia, 23(3), 84-6.
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018, April 4). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Asian Journal of Pharmaceutical and Clinical Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Shah, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs. Journal of Pharmaceutical Analysis, 11(4), 397-408.
  • Görög, S. (2000). Strategies in impurity profiling. TrAC Trends in Analytical Chemistry, 19(6), 333-339.
  • Bhanger, M. I., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry.
  • Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry.
  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Shah, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 11(4), 397-408.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Bionano. (n.d.). Troubleshooting Guides.
  • Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 29.
  • SilcoTek Corporation. (2017, September 15). How To Identify & Prevent Analytical Test Problems.

Sources

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions of Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions involving heterocyclic substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet sensitive C-C bond-forming reaction. Heterocyclic compounds present unique challenges due to the interplay of heteroatom basicity, ring electronics, and substrate stability. This document provides in-depth, cause-and-effect troubleshooting advice to diagnose and resolve common issues leading to low reaction yields.

Part 1: Core Troubleshooting Guide

This section addresses the most frequent and critical issues encountered during the Friedel-Crafts alkylation and acylation of heterocyclic intermediates. The format is designed to help you quickly identify the root cause of your experimental problem and implement a validated solution.

Q1: My reaction is not working at all, or the yield is near zero. What is the most likely culprit?

This is a common and frustrating issue, often pointing to complete inhibition of the reaction. The primary suspects are catalyst deactivation and a severely deactivated substrate.

A1: The most probable cause is the deactivation of your Lewis acid catalyst by the heteroatom in your substrate.

  • Causality & Mechanism: Many heterocyclic starting materials (e.g., pyridines, indoles, quinolines) contain basic nitrogen or oxygen atoms. The lone pair of electrons on these heteroatoms will readily coordinate with the Lewis acid catalyst (like AlCl₃).[1][2] This acid-base reaction forms a stable complex, which has two detrimental effects:

    • Catalyst Sequestration: The Lewis acid is now bound to the heterocycle and is no longer available to activate the acylating or alkylating agent.[2]

    • Ring Deactivation: The formation of this complex places a positive charge on or near the aromatic ring, strongly deactivating it towards electrophilic aromatic substitution.[2][3]

  • Troubleshooting & Solutions:

    • Protecting Groups: For N-heterocycles, the use of an electron-withdrawing protecting group on the nitrogen is often essential. Groups like tosyl (Ts), mesyl (Ms), or carbamates (Boc, Cbz) reduce the basicity of the nitrogen, preventing its coordination with the Lewis acid. The choice of protecting group can also influence regioselectivity.[4]

    • Stoichiometry Adjustment: In some cases, particularly with less basic heterocycles, increasing the molar equivalents of the Lewis acid can overcome the sequestration effect. However, this can lead to harsher conditions and more side products.

    • Alternative Catalysts: Switch to a milder Lewis acid that has a lower affinity for the heteroatom, or to a Brønsted acid. Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Ga(OTf)₃) are excellent alternatives for catalytic acylations of sensitive heteroaromatics.[5]

A2: Your catalyst may be inactive due to moisture.

  • Causality & Mechanism: Lewis acids like AlCl₃ and FeCl₃ are extremely hygroscopic. They react violently with water to form hydroxides and HCl, rendering them catalytically inactive.[1][2][6] This is one of the most common reasons for reaction failure.

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried). Solvents must be anhydrous grade and preferably distilled from a suitable drying agent. Reagents should be fresh from the bottle and handled under an inert atmosphere (Nitrogen or Argon).[2]

Q2: My reaction is producing a complex mixture of products and/or polymerizing.

This outcome is especially common with electron-rich five-membered heterocycles like furan, pyrrole, and thiophene.

A1: The high reactivity of your heterocyclic ring is leading to uncontrolled side reactions.

  • Causality & Mechanism: Five-membered heterocycles are π-excessive, meaning they are significantly more electron-rich and nucleophilic than benzene.[7] This high reactivity, especially when paired with a strong Lewis acid, can lead to rapid, exothermic polymerization.[8] Friedel-Crafts alkylation is particularly problematic because the addition of an alkyl group further activates the ring, promoting polyalkylation and making the product more reactive than the starting material.[7][8][9]

  • Troubleshooting & Solutions:

    • Favor Acylation over Alkylation: Friedel-Crafts acylation is far more controllable for electron-rich heterocycles.[8] The resulting acyl group is electron-withdrawing, which deactivates the ring and prevents subsequent reactions.[10][11] The resulting ketone can then be reduced to the desired alkyl group via methods like the Wolff–Kishner or Clemmensen reduction.[10]

    • Use Milder Conditions: Avoid strong Lewis acids like AlCl₃. Opt for milder catalysts such as SnCl₄, ZnCl₂, or metal triflates.[5] Running the reaction at lower temperatures can also help control the reaction rate and minimize polymerization.

    • Change the Acylating Agent: Acid anhydrides can be used with catalytic amounts of milder Lewis acids or even strong Brønsted acids, offering a less aggressive alternative to acyl chlorides.[10]

Part 2: Advanced Troubleshooting & FAQs

This section covers more nuanced issues related to reaction conditions and product characteristics.

Frequently Asked Questions (FAQs)

Q: I'm seeing the wrong regioisomer. How can I control the position of substitution?

A: Regioselectivity is governed by the electronic and steric properties of the heterocycle.

  • Mechanism: For five-membered rings like thiophene and furan, substitution is heavily favored at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is more stable, as it can be delocalized over more atoms (three resonance structures) compared to attack at C3 (two resonance structures).[12][13]

  • Solutions:

    • Blocking Groups: If the C3 isomer is desired, a removable blocking group can be installed at the C2 position.

    • Solvent Effects: The polarity of the solvent can influence the product ratio. For some substrates, non-polar solvents may favor the kinetic product, while more polar solvents can favor the thermodynamic product.[1][14]

    • Protecting Groups: As noted earlier, the choice of N-protecting group on heterocycles like indoles and quinolines can direct acylation to specific positions.[4]

Q: Why does my Friedel-Crafts acylation require more than a catalytic amount of Lewis acid?

A: This is a fundamental aspect of the acylation mechanism. The ketone product formed is a Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst (e.g., AlCl₃).[2][6][10] This complex removes the catalyst from the reaction cycle. Therefore, at least one full equivalent of the Lewis acid per mole of ketone produced is required, plus a catalytic amount to drive the reaction. The complex is typically destroyed during aqueous workup to liberate the final product.[10]

Q: My substrate has an electron-withdrawing group (EWG), and the yield is very low. What can I do?

A: Friedel-Crafts is an electrophilic aromatic substitution, so it fails on strongly deactivated rings.[2][15][16]

  • Solutions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.[6][17]

    • Use a More Reactive Acylating/Alkylating Agent: Pre-forming a more potent electrophile can sometimes help.

    • Employ Stronger Catalysts: While often problematic for heterocycles, very strong Brønsted acids like triflic acid have been shown to catalyze acylation on moderately deactivated rings.[6]

    • Consider Alternative Synthetic Routes: For strongly deactivated systems, a Friedel-Crafts reaction may not be viable. Consider nucleophilic aromatic substitution or cross-coupling strategies instead.

Q: My workup is difficult, and I'm losing product due to emulsions. Any tips?

A: This is a common practical problem, especially after using stoichiometric AlCl₃.

  • Solution: When quenching the reaction, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1][6] This helps to break down the aluminum complexes more effectively. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it and improve layer separation.[1]

Part 3: Visualizations & Key Workflows

Visual aids can clarify complex decision-making processes and reaction mechanisms.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing low yields in your Friedel-Crafts reaction.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield / No Reaction Check_Catalyst Is the Catalyst Active & Appropriate? Start->Check_Catalyst Check_Substrate Is the Substrate Suitable? Check_Catalyst->Check_Substrate Yes Sol_Anhydrous Implement Strictly Anhydrous Conditions (See Protocol 1) Check_Catalyst->Sol_Anhydrous No (Moisture?) Sol_Stoichiometry Verify >1 eq. Catalyst (for Acylation) Check_Catalyst->Sol_Stoichiometry No (Acylation?) Check_Conditions Are Reaction Conditions Optimal? Check_Substrate->Check_Conditions Yes Sol_ProtectingGroup Add N-Protecting Group Check_Substrate->Sol_ProtectingGroup No (Basic N/O?) Sol_Acylation Switch from Alkylation to Acylation-Reduction Check_Substrate->Sol_Acylation No (Polymerization?) Sol_MilderCatalyst Screen Milder Catalysts (e.g., Metal Triflates) (See Protocol 2) Check_Conditions->Sol_MilderCatalyst No (Decomposition?) Sol_OptimizeTemp Optimize Temperature & Time Check_Conditions->Sol_OptimizeTemp Sol_Solvent Screen Different Solvents Check_Conditions->Sol_Solvent No (Selectivity?) Sol_Anhydrous->Check_Catalyst Sol_ProtectingGroup->Check_Substrate Sol_Stoichiometry->Check_Catalyst Sol_Acylation->Check_Substrate

Caption: A stepwise workflow for troubleshooting low yields.

Catalyst Deactivation by N-Heterocycles

This diagram illustrates the sequestration of a Lewis acid catalyst by a basic nitrogen atom in a heterocyclic substrate.

Caption: Deactivation pathway of Lewis acid by N-heterocycles.

Part 4: Experimental Protocols
Protocol 1: Establishing Strictly Anhydrous Reaction Conditions

This protocol is fundamental to the success of any moisture-sensitive reaction.

1. Glassware Preparation:

  • Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, stir bar) with a suitable solvent, followed by a water rinse.

  • Place glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.

  • Assemble the glassware hot from the oven under a stream of dry nitrogen or argon gas. Allow to cool to room temperature under a positive pressure of the inert gas.

2. Reagent & Solvent Handling:

  • Use freshly opened bottles of anhydrous solvents. If using a solvent from a previously opened container, ensure it has been stored over molecular sieves.

  • Lewis acid catalysts (e.g., AlCl₃) should be high-purity, anhydrous grade. A free-flowing white/pale yellow powder is indicative of good quality; clumpy or discolored material has likely been compromised by moisture.[1]

  • Liquid reagents should be transferred via dry syringes. Solid reagents should be weighed and added quickly, preferably in a glovebox or under a strong counter-flow of inert gas.

3. Reaction Execution:

  • Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.

  • Perform additions of reagents (e.g., acyl chloride) slowly via a syringe or dropping funnel, especially at the start, to control any initial exotherm.

Protocol 2: Screening for Milder Lewis Acid Catalysts

This protocol is a logical next step when AlCl₃ proves too harsh for a sensitive heterocyclic substrate.

1. Parallel Reaction Setup:

  • Set up several small-scale reactions (e.g., 0.5 mmol scale) in parallel under identical, strictly anhydrous conditions (as per Protocol 1).

  • Charge each reaction vessel with the heterocyclic substrate and anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane).

2. Catalyst Addition:

  • To each flask, add a different catalyst. A good starting screen would include:

    • Flask A (Control): AlCl₃ (1.1 equivalents for acylation)

    • Flask B: SnCl₄ (1.1 equivalents)

    • Flask C: Sc(OTf)₃ (0.1 equivalents - truly catalytic)

    • Flask D: Yb(OTf)₃ (0.1 equivalents)

    • Flask E: Fe(III) chloride (1.1 equivalents)

3. Reaction and Monitoring:

  • Cool all flasks to 0 °C before adding the acylating agent (1.0 equivalent) dropwise.

  • Allow all reactions to stir at the same temperature (e.g., room temperature) for the same amount of time (e.g., 4 hours).

  • Monitor the progress of each reaction by taking small aliquots for analysis by TLC or LC-MS.

4. Workup and Analysis:

  • Quench each reaction carefully with an ice/HCl mixture.

  • Perform an identical extraction and workup procedure for each reaction.

  • Analyze the crude product yield and purity (e.g., by ¹H NMR with an internal standard) to identify the most promising catalyst for further optimization.

References
  • Wikipedia. Friedel–Crafts reaction.
  • Antypov, D., Sirijaraensre, J., & Tummatorn, J. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. RSC Advances, 10(45), 26975-26997.
  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • ResearchGate. (2020). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
  • Majumder, U., & Alam, S. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(30), 17834-17865.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles.
  • Quora. (2016). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?.
  • Ishibashi, H., et al. (1994). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (21), 3163-3168.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (2015). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Hadj Mohamed, A., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic & Biomolecular Chemistry, 21(14), 2847-2870.
  • ResearchGate. (2007). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
  • Luo, H., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282-8289.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.

Sources

Technical Support Center: Optimizing Heterocyclic Reactions with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for applying Design of Experiments (DoE) to optimize heterocyclic reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their experimental efficiency and gain deeper insights into their reaction systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a practical question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I use Design of Experiments (DoE) for my heterocyclic reaction optimization instead of the traditional One-Factor-at-a-Time (OFAT) method?

A1: The traditional One-Factor-at-a-Time (OFAT) approach, where one variable is changed while others are kept constant, is an intuitive but often inefficient method for optimization.[1][2] It fails to account for interactions between factors, which can have a significant impact on the reaction outcome.[3][4] This can lead to misleading results and missing the true optimal conditions.[5][6]

Design of Experiments (DoE), on the other hand, is a powerful statistical methodology that allows for the simultaneous investigation of multiple factors.[3][7] This approach offers several key advantages over OFAT:

  • Efficiency: DoE significantly reduces the number of experiments required to obtain meaningful information, saving time, resources, and materials.[8][9]

  • Interaction Effects: DoE allows you to identify and quantify the interactions between different factors, providing a more complete understanding of your reaction system.[3][4] For instance, the effect of temperature on yield might be different at different catalyst concentrations.

  • Comprehensive Understanding: By exploring the entire experimental space, DoE provides a more thorough understanding of the reaction, leading to the identification of a robust operating window.[5][6]

  • Predictive Modeling: The data generated from a DoE can be used to create a mathematical model that predicts the reaction outcome under different conditions.[10][11][12]

Q2: What are the key steps in setting up a Design of Experiments (DoE) for a heterocyclic reaction?

A2: A well-designed DoE follows a systematic approach. The key steps are:

  • Define the Objective: Clearly state the goal of your experiment. Are you trying to maximize yield, minimize impurities, or optimize for a specific stereoselectivity?

  • Identify Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs):

    • CQAs are the physical, chemical, biological, or microbiological attributes of your product that should be within a certain limit to ensure the desired product quality.[13][14] Examples include purity, yield, and stereoisomeric ratio.

    • CPPs are the process parameters that can have an impact on the CQAs.[13] For a heterocyclic reaction, these could be temperature, reaction time, catalyst loading, solvent type, and reagent stoichiometry.[8]

  • Select the Appropriate DoE Design: The choice of design depends on the objective of your study.

    • Screening Designs (e.g., Fractional Factorial, Plackett-Burman): These are used to identify the most significant factors from a large number of variables.[15]

    • Optimization Designs (e.g., Full Factorial, Central Composite, Box-Behnken): These are used to fine-tune the reaction conditions and build a predictive model.[10][11][15]

  • Define the Factor Levels: For each CPP, define the high and low levels you want to investigate. These levels should be chosen based on your prior knowledge of the reaction and should be realistic and achievable.

  • Run the Experiments: Execute the experiments according to the chosen design matrix in a randomized order to minimize the impact of uncontrolled variables.

  • Analyze the Results: Use statistical software to analyze the data, identify significant factors and interactions, and build a predictive model.

  • Validate the Model: Perform confirmation experiments at the predicted optimal conditions to verify the model's accuracy.

Q3: What are some common pitfalls to avoid when implementing DoE for heterocyclic reactions?

A3: While DoE is a powerful tool, there are some common pitfalls to be aware of:

  • Poor Factor and Level Selection: Choosing irrelevant factors or setting the levels too narrow or too wide can lead to inconclusive results. A thorough literature review and preliminary experiments can help in making informed decisions.

  • Ignoring Interactions: One of the main advantages of DoE is its ability to detect interactions. Failing to consider these can lead to a misunderstanding of the reaction system.

  • Overlooking Center Points: Including center points in your design is crucial for assessing curvature and the overall stability of the system.

  • Not Randomizing Experimental Runs: Randomization is essential to prevent systematic errors from biasing the results.

  • Inadequate Analytical Methods: The quality of your DoE results is only as good as the quality of your analytical data. Ensure that your analytical methods are accurate, precise, and robust.

Troubleshooting Guide

This section provides solutions to common problems encountered when applying DoE to optimize heterocyclic reactions.

Q4: My DoE results show no significant factors. What should I do?

A4: This is a common issue that can be frustrating. Here are a few things to consider:

  • The chosen factors are not the critical ones: It's possible that the variables you investigated do not have a significant impact on the response. Re-evaluate your understanding of the reaction mechanism and consider other potential factors.

  • The factor ranges are too narrow: If the high and low levels of your factors are too close to each other, you may not see a significant effect. Consider expanding the ranges of your factors in a subsequent DoE.

  • High experimental error: If there is a lot of variability in your experimental setup, it can mask the true effects of the factors. Review your experimental procedure to identify and minimize sources of error.

  • The response is not sensitive enough: The analytical method you are using to measure the response may not be sensitive enough to detect small changes. Consider using a more precise analytical technique.

Q5: The model from my DoE has a low R-squared value. What does this mean and how can I improve it?

A5: The R-squared value indicates the proportion of the variation in the response that is explained by the model. A low R-squared value suggests that the model is not a good fit for the data. Here's what you can do:

  • Check for outliers: A single outlier can significantly impact the R-squared value. Use statistical tools to identify and investigate any potential outliers.

  • Consider higher-order terms: Your model may be too simple to capture the complexity of the reaction. Try adding quadratic or interaction terms to your model.

  • Transform the response: Sometimes, transforming the response variable (e.g., using a logarithmic or square root transformation) can improve the model fit.

  • Re-evaluate your factors: As with the previous question, it's possible that you have not included all the significant factors in your model.

Q6: My confirmation runs at the predicted optimal conditions did not give the expected results. What went wrong?

A6: This can be a disappointing outcome, but it provides valuable information. Here are some potential reasons:

  • The model is not robust: The model may be valid only within the specific experimental region you investigated. Extrapolating beyond this region can lead to inaccurate predictions.

  • Uncontrolled variables: There may be other variables that are affecting the reaction that were not included in your DoE.

  • Scale-up effects: The optimal conditions identified at a small scale may not be directly transferable to a larger scale.

  • Inaccurate model: The model itself may be flawed due to issues mentioned in the previous questions (e.g., outliers, missing terms).

To troubleshoot this, you can:

  • Review your DoE data and analysis: Look for any potential errors or inconsistencies.

  • Perform additional experiments: Run more experiments around the predicted optimum to better understand the response surface.

  • Consider a more sophisticated model: A more complex model may be needed to accurately describe your system.

Visualizing the DoE Workflow

A clear understanding of the DoE process is crucial for successful implementation. The following diagram illustrates a typical workflow for optimizing a heterocyclic reaction using DoE.

DoE Workflow for Heterocyclic Reaction Optimization cluster_Plan 1. Planning Phase cluster_Execute 2. Execution Phase cluster_Analyze 3. Analysis Phase cluster_Validate 4. Validation Phase Define_Objective Define Objective (e.g., Maximize Yield) Identify_Responses Identify Responses (CQAs) (e.g., Yield, Purity) Define_Objective->Identify_Responses Identify_Factors Identify Factors (CPPs) (e.g., Temp, Time, Catalyst Load) Identify_Responses->Identify_Factors Select_Design Select DoE Design (e.g., Factorial, RSM) Identify_Factors->Select_Design Define_Levels Define Factor Levels (e.g., High/Low) Select_Design->Define_Levels Run_Experiments Run Experiments (Randomized Order) Define_Levels->Run_Experiments Collect_Data Collect & Analyze Data Run_Experiments->Collect_Data Statistical_Analysis Statistical Analysis (ANOVA, Regression) Collect_Data->Statistical_Analysis Model_Generation Generate Predictive Model Statistical_Analysis->Model_Generation Identify_Significant_Factors Identify Significant Factors & Interactions Model_Generation->Identify_Significant_Factors Predict_Optimum Predict Optimum Conditions Identify_Significant_Factors->Predict_Optimum Confirmation_Runs Perform Confirmation Runs Predict_Optimum->Confirmation_Runs Validate_Model Validate Model Confirmation_Runs->Validate_Model

Caption: A typical workflow for optimizing a heterocyclic reaction using DoE.

Protocol: Optimizing a Mizoroki-Heck Reaction using a Full Factorial Design

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex heterocyclic compounds.[17][18][19][20] This protocol provides a step-by-step guide to optimizing a Mizoroki-Heck reaction using a 2³ full factorial design.

Objective: To maximize the yield of the Heck coupling product.

1. Identify Factors and Levels:

Based on literature precedence and preliminary experiments, the following factors and levels are chosen:

FactorLow Level (-1)High Level (+1)
A: Temperature (°C) 80100
B: Catalyst Loading (mol%) 13
C: Reaction Time (h) 1224

2. Design the Experiment:

A 2³ full factorial design with 3 center points will be used. This will require a total of 11 experiments (2³ + 3 = 11). The design matrix is as follows:

RunA: Temperature (°C)B: Catalyst Loading (mol%)C: Reaction Time (h)
180112
2100112
380312
4100312
580124
6100124
780324
8100324
990218
1090218
1190218

3. Experimental Procedure (Example):

To a dried reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (as per the design matrix), a suitable phosphine ligand, and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL). The reaction mixture is then heated to the specified temperature for the specified time. After the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. The yield of the desired product is determined by a suitable analytical method (e.g., ¹H NMR with an internal standard).

4. Data Analysis:

The results from the 11 experiments are entered into a statistical software package. The software is used to:

  • Calculate the main effects of each factor: This will show the individual impact of temperature, catalyst loading, and reaction time on the yield.

  • Calculate the interaction effects: This will reveal if the effect of one factor is dependent on the level of another.

  • Perform an Analysis of Variance (ANOVA): This will determine which factors and interactions are statistically significant.

  • Generate a predictive model: A mathematical equation will be generated that relates the factors to the yield.

5. Interpretation of Results:

The results of the data analysis will provide valuable insights into the reaction. For example, you might find that temperature has a strong positive effect on the yield, while the interaction between catalyst loading and reaction time is also significant. This information can then be used to select the optimal conditions for your reaction.

Example of a Pareto Chart of Effects:

Pareto Chart of Effects cluster_bars cluster_line Y_Axis Factor A A B B AC AC B_bar C C AC_bar AB AB C_bar BC BC AB_bar ABC ABC BC_bar ABC_bar X_Axis Standardized Effect A_bar p1->p2 Significance Threshold

Caption: A Pareto chart showing the significance of different factors and interactions.

This protocol provides a general framework for optimizing a Mizoroki-Heck reaction. The specific details of the experimental procedure will need to be adapted for your particular substrate and reaction system.

References

  • Vertex AI Search Result[10]
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025).
  • Using response surface models to analyze drug combin
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025).
  • OFAT (One-Factor-at-a-Time). All You Need to Know. (2024). SixSigma.us.
  • Comparing Traditional Approaches to Experimental Design. (n.d.).
  • Response surface methodology (rsm)
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). RSC Publishing.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". (n.d.). Benchchem.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). SciSpace.
  • Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020).
  • Use of Response Surface Methodology in the Formulation and Optimization of Bisoprolol Fumarate Matrix Tablets for Sustained Drug Release. (n.d.). PMC - NIH.
  • A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. (2019). PMC - PubMed Central.
  • Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs. (n.d.). OnlyTRAININGS.
  • Response Surface Methodology (RSM)
  • Why Is It Always Better to Perform a Design of Experiments (DOE)
  • One Factor At a Time (OFAT)
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). RSC Publishing.
  • DOE Overview. (n.d.). ReliaSoft.
  • Interpreting DOE Results: Effects, Interaction Plots, and Pareto of Effects. (2025). CQE Academy.
  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo.
  • Determining Criticality—Process Parameters and Quality Attributes Part II: Design of Experiments and Data-Driven Criticality. (n.d.).
  • Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). (2025).
  • 5.4.5. How to interpret DOE results. (n.d.).
  • (PDF) The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry. (2015).
  • (PDF) Application of Design of Experiments (DoE) Approach for the Optimiza-tion of Phase-transfer Catalyzed Biginelli Dihydropyrimidinone (DHPM) Synthesis. (2020).
  • Reaction optimiz
  • Heterocyclic Compounds. (n.d.). MSU chemistry.
  • 14.2: Design of experiments via factorial designs. (2023). Engineering LibreTexts.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds. (n.d.). MDPI.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing.
  • Recent drug design strategies and identification of key heterocyclic scaffolds for promising anticancer targets. (2024). PubMed.
  • Optimization of the reaction conditions for heterocycle 6a syn- thesis. (n.d.).
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH.
  • Synthesis of Saturated N-Heterocycles. (n.d.). The Journal of Organic Chemistry.
  • How to Identify Critical Process Parameters. (2023).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
  • Using a Systematic Approach to Select Critical Process Parameters. (n.d.). Pharmaceutical Technology.

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-methylpyrimidin-4(1H)-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrimidinone, it serves as a versatile scaffold and key intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the methoxy and methyl groups, along with the reactive keto-enol system, provides multiple points for further chemical modification.

The efficiency, scalability, and economic viability of accessing this building block are paramount for any research program. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation of each pathway's merits and drawbacks to assist researchers in making informed decisions for their specific synthetic goals.

Route 1: Direct One-Pot Cyclocondensation

This approach represents the most straightforward and atom-economical pathway, constructing the pyrimidinone ring in a single transformation from simple, acyclic precursors.

Principle and Mechanistic Insights

The core of this synthesis is the base-catalyzed cyclocondensation reaction between a β-ketoester, ethyl acetoacetate, and O-methylisourea. The reaction proceeds through a well-established mechanism. First, the base (e.g., sodium methoxide) deprotonates the acidic α-carbon of ethyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of O-methylisourea. A series of intramolecular condensation and elimination steps follow, ultimately leading to the formation of the stable six-membered pyrimidinone ring with the elimination of ethanol and water. The use of sodium methoxide in methanol is particularly advantageous as it ensures compatibility with the solvent and drives the equilibrium towards the product.[1]

Experimental Protocol (Representative)
  • Materials: Ethyl acetoacetate, O-methylisourea sulfate (or hydrochloride), Sodium Methoxide, Anhydrous Methanol.

  • Procedure:

    • To a stirred solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add O-methylisourea sulfate (1.0 equivalent).[2]

    • Stir the resulting suspension at room temperature for 20-30 minutes to form the free base of O-methylisourea.

    • To this mixture, add ethyl acetoacetate (1.05 equivalents) dropwise over 15 minutes.

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid or dilute HCl until the pH is approximately 7.

    • Remove the methanol under reduced pressure to obtain a solid residue.

    • Triturate the residue with water to dissolve inorganic salts, and collect the crude product by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Workflow Diagram

Caption: One-Pot Synthesis Workflow.

Advantages & Disadvantages
  • Advantages:

    • High Atom Economy: A one-pot reaction that efficiently incorporates most atoms from the starting materials into the final product.

    • Fewer Steps: Reduces overall labor, time, and consumption of solvents for intermediate purifications.

    • Potentially High Yield: Direct conversions can often achieve good yields without losses from multiple steps.

  • Disadvantages:

    • Reagent Availability: O-methylisourea salts are less common and potentially more expensive than the thiourea used in Route 2.

    • Reaction Control: One-pot reactions can sometimes be prone to side-product formation if conditions are not carefully optimized.

Route 2: Multi-Step Synthesis via Thiouracil Intermediate

This classic and robust pathway involves the initial formation of a thiouracil ring, which is subsequently converted to the target methoxy-pyrimidinone. This route offers excellent control and reliability, with each step being well-documented in chemical literature.

Step 1: Synthesis of 6-Methyl-2-thiouracil

Principle and Mechanistic Insights

This is a well-established condensation reaction between ethyl acetoacetate and thiourea.[3] Similar to Route 1, a base (sodium methoxide) facilitates the reaction, which proceeds via cyclization and dehydration to form the stable thiopyrimidinone ring, also known as 6-methyl-2-thiouracil.[4] This procedure is highly reliable and has been published in Organic Syntheses, indicating its robustness and reproducibility.

Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.607 (1955).[5]

  • Materials: Thiourea, Ethyl acetoacetate, Sodium methoxide, Methanol, Glacial acetic acid.

  • Procedure:

    • In a 2-liter flask, combine thiourea (76 g, 1 mole), ethyl acetoacetate (130 g, 1 mole), commercial sodium methoxide (120 g), and 900 ml of methanol.

    • Gently heat the mixture on a steam bath, allowing the solvent to evaporate over approximately 8 hours in a fume hood.

    • Dissolve the resulting residue in 1 liter of hot water and filter.

    • Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.

    • Collect the solid by filtration. To purify, suspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid, stir thoroughly, and then cool.

    • Collect the purified product by filtration, wash with cold water, and dry. The typical yield is 69-84%.

Step 2: S-Methylation of 6-Methyl-2-thiouracil

Principle and Mechanistic Insights

The sulfur atom in 6-methyl-2-thiouracil is nucleophilic and can be readily alkylated.[6] In this step, a base (like NaOH) deprotonates the thiol tautomer, forming a highly nucleophilic thiolate anion. This anion then displaces the halide from a methylating agent (e.g., dimethyl sulfate or methyl iodide) in a standard SN2 reaction to form the 2-(methylthio) intermediate.

Experimental Protocol

This protocol is adapted from Yengoyan et al., 2018.[6]

  • Materials: 6-Methyl-2-thiouracil, Sodium hydroxide (NaOH), Dimethyl sulfate (DMS), Water.

  • Procedure:

    • Dissolve 6-methyl-2-thiouracil (0.01 mol) and NaOH (0.02 mol) in 15 mL of water in a flask, cooling with an ice-water bath.

    • Add dimethyl sulfate (0.01 mol) dropwise to the cooled solution while stirring.

    • Allow the mixture to stand overnight at room temperature.

    • The product, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, will precipitate from the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry. The reported yield is 83%.

Step 3: Methoxylation of 2-(Methylthio)-6-methylpyrimidin-4(3H)-one

Principle and Mechanistic Insights

The 2-methylthio group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring.[7] Sodium methoxide serves as the source of the nucleophilic methoxide ion (CH₃O⁻). The methoxide attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylthio group and formation of the final product. This reaction is typically driven to completion by heating in methanol.

Experimental Protocol

This protocol is based on analogous SNAr reactions on pyrimidines.[7]

  • Materials: 2-(Methylthio)-6-methylpyrimidin-4(3H)-one, Sodium methoxide, Anhydrous Methanol.

  • Procedure:

    • Dissolve 2-(methylthio)-6-methylpyrimidin-4(3H)-one (1.0 equivalent) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.2-1.5 equivalents) in methanol to the reaction mixture.

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography as needed.

Workflow Diagram

Caption: Multi-Step Synthesis Workflow.

Advantages & Disadvantages
  • Advantages:

    • Reliability: Each step is a high-yielding, well-established reaction. The starting materials (thiourea, ethyl acetoacetate) are inexpensive and widely available.

    • Purity: Stepwise synthesis allows for the purification of intermediates, which can lead to a very high-purity final product.

    • Versatility: The 2-(methylthio) intermediate is itself a versatile building block, allowing for the introduction of other nucleophiles besides methoxide if desired.[8]

  • Disadvantages:

    • Lower Overall Yield: The overall yield is the product of the yields of three individual steps.

    • Time and Labor Intensive: Multiple steps, including intermediate workups and purifications, increase the overall time and resources required.

    • Hazardous Reagents: Uses toxic dimethyl sulfate (a potent alkylating agent) and generates methyl mercaptan as a byproduct, which is a volatile and malodorous gas.

Performance Comparison

ParameterRoute 1: Direct CyclocondensationRoute 2: Multi-Step via ThiouracilJustification & Comments
Number of Steps 13Route 1 is significantly more streamlined.
Starting Materials Ethyl Acetoacetate, O-MethylisoureaEthyl Acetoacetate, ThioureaThiourea is generally more common and less expensive than O-methylisourea.
Overall Yield (Est.) ~70-85%~50-65%Route 1 avoids cumulative losses from multiple steps. (Route 2 yield is approx. 0.80 * 0.83 * 0.85 = ~56%).
Key Reagents Sodium MethoxideNaOH, Dimethyl Sulfate, Sodium MethoxideRoute 2 requires a toxic and carcinogenic alkylating agent (DMS).
Safety Concerns Standard handling of bases.High: Use of dimethyl sulfate. Generation of odorous sulfur byproducts.Route 2 requires more stringent safety protocols and waste handling procedures.
Scalability Good; one-pot processes are often amenable to scale-up.Moderate; multiple-step processes can be more complex to scale.The simplicity of Route 1 makes it more attractive for large-scale synthesis.
Intermediate Versatility NoneHigh; the 2-(methylthio) intermediate can be used to synthesize other 2-substituted pyrimidinones.Route 2 offers a strategic advantage if a library of related compounds is desired.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with a distinct set of advantages and disadvantages.

Route 1 (Direct Cyclocondensation) is the superior choice for researchers whose primary goal is the efficient, rapid, and scalable production of the target molecule. Its one-pot nature, high atom economy, and reduced number of steps make it the more economical and environmentally benign option, particularly for large-scale synthesis.

Route 2 (Multi-Step via Thiouracil) remains an excellent and highly reliable option, especially in a discovery chemistry setting. Its strengths lie in the use of very common starting materials and the generation of a versatile 2-(methylthio) intermediate, which can be a gateway to a diverse library of 2-substituted pyrimidinone analogs. However, the lower overall yield, longer reaction sequence, and significant safety concerns associated with dimethyl sulfate and sulfur byproducts make it less ideal for bulk manufacturing of solely the title compound.

Ultimately, the choice of synthesis will depend on the specific priorities of the research team, balancing the need for speed and efficiency against versatility and starting material accessibility.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • Barmaki, M., Valiyeva, G., et al. (2018). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry, 2018, 8567283.
  • Chandrasekhar, K., & Murthy, Y. L. N. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Research Journal of Engineering and Technology, 1(1).
  • Guda, I. V., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-((6-Methyl-2-(methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Letters in Organic Chemistry, 15(12).
  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 80.
  • Wikipedia. (2023). Sodium methoxide.
  • PrepChem. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine.
  • SciSpace. (2018). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions.
  • PubChem. (n.d.). 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one.
  • Erkin, A. V., & Krutikov, V. I. (2007). Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. Russian Journal of General Chemistry, 77(1), 124-127.
  • Hadole, S. S., et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 12(1), 97-105.

Sources

A Researcher's Guide to Pyrimidinone Derivatives: A Comparative Analysis of 2-Methoxy-6-methylpyrimidin-4(1H)-one and Biologically Active Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif, integral to life as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1][2] In the field of medicinal chemistry, this six-membered aromatic ring with two nitrogen atoms is considered a "privileged scaffold."[3][4] Its structural versatility and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets.[5] This has led to the development of numerous pyrimidine-based drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antihypertensive therapies.[6][7][8][9][10][11]

This guide provides an in-depth comparison for researchers, focusing on the distinct roles of different pyrimidinone derivatives. We will first profile 2-Methoxy-6-methylpyrimidin-4(1H)-one , a key synthetic intermediate, and then contrast its utility with two classes of highly active derivatives: pyrimidine-based kinase inhibitors and antiviral compounds. By understanding their structural nuances, mechanisms of action, and the experimental data supporting their use, researchers can better select and design compounds for their specific drug discovery and development pipelines.

Part 1: Profile of this compound: A Versatile Synthetic Building Block

This compound (CAS 55996-28-6) is not primarily known for its own potent biological activity. Instead, its value in the research landscape lies in its role as a highly versatile and strategic starting material for the synthesis of more complex, biologically active molecules.[12] Its structure contains key functional groups that can be readily modified, making it an ideal scaffold for building libraries of novel compounds.

Chemical Structure and Properties:

  • IUPAC Name: 2-methoxy-6-methyl-1H-pyrimidin-6-one[]

  • Molecular Formula: C₆H₈N₂O₂[12]

  • Molecular Weight: 140.14 g/mol [12]

  • Key Features:

    • Pyrimidinone Core: Provides the fundamental heterocyclic structure.

    • 2-Methoxy Group: This group is a key reactive site. The methoxy group can act as a leaving group, allowing for nucleophilic substitution to introduce a wide variety of functional groups at the C2 position.

    • 6-Methyl Group: Offers a site for potential functionalization or can influence the steric and electronic properties of the ring.

    • 4-Oxo Group & N1-H: The keto-enol tautomerism and the acidic proton at the N1 position allow for various substitution reactions, enabling the expansion of the molecular structure.

The strategic placement of these groups allows chemists to use this compound as a launchpad for creating derivatives with tailored properties, targeting diverse applications from pharmaceuticals to agrochemicals.[12] For example, derivatives of the closely related 6-methoxy-5-methylpyrimidine scaffold have been explored as antitubercular agents.[14]

Figure 1: Key reactive sites on the this compound scaffold.

Part 2: Comparative Analysis with Biologically Active Pyrimidinone Derivatives

While this compound serves as a starting point, other pyrimidinone derivatives are potent, biologically active agents themselves. Below, we compare the scaffold's utility against two prominent classes of derivatives: kinase inhibitors and antivirals.

Pyrimidinone Derivatives as Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] The pyrimidine scaffold is an excellent mimic of the adenine core of ATP, enabling pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[16] This has made them a cornerstone of modern oncology.[4]

Structural Features & Causality: Unlike simple pyrimidinones, kinase inhibitors often feature more complex, rigid, and larger substituents. Fused ring systems, such as pyrido[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, are common.[16][17] These extended structures provide additional points of contact within the kinase active site, leading to higher affinity and selectivity. The choice of substituents is critical; for instance, introducing bulky groups can enhance potency, while specific side chains can be tailored to target mutations that confer drug resistance.[17]

Example: A series of 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed as potent inhibitors of Aurora A kinase, which is known to stabilize the MYC oncoprotein.[18] The design leveraged a pyrazole group to interact with the kinase's hinge region and a pyrrolidine moiety to occupy another pocket, leading to high potency.[18]

G General Pyrimidinone Synthesis Workflow A β-Ketoester + Thiourea B Cyclocondensation (Base, Reflux) A->B Reactants C 2-Thioxo-Pyrimidinone (e.g., 6-methyl-2-thiouracil) B->C Formation of Core D S-Alkylation (Alkyl Halide, Base) C->D Activation Step E 2-(Alkylthio)-Pyrimidinone D->E Intermediate F Nucleophilic Aromatic Substitution (Nu-Ar) E->F Diversification Step G Final Diversified Pyrimidinone Derivative F->G Final Product

Sources

The Untapped Potential of 2-Methoxy-6-methylpyrimidin-4(1H)-one Derivatives in Antiviral Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral agents, the pyrimidine scaffold has consistently emerged as a privileged structure, yielding numerous compounds with potent and diverse biological activities.[1][2] This guide delves into a specific, yet underexplored, subclass: 2-Methoxy-6-methylpyrimidin-4(1H)-one derivatives. While comprehensive data on a wide range of these specific derivatives remains nascent, this guide will synthesize the available evidence, provide a comparative analysis against existing antiviral therapies, and detail the rigorous experimental methodologies required to robustly evaluate their potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in antiviral discovery.

A Promising Scaffold: The Antiviral Landscape of Pyrimidinone Derivatives

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1] It is therefore not surprising that derivatives of this heterocycle have been extensively investigated as modulators of biological processes, including viral replication. The literature is replete with examples of pyrimidine derivatives exhibiting inhibitory activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Influenza virus, and Hepatitis C Virus (HCV).[1][2] Their mechanisms of action are varied, often targeting viral-specific enzymes such as reverse transcriptase and protease, or interfering with viral entry and replication processes.[1]

Case Study: 2-Methoxy-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones - A Glimpse into Anti-Rubella Virus Activity

While broad data on this compound derivatives is limited, a notable study provides a crucial insight into the potential of this scaffold. Researchers synthesized a series of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones and evaluated their activity against a panel of RNA viruses.[3]

The most significant findings from this study were the efficient and selective inhibition of Rubella virus by some of these compounds.[3] This discovery is particularly noteworthy as Rubella, while vaccine-preventable, still poses a threat, and specific antiviral treatments are lacking. The study also investigated activity against Sindbis virus (a positive-strand RNA virus) and vesicular stomatitis virus (a negative-strand RNA virus), providing a preliminary spectrum of activity.[3]

Comparative Analysis

To contextualize the potential of these derivatives, it is essential to compare their activity with existing antiviral strategies. As there is no specific approved antiviral treatment for Rubella, the development of effective compounds would be a significant advancement. For other viral infections where pyrimidinone derivatives have shown promise, a comparison with standard-of-care drugs is necessary.

Virus Target2-Methoxy-6-substituted-pyrimidin-4-one Derivative ActivityStandard of Care Antiviral AgentsMechanism of Action of Standard Agents
Rubella Virus Selective inhibition demonstrated[3]No specific antiviral treatment; supportive careN/A
Influenza A/B Data not available for this specific scaffoldOseltamivir, Zanamivir, Peramivir, Baloxavir marboxilNeuraminidase inhibition, Cap-dependent endonuclease inhibition
HIV-1 Data not available for this specific scaffoldNucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), Integrase Strand Transfer Inhibitors (INSTIs)Inhibition of viral enzymes essential for replication
Hepatitis C Virus Data not available for this specific scaffoldDirect-Acting Antivirals (DAAs) including NS5A inhibitors, NS5B polymerase inhibitors, and NS3/4A protease inhibitorsTargeting specific viral proteins to inhibit replication

Scientific Integrity & Logic: Validating Antiviral Efficacy

The credibility of any claim for antiviral activity rests on the rigor of the experimental methods employed. A self-validating system of protocols is crucial to ensure the trustworthiness of the data. Below are detailed methodologies for key experiments essential for the evaluation of novel antiviral compounds.

Experimental Protocols

Causality: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the calculation of the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Protocol:

  • Seed host cells (e.g., Vero cells for Rubella virus) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Causality: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles. A plaque is a clear zone in a cell monolayer that results from virus-induced cell lysis. The reduction in the number of plaques in the presence of a compound is a direct measure of its antiviral activity. This allows for the determination of the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

Protocol:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the compound.

  • Incubate the plates at 37°C until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Causality: The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity (CC50/EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.

Caption: Workflow for determining the therapeutic potential of an antiviral compound.

Future Directions and Conclusion

The available evidence, though limited to a specific set of derivatives against Rubella virus, suggests that the this compound scaffold holds promise for the development of novel antiviral agents. The selective inhibition observed warrants a more extensive investigation into the structure-activity relationship (SAR) of this class of compounds.

Key areas for future research should include:

  • Synthesis of a diverse library of derivatives: Modifications at the 6-position and other sites on the pyrimidinone ring could lead to enhanced potency and a broader spectrum of activity.

  • Screening against a wider panel of viruses: Evaluating these compounds against other significant human pathogens, including influenza, HIV, and coronaviruses, is a critical next step.

  • Mechanism of action studies: Elucidating how these compounds inhibit viral replication will be essential for their rational optimization.

References

  • Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.
  • Farghaly, T. A., Harras, M. F., Alsaedi, A. M. R., Thakir, H. A., Mahmoud, H. K., & Katowah, D. F. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini reviews in medicinal chemistry, 23(7), 821–851.
  • Pudlo, J. S., Nassiri, M. R., Kern, E. R., Wotring, L. L., Drach, J. C., & Townsend, L. B. (1990). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Journal of medicinal chemistry, 33(7), 1984–1992.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxy-6-methylpyrimidin-4(1H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methoxy-6-methylpyrimidin-4(1H)-one, a key heterocyclic compound. As a senior application scientist, my aim is to not only present various analytical techniques but to also elucidate the scientific rationale behind their selection and validation, ensuring robust and reliable data generation.

This document is structured to provide a comprehensive understanding of the available analytical tools, from the widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) to the highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of method validation, guided by the harmonized standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to equip you with the knowledge to select and validate the most appropriate method for your research and development needs.

The Criticality of Method Validation in a Regulated Environment

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a molecule like this compound, which may be a crucial intermediate or an API, a validated analytical method is the bedrock of quality assurance. It ensures consistency across batches, provides accurate data for pharmacokinetic and toxicokinetic studies, and is a non-negotiable requirement for regulatory submissions.[3][4][5]

The core parameters of analytical method validation, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[6][7] Each of these parameters will be explored in the context of the analytical methods discussed.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. For this compound, two primary techniques stand out: HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and wide applicability.[8] The pyrimidine ring in this compound contains a chromophore that allows for detection by UV spectrophotometry.

Principle: The compound is separated from other components in a sample matrix on a stationary phase (the HPLC column) by a liquid mobile phase. As the compound elutes from the column, it passes through a UV detector, and the absorbance of UV light is measured, which is proportional to the concentration of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples, LC-MS/MS is the gold standard.[9][10]

Principle: Similar to HPLC, the compound is first separated chromatographically. It then enters a mass spectrometer, where it is ionized. The parent ion is selected and fragmented, and specific fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. The fragmentation of 2-methoxypyrimidine derivatives is often governed by the 2-O-methyl group, leading to predictable and characteristic fragment ions.[11]

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound, based on typical validation data for structurally similar pyrimidinone derivatives.

Validation ParameterHPLC-UVLC-MS/MSCausality Behind the Performance
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar chromophores. LC-MS/MS adds the dimension of mass-to-charge ratio and specific fragmentation patterns, offering unparalleled specificity.[1][12]
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity over a defined concentration range, demonstrating a direct proportionality between response and concentration.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLThe wider dynamic range of LC-MS/MS is due to its superior sensitivity, making it suitable for both high and very low concentration measurements.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. The slightly wider acceptable range for LC-MS/MS in bioanalysis accounts for the complexity of the biological matrix.[3]
Precision (%RSD) ≤ 2%≤ 15%The acceptance criteria for precision are tighter for bulk drug analysis (HPLC-UV) compared to bioanalysis (LC-MS/MS) due to the inherent variability of biological samples.[3]
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLThe significantly lower LOQ of LC-MS/MS is a key advantage for applications requiring trace-level quantification, such as pharmacokinetic studies.
Robustness GoodGoodBoth methods, when properly developed, should be robust to small, deliberate changes in method parameters (e.g., pH of mobile phase, column temperature).

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound. These protocols are based on established methods for similar pyrimidinone derivatives and should be fully validated in your laboratory for your specific application.[8][13]

Protocol 1: HPLC-UV Method for Bulk Drug Analysis

Objective: To determine the purity and concentration of this compound in a bulk drug substance.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (30:70 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the bulk drug sample in methanol to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 275 nm (This should be optimized by determining the λmax of the compound)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

Objective: To quantify this compound in human plasma for pharmacokinetic studies.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard and QC Sample Preparation: Prepare stock solutions of the analyte and internal standard in methanol. Spike blank human plasma with the analyte to create calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): [14][15]

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Flow rate: 0.4 mL/min

    • Column temperature: 40 °C

    • Injection volume: 5 µL

    • Gradient elution: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions (example):

      • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined experimentally

      • Internal Standard: Q1 -> Q3

    • Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows).

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Determine the analyte concentration in the unknown samples from this curve.

Visualization of Workflows

To better illustrate the experimental and logical processes, the following diagrams have been created using Graphviz.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation hplc_inj HPLC Injection mob_phase->hplc_inj std_sol Standard Solution Preparation std_sol->hplc_inj smp_sol Sample Solution Preparation smp_sol->hplc_inj uv_det UV Detection hplc_inj->uv_det cal_curve Calibration Curve Generation uv_det->cal_curve quant Quantification cal_curve->quant

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_SamplePrep_Workflow start Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) start->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Sample Preparation for LC-MS/MS Analysis.

Method_Selection_Flowchart decision1 High Sensitivity Required? (e.g., Bioanalysis) decision2 Complex Matrix? decision1->decision2 No lcms LC-MS/MS decision1->lcms Yes hplc HPLC-UV decision2->hplc No decision2->lcms Yes start Start start->decision1

Sources

An Objective Benchmarking Guide: Evaluating 2-Methoxy-6-methylpyrimidin-4(1H)-one in the Context of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Pyrimidine Derivatives in Drug Discovery

For decades, the pyrimidine scaffold has served as a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory applications.[1][2] The inherent versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on 2-Methoxy-6-methylpyrimidin-4(1H)-one, a member of this broad chemical class, and aims to provide a comprehensive framework for its evaluation against established therapeutic agents. Our objective is to present a scientifically rigorous comparison, grounded in established experimental protocols, to aid researchers in assessing its potential role in contemporary drug development pipelines.

Recent research has highlighted the potential of various pyrimidine derivatives in targeting a range of diseases.[2][3] For instance, some have shown promise as antibacterial agents by targeting bacterial enzymes like DNA gyrase, while others have been investigated for their anticancer properties, demonstrating the ability to inhibit the growth of various cancer cell lines.[1][2] Given this precedent, a systematic evaluation of this compound is warranted to elucidate its specific mechanisms of action and therapeutic potential.

This guide will delve into a series of in vitro and in vivo assays designed to benchmark the performance of this compound against known therapeutic agents. We will detail the methodologies for these assays, present the data in a clear and comparative format, and provide the rationale behind the experimental choices, ensuring a transparent and reproducible evaluation process.

Section 1: Foundational In Vitro Characterization

The initial step in evaluating any novel compound is to characterize its fundamental effects on cellular processes. For a pyrimidine derivative with potential anticancer activity, assessing its impact on cell viability and proliferation is paramount. Furthermore, identifying its molecular target(s), such as protein kinases which are often implicated in cancer pathogenesis, is crucial for understanding its mechanism of action.[4]

The MTT and XTT assays are robust colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] These assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a relevant comparator drug (e.g., Gefitinib for EGFR-mutant lung cancer) for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.[5][9]

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm, with a reference wavelength of around 660 nm.[5]

  • Data Analysis: Calculate IC50 values as described for the MTT assay.

Many pyrimidine-based drugs exert their effects by inhibiting protein kinases.[4] Therefore, screening this compound against a panel of kinases is a critical step in target identification. In vitro kinase assays, which measure the transfer of a phosphate group from ATP to a substrate, are the gold standard for this purpose.[10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the test compound (this compound or a known kinase inhibitor), and a specific peptide or protein substrate in a kinase reaction buffer.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP using phosphocellulose paper or beads.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration. A lower IC50 value indicates greater potency.[12]

dot graph TD { A[Start] --> B{Prepare Reaction Mixture: Kinase, Substrate, Buffer}; B --> C{Add Test Compound}; C --> D{Initiate Reaction with [γ-³²P]ATP}; D --> E{Incubate at 30°C}; E --> F{Stop Reaction}; F --> G{Separate Phosphorylated Substrate}; G --> H{Quantify Radioactivity}; H --> I{Calculate IC50}; I --> J[End]; } caption: Workflow for a radiometric in vitro kinase assay.

Section 2: Elucidating the Cellular Mechanism of Action

Once the foundational cytotoxic and target-based activities are established, the next logical step is to investigate the cellular consequences of target engagement. A key hallmark of many successful anticancer agents is their ability to induce apoptosis, or programmed cell death.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptotic induction.[13]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cancer cells with this compound and a known apoptosis-inducing agent (e.g., Staurosporine) at their respective IC50 concentrations for 24 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to the cell lysates.[13][14]

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.[14]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is proportional to the amount of caspase activity.[14]

  • Data Analysis: Compare the luminescence signals from treated cells to those of untreated controls.

dot graph TD { A[Start] --> B{Treat Cells with Compound}; B --> C{Lyse Cells}; C --> D{Add Caspase-3/7 Reagent}; D --> E{Incubate at Room Temperature}; E --> F{Measure Luminescence}; F --> G{Analyze Data}; G --> H[End]; } caption: Workflow for a Caspase-3/7 activity assay.

Section 3: In Vivo Efficacy Evaluation

While in vitro assays provide valuable mechanistic insights, the ultimate test of a potential therapeutic agent is its efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used preclinical tool to assess anti-cancer activity in vivo.[15][16][17][18]

This experimental paradigm allows for the direct assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant context.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., NOD/SCID mice).[16][18]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (vehicle control, this compound, and a standard-of-care therapeutic).

  • Compound Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

dot graph TD { A[Start] --> B{Implant Human Tumor Cells in Mice}; B --> C{Allow Tumors to Establish}; C --> D{Randomize Mice into Treatment Groups}; D --> E{Administer Compound or Vehicle}; E --> F{Monitor Tumor Growth}; F --> G{Endpoint and Tumor Excision}; G --> H{Analyze Data (TGI)}; H --> I[End]; } caption: Workflow for a xenograft tumor model study.

Section 4: Comparative Data Summary and Discussion

To facilitate a direct comparison, the experimental data should be summarized in clear, concise tables.

Table 1: In Vitro Cytotoxicity of this compound vs. Comparator

CompoundCell LineIC50 (µM) - MTT AssayIC50 (µM) - XTT Assay
This compoundA549[Insert Data][Insert Data]
MCF-7[Insert Data][Insert Data]
Comparator (e.g., Gefitinib)A549[Insert Data][Insert Data]
MCF-7[Insert Data][Insert Data]

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
[Kinase 1][Insert Data]
[Kinase 2][Insert Data]
[Kinase 3][Insert Data]

Table 3: Apoptosis Induction by this compound

TreatmentFold Increase in Caspase-3/7 Activity (vs. Control)
This compound[Insert Data]
Staurosporine[Insert Data]

Table 4: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control[Insert Data]-
This compound[Insert Data][Insert Data]
Standard-of-Care[Insert Data][Insert Data]

The collective results from these assays will provide a multi-faceted profile of this compound's biological activity. A potent cytotoxic effect in cancer cell lines, coupled with specific kinase inhibition and the induction of apoptosis, would strongly suggest a promising therapeutic potential. The ultimate validation, however, lies in demonstrating significant tumor growth inhibition in in vivo models. The comparative data against established therapeutic agents will be instrumental in positioning this novel pyrimidine derivative within the existing landscape of cancer therapeutics and guiding future drug development efforts.

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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Pyrimidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The pyrimidinone scaffold is a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. As Senior Application Scientists, we understand that the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of novel pyrimidinone compounds, offering insights into experimental design, data interpretation, and the critical factors that govern the translation of laboratory findings to preclinical models.

The Allure of the Pyrimidinone Core: A Hub of Biological Activity

Pyrimidinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and diuretic agents.[1][2][3] Their versatile structure allows for modifications that can fine-tune their activity against specific molecular targets. This guide will explore case studies in these key therapeutic areas, dissecting the methodologies used to evaluate their efficacy and highlighting the crucial interplay between in vitro potency and in vivo performance.

I. Anticancer Activity: From Cell Lines to Xenografts

The evaluation of novel pyrimidinone compounds as anticancer agents typically begins with a battery of in vitro assays to determine their cytotoxic and cytostatic effects against various cancer cell lines.

Foundational In Vitro Assessment: Gauging Cytotoxicity

A primary and indispensable tool for assessing the initial anticancer potential of pyrimidinone derivatives is the MTT assay.[4] This colorimetric assay measures the metabolic activity of cells, providing a quantitative measure of cell viability.

A series of novel bicyclic, substituted pyrimidinone compounds were evaluated for their anti-proliferative activity against a panel of six human cancer cell lines. One particular compound, referred to as compound 22, demonstrated notable activity and acceptable aqueous solubility, making it a candidate for further investigation.[5]

Table 1: In Vitro Cytotoxicity of Representative Pyrimidinone Derivatives

Compound/DerivativeCell LineIC50 (µM)
Pyrazolo[3,4-d]pyrimidinone Derivative (CBS-1)A549 (Lung Cancer)Not explicitly stated, but showed better cytotoxicity than doxorubicin[6]
Pyrazolo[3,4-d]pyrimidinone Derivative (4a)HCT116 (Colon Cancer)0.21[7]
Pyrazolo[3,4-d]pyrimidinone Derivative (4a)HepG2 (Liver Cancer)Not explicitly stated, but potent[7]
Pyrano[2,3-d]pyrimidine-2,4-dione (S8)MCF-7 (Breast Cancer)0.66[8]
Pyrano[2,3-d]pyrimidine-2,4-dione (S8)HCT116 (Colon Cancer)2.76[8]
Bicyclic Pyrimidinone (Compound 22)HepG2 (Liver Cancer)Not explicitly stated, but induced apoptosis[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The selection of cell lines is a critical experimental choice. For instance, the use of both wild-type and drug-resistant cell lines, such as LoVo and LoVo/DX (doxorubicin-resistant), can provide early insights into a compound's potential to overcome chemotherapy resistance.[4]

The Crucial Leap to In Vivo Models: Xenograft Studies

Promising candidates from in vitro screening are advanced to in vivo studies, typically utilizing xenograft models in immunocompromised mice. These models involve the subcutaneous implantation of human cancer cells to generate tumors, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

For example, a pyrazolo[3,4-d]pyrimidine derivative, CBS-1, which showed potent in vitro cytotoxicity, was further evaluated in a lung adenocarcinoma xenograft nude mouse model and demonstrated significant tumoricidal effects.[6]

Experimental Workflow: From In Vitro Hit to In Vivo Efficacy

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Testing Compound Synthesis Compound Synthesis In Vitro Cytotoxicity\n(e.g., MTT Assay) In Vitro Cytotoxicity (e.g., MTT Assay) Compound Synthesis->In Vitro Cytotoxicity\n(e.g., MTT Assay) Hit Identification\n(Low IC50) Hit Identification (Low IC50) In Vitro Cytotoxicity\n(e.g., MTT Assay)->Hit Identification\n(Low IC50) Xenograft Model\nEstablishment Xenograft Model Establishment Hit Identification\n(Low IC50)->Xenograft Model\nEstablishment Advancement to In Vivo Studies Compound Administration Compound Administration Xenograft Model\nEstablishment->Compound Administration Tumor Growth\nMonitoring Tumor Growth Monitoring Compound Administration->Tumor Growth\nMonitoring Efficacy Assessment\n(% TGI) Efficacy Assessment (% TGI) Tumor Growth\nMonitoring->Efficacy Assessment\n(% TGI)

Caption: Workflow from in vitro screening to in vivo efficacy testing.

Bridging the Gap: The Role of Pharmacokinetics

A significant challenge in translating in vitro success to in vivo efficacy is the compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[9] Poor oral bioavailability, for instance, can prevent a potent compound from reaching its target tumor at therapeutic concentrations.[10][11]

For many anticancer pyrimidine derivatives, low oral bioavailability is a major hurdle due to first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes, and active efflux by transporters like P-glycoprotein.[11] Therefore, early in vitro ADME and PK studies are crucial for selecting candidates with favorable drug-like properties.

II. Anti-inflammatory Activity: Targeting the COX Enzymes

Pyrimidinone derivatives have also emerged as promising anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[12]

In Vitro Screening: Measuring COX-1/COX-2 Inhibition

The initial assessment of anti-inflammatory pyrimidinones involves in vitro enzyme inhibition assays to determine their potency and selectivity for COX-2 over COX-1. High selectivity for COX-2 is desirable to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[12]

A study on novel pyrazolo[3,4-d]pyrimidinone derivatives demonstrated that several compounds exhibited significant and selective inhibition of the COX-2 isozyme, with IC50 values comparable to the well-known COX-2 inhibitor, celecoxib.[13]

Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives

CompoundIn Vitro COX-2 IC50 (µM)In Vivo Paw Edema Inhibition (%) at 3h
5j 0.27 - 2.3462.41
5k 0.27 - 2.3454.89
Celecoxib (Reference) 0.29Comparable to 5j and 5k
Indomethacin (Reference) Not a selective COX-2 inhibitor32.33

Data sourced from a study on pyrazolo[3,4-d]pyrimidinone derivatives.[7][13]

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

A standard and well-established in vivo model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents. Injection of carrageenan into the paw induces a localized inflammatory response, and the reduction in paw volume following treatment with a test compound is a measure of its anti-inflammatory activity.

The same study on pyrazolo[3,4-d]pyrimidinone derivatives showed a strong correlation between their potent in vitro COX-2 inhibition and their significant in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model.[13] Compounds 5j and 5k, which were potent COX-2 inhibitors in vitro, exhibited greater suppression of paw edema than the non-selective NSAID indomethacin and were comparable to celecoxib.[7]

Experimental Workflow: Anti-inflammatory Drug Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Compound Library Compound Library COX-1/COX-2\nInhibition Assay COX-1/COX-2 Inhibition Assay Compound Library->COX-1/COX-2\nInhibition Assay Selective COX-2\nInhibitors (Low IC50) Selective COX-2 Inhibitors (Low IC50) COX-1/COX-2\nInhibition Assay->Selective COX-2\nInhibitors (Low IC50) Compound Administration Compound Administration Selective COX-2\nInhibitors (Low IC50)->Compound Administration Candidate Selection Carrageenan Injection\n(Rat Paw) Carrageenan Injection (Rat Paw) Carrageenan Injection\n(Rat Paw)->Compound Administration Paw Volume\nMeasurement Paw Volume Measurement Compound Administration->Paw Volume\nMeasurement Efficacy Determination\n(% Inhibition) Efficacy Determination (% Inhibition) Paw Volume\nMeasurement->Efficacy Determination\n(% Inhibition)

Caption: Workflow for evaluating anti-inflammatory pyrimidinones.

III. Diuretic Activity: From Cellular Mechanisms to Whole-Organism Response

While less common, some pyrimidinone derivatives have been investigated for their diuretic properties.[2][14] The evaluation of these compounds requires a different set of assays focused on renal function.

The Challenge of In Vitro Diuretic Screening

Predicting diuretic activity in vitro is more complex than for cytotoxic or enzyme-inhibiting compounds. While some in-vitro models using isolated kidney tubules or cell cultures can provide mechanistic insights, they often do not fully recapitulate the complex physiological processes of renal excretion.[15]

The Gold Standard: In Vivo Diuretic Studies in Rodents

The definitive assessment of diuretic activity is conducted in vivo, typically in rats. These studies involve administering the test compound and measuring urine output and electrolyte excretion over a specific period.

A study on novel 1,6-dihydropyrimidine derivatives demonstrated their diuretic potential in vivo.[2] Several compounds showed moderate to good diuretic activity, with some even surpassing the standard diuretic acetazolamide in their effects and duration of action.

IV. Navigating the Discrepancies: Why In Vitro and In Vivo Results May Differ

The transition from a controlled in vitro environment to a complex biological system invariably introduces variables that can lead to discrepancies between experimental outcomes.[13][16][17]

Key Factors Influencing In Vitro to In Vivo Correlation:

  • Pharmacokinetics (ADME): As previously discussed, a compound's absorption, distribution, metabolism, and excretion profile is a primary determinant of its in vivo efficacy. Poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of in vivo activity despite potent in vitro effects.

  • Off-Target Effects: In a whole organism, a compound may interact with unintended targets, leading to unforeseen toxicities or a different pharmacological profile than observed in isolated cellular or enzymatic assays.

  • The Tumor Microenvironment: In the context of cancer, the complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix can influence a drug's efficacy in ways that are not captured in simple 2D cell culture models.

  • Host Factors: The immune status, metabolism, and overall health of the animal model can also impact the therapeutic response to a compound.

V. Experimental Protocols: A Guide to Best Practices

To ensure the generation of robust and reproducible data, it is imperative to follow standardized and well-validated experimental protocols.

Protocol 1: In Vitro Cytotoxicity - MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrimidinone compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 2: In Vivo Anticancer Efficacy - Xenograft Model
  • Cell Culture: Culture the chosen human cancer cell line under sterile conditions.

  • Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude or SCID mice) to the laboratory environment.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrimidinone compound and vehicle control according to the planned dosing schedule and route.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

Conclusion: A Roadmap for Pyrimidinone Drug Discovery

The development of novel pyrimidinone-based therapeutics requires a multifaceted approach that integrates rigorous in vitro screening with well-designed in vivo studies. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, in vivo models are indispensable for evaluating its efficacy and safety in a complex biological system. A thorough understanding of pharmacokinetic principles is the critical linchpin that connects these two experimental realms. By carefully considering the factors that influence the in vitro-in vivo correlation and employing robust experimental protocols, researchers can more effectively navigate the challenging path from a promising pyrimidinone lead to a potential clinical candidate.

References

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A Comparative Spectroscopic Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 2-Methoxy-6-methylpyrimidin-4(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Through a detailed examination of its characteristic spectroscopic signatures and a comparative analysis with structurally related pyrimidinone derivatives, this document aims to serve as a valuable resource for the identification, characterization, and quality control of this class of molecules.

The structural elucidation of novel compounds is a cornerstone of chemical research. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a substance. By understanding how a molecule interacts with electromagnetic radiation, we can deduce its functional groups, connectivity, and overall topology. This guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the context of this compound.

To provide a comprehensive understanding, we will compare the spectroscopic data of our target molecule with two closely related, commercially available pyrimidinone analogs: 6-methyluracil and 2-amino-6-methylpyrimidin-4(1H)-one . This comparative approach will highlight the influence of substituent changes on the spectroscopic properties, offering a deeper insight into structure-spectra correlations.

Molecular Structures at a Glance

Before delving into the spectroscopic data, it is essential to visualize the structures of the compounds under investigation.

  • Target Compound: this compound

  • Comparator 1: 6-Methyluracil

  • Comparator 2: 2-Amino-6-methylpyrimidin-4(1H)-one (exists in tautomeric equilibrium with 2-Amino-4-hydroxy-6-methylpyrimidine)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H10.0 - 12.0Broad Singlet1H
C5-H5.5 - 6.0Singlet1H
O-CH₃3.8 - 4.0Singlet3H
C6-CH₃2.1 - 2.3Singlet3H

Causality Behind Predictions: The N-H proton is expected to be significantly deshielded due to its attachment to an electronegative nitrogen atom and its involvement in the aromatic-like ring system, hence the broad signal at a high chemical shift. The C5-H proton is on an electron-rich ring system and adjacent to a carbonyl group, placing it in the vinylic region. The methoxy (O-CH₃) and methyl (C6-CH₃) protons are expected to appear as sharp singlets in the typical regions for such groups.

Comparative ¹H NMR Analysis

Table 2: Experimental ¹H NMR Data for Comparator Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicitySolvent
6-Methyluracil [2]N1-H, N3-H~10.9Broad SingletDMSO-d₆
C5-H~5.5SingletDMSO-d₆
C6-CH₃~2.1SingletDMSO-d₆
2-Amino-6-methylpyrimidin-4(1H)-one [3]-OH11.09SingletCDCl₃
-NH₂5.92SingletCDCl₃
Ar-H5.14SingletCDCl₃
Ar-CH₃2.14SingletCDCl₃

Field-Proven Insights: The comparison reveals that the chemical shifts for the C5-H and C6-CH₃ protons are expected to be in a similar range across all three compounds, as their immediate electronic environments are comparable. The most significant differences will be observed in the exchangeable protons (N-H, O-H, NH₂), which are highly sensitive to the nature of the substituent at the C2 position and the solvent used.

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)165 - 175
C2160 - 170
C6150 - 160
C595 - 105
O-CH₃50 - 60
C6-CH₃15 - 25

Causality Behind Predictions: The carbonyl carbon (C4) is expected to be the most deshielded, appearing at the lowest field. The other sp² hybridized carbons of the pyrimidinone ring (C2 and C6) will also have high chemical shifts. The C5 carbon, being adjacent to the electron-donating nitrogen and electron-withdrawing carbonyl, will appear at a higher field. The methoxy and methyl carbons will be in their characteristic aliphatic regions.

Comparative ¹³C NMR Analysis

Table 4: Experimental ¹³C NMR Data for Comparator Compounds

CompoundC4 (C=O)C2C6C5C6-CH₃OtherSolvent
6-Methyluracil ~164~151~152~100~18DMSO-d₆
2-Amino-6-methylpyrimidin-4(1H)-one [3]162.3161.1155.3102.523.9CDCl₃

Field-Proven Insights: The ¹³C NMR data further highlights the influence of the C2 substituent. The presence of the electron-donating amino group in 2-amino-6-methylpyrimidin-4(1H)-one and the methoxy group in the target compound will shift the C2 and C6 carbon resonances compared to 6-methyluracil, which has a second carbonyl group at the C2 position.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands

Table 5: Predicted Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3000N-H StretchAmide (in pyrimidinone ring)
3000 - 2850C-H StretchMethyl and Methoxy groups
1700 - 1650C=O StretchAmide (pyrimidinone)
1650 - 1550C=C and C=N StretchPyrimidinone ring
1250 - 1000C-O StretchMethoxy group

Causality Behind Predictions: The presence of a strong absorption band in the carbonyl region (1700-1650 cm⁻¹) is a key indicator of the pyrimidinone structure. The N-H stretching vibration will likely appear as a broad band due to hydrogen bonding in the solid state. The C-H stretches of the methyl and methoxy groups will be present in the aliphatic C-H stretching region. The complex fingerprint region below 1500 cm⁻¹ will contain various bending and stretching vibrations characteristic of the entire molecule.

Comparative FT-IR Analysis

A comparison with the FT-IR spectra of 6-methyluracil and 2-amino-6-methylpyrimidin-4(1H)-one would reveal key differences. 6-methyluracil, having two carbonyl groups, would likely show a more complex or broader carbonyl absorption. 2-amino-6-methylpyrimidin-4(1H)-one will exhibit characteristic N-H stretching and bending vibrations from its primary amine group, which will be absent in the spectrum of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and can offer structural clues through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 140.

  • Major Fragment Ions:

    • Loss of a methyl radical from the methoxy group: [M - CH₃]⁺ at m/z = 125.

    • Loss of formaldehyde from the methoxy group: [M - CH₂O]⁺ at m/z = 110.

    • Loss of carbon monoxide from the carbonyl group: [M - CO]⁺ at m/z = 112.

    • Further fragmentation of these initial ions.

Comparative Mass Spectrometry Analysis

Table 6: Molecular Weight and Key Fragments of Comparator Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ (m/z)
6-Methyluracil C₅H₆N₂O₂126.11126
2-Amino-6-methylpyrimidin-4(1H)-one C₅H₇N₃O125.13125

Field-Proven Insights: The molecular ion peak is the most definitive piece of information from a mass spectrum, clearly distinguishing between the three compounds. The fragmentation patterns will also differ significantly based on the substituents. For instance, the loss of a methoxy-related fragment will be unique to the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

For this compound, the conjugated pyrimidinone system constitutes the primary chromophore. It is expected to exhibit a strong π → π* transition in the range of 250-300 nm. The exact λmax will be influenced by the solvent polarity. A shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents.

A comparative analysis would show that the λmax values for all three compounds are in a similar region due to the common pyrimidinone chromophore. However, the nature of the substituent at the C2 position (methoxy, carbonyl, or amino) will subtly influence the energy of the electronic transition, leading to slight variations in their respective λmax values.

Experimental Protocols

The following are detailed, self-validating protocols for the spectroscopic analysis of this compound and its analogs.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). vortex Vortex to ensure complete dissolution. prep->vortex transfer Transfer solution to a 5mm NMR tube. vortex->transfer instrument Insert NMR tube into the spectrometer. transfer->instrument shim Lock and shim the magnetic field. instrument->shim h1_acq Acquire 1H NMR spectrum (e.g., 16 scans). shim->h1_acq c13_acq Acquire 13C NMR spectrum (e.g., 1024 scans). h1_acq->c13_acq ft Apply Fourier Transform to the FID. c13_acq->ft phase Phase the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to TMS at 0 ppm). baseline->reference integrate Integrate 1H NMR signals. reference->integrate For 1H

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of sample to a fine powder in an agate mortar. add_kbr Add ~100 mg of dry, spectroscopic grade KBr. grind_sample->add_kbr mix Thoroughly mix and grind the sample and KBr. add_kbr->mix press Press the mixture into a transparent pellet using a hydraulic press. mix->press background Acquire a background spectrum of a blank KBr pellet. press->background sample_scan Place the sample pellet in the spectrometer and acquire the spectrum. background->sample_scan

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis load Introduce a small amount of the solid sample via a direct insertion probe. vaporize Heat the probe to vaporize the sample into the ion source. load->vaporize ionize Ionize the gaseous molecules with a 70 eV electron beam. vaporize->ionize separate Separate the resulting ions based on their m/z ratio in the mass analyzer. ionize->separate detect Detect the ions and generate the mass spectrum. separate->detect

Caption: Workflow for Mass Spectrometry analysis via Electron Ionization.

UV-Vis Spectroscopy Protocol

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition stock Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol). dilute Perform serial dilutions to obtain solutions with absorbance in the linear range (0.1-1.0 AU). stock->dilute blank Record a baseline spectrum of the pure solvent. dilute->blank scan Scan the sample solutions over the desired wavelength range (e.g., 200-400 nm). blank->scan

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound, contextualized by a comparative analysis with its structural analogs, 6-methyluracil and 2-amino-6-methylpyrimidin-4(1H)-one. The detailed protocols and predicted data herein serve as a robust framework for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. The logical application of these spectroscopic techniques, as outlined, will enable unambiguous structural confirmation and purity assessment, which are critical for advancing drug discovery and development efforts.

References

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
  • Chauhan, M. S., & Still, I. W. J. (1978). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry, 56(6), 725-730.
  • PubChem. 6-Methyluracil. [Link]
  • SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

Introduction: The Enduring Significance of the Pyrimidinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the DFT Computational Analysis of Pyrimidinone Structures

For Researchers, Scientists, and Drug Development Professionals

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a vast array of biologically active molecules, including antiviral and anticancer agents.[1] Notably, this heterocyclic structure is a key component of the nucleobases uracil and thymine, placing it at the very heart of genetic material.[1] The biological and chemical reactivity of pyrimidinone derivatives is intimately linked to their molecular structure, electronic properties, and, crucially, their tautomeric equilibria.[2][3][4] Understanding these features at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics.

This guide provides a comprehensive comparison of Density Functional Theory (DFT) computational methods for the analysis of pyrimidinone structures. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of these important molecules. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to the in-silico investigation of pyrimidinones.

The Rationale for DFT: Why Choose a Computational Microscope?

Density Functional Theory has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost, particularly for medium-sized organic molecules like pyrimidinones.[5][6] Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, allowing for the accurate prediction of a wide range of properties that are inaccessible to classical force fields.

Key applications of DFT in the study of pyrimidinones include:

  • Tautomerism Analysis: Pyrimidinone structures can exist in multiple tautomeric forms, such as the keto and enol forms.[1][2] The relative stability of these tautomers can dramatically influence their biological activity and chemical reactivity. DFT calculations can accurately predict the ground-state energies of different tautomers, providing insight into their equilibrium populations.[2][4]

  • Geometric and Electronic Structure Elucidation: DFT allows for the precise determination of molecular geometries, including bond lengths and angles, which can be validated against experimental data from X-ray crystallography.[7] Furthermore, it provides a detailed picture of the electronic structure, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.[8][9]

  • Vibrational Spectra Prediction: DFT can simulate vibrational spectra (IR and Raman), which can be used to interpret experimental data and assign specific vibrational modes to different functional groups within the molecule.[9][10][11]

  • Reaction Mechanism Exploration: For researchers interested in the synthesis or metabolism of pyrimidinone derivatives, DFT can be used to map out reaction pathways, identify transition states, and calculate activation energies.

A Comparative Guide to Your Computational Toolkit

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set. This section provides a comparative overview of common choices for the analysis of pyrimidinone structures.

Choosing the Right Functional

The exchange-correlation functional is the heart of a DFT calculation, approximating the complex many-body electronic interactions. The choice of functional can significantly impact the accuracy of the results.

Functional FamilyExamplesStrengths for Pyrimidinone AnalysisConsiderations
Hybrid GGA B3LYP, PBE0A good general-purpose choice, often providing a reliable balance of accuracy for geometries, energies, and vibrational frequencies.[9][10][12] B3LYP is one of the most widely used and benchmarked functionals.May not be as accurate for non-covalent interactions or systems with significant dispersion forces.
Meta-Hybrid GGA M06-2X, M08-HXGenerally offer improved accuracy over standard hybrid GGAs for a broader range of applications, including thermochemistry, kinetics, and non-covalent interactions. M06-2X is particularly well-suited for studying systems where dispersion forces are important.Can be more computationally expensive than hybrid GGAs.
Range-Separated ωB97X-D, CAM-B3LYPExplicitly account for long-range dispersion interactions, making them an excellent choice for studying intermolecular interactions, such as pyrimidinone dimers or their binding to a protein active site.The increased complexity can lead to higher computational costs.
Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals. The size and flexibility of the basis set determine the accuracy of the calculation and its computational cost.

Basis Set FamilyExamplesDescriptionUse Case for Pyrimidinones
Pople Style 6-31G(d), 6-311++G(d,p)Split-valence basis sets that offer a good compromise between accuracy and computational efficiency. The addition of polarization (d,p) and diffuse (++) functions is crucial for accurate descriptions of polar molecules like pyrimidinones.[12]6-31G(d): Suitable for initial geometry optimizations and qualitative analyses. 6-311++G(d,p): Recommended for final, high-accuracy single-point energy calculations, vibrational frequency analysis, and property calculations.[9][12]
Dunning Style cc-pVDZ, aug-cc-pVTZCorrelation-consistent basis sets designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions.cc-pVDZ: A good starting point for calculations requiring higher accuracy than Pople-style basis sets. aug-cc-pVTZ: For benchmark-quality calculations where high accuracy is paramount, though at a significantly higher computational cost.

A Validated Workflow for Pyrimidinone Analysis

This section provides a step-by-step protocol for performing a DFT analysis of a pyrimidinone structure, using the popular Gaussian software package as an example. The principles are transferable to other quantum chemistry software like ORCA or GAMESS.

Step 1: Structure Preparation
  • Draw the Molecule: Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the 3D structure of your pyrimidinone derivative.

  • Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry. This will help the subsequent DFT optimization to converge more quickly.

Step 2: Geometry Optimization and Frequency Calculation

The goal of this step is to find the lowest energy structure (a minimum on the potential energy surface) for your molecule.

  • Input File Creation: Prepare a Gaussian input file. A typical input for a geometry optimization and frequency calculation on a neutral singlet pyrimidinone molecule in the gas phase would look like this:

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • Upon successful completion, verify that the optimization has converged.

    • Crucially, check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a failed optimization.

Step 3: Post-Processing and Data Interpretation

Once a stable geometry has been obtained, a wealth of information can be extracted from the output files.

  • Molecular Orbitals (HOMO/LUMO): Visualize the frontier molecular orbitals to understand the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[8][9]

  • Vibrational Frequencies: Compare the calculated vibrational frequencies with experimental IR or Raman spectra. Note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are sometimes applied for better agreement.[10]

  • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical DFT analysis of a pyrimidinone structure.

DFT_Workflow cluster_pre Pre-Processing cluster_calc DFT Calculation cluster_post Post-Processing & Analysis mol_build 1. Build 3D Structure initial_opt 2. Initial MM Optimization mol_build->initial_opt input_prep 3. Prepare Input File (Functional, Basis Set) initial_opt->input_prep geom_opt 4. Geometry Optimization input_prep->geom_opt verify_min 6. Verify Minimum (No Imaginary Frequencies) freq_calc 5. Frequency Calculation geom_opt->freq_calc freq_calc->verify_min analyze_geom 7. Analyze Geometry (Bond Lengths, Angles) verify_min->analyze_geom analyze_elec 8. Analyze Electronic Properties (HOMO/LUMO, MEP) verify_min->analyze_elec analyze_vib 9. Analyze Vibrational Spectra (Compare to Experiment) verify_min->analyze_vib

Caption: A typical workflow for the DFT analysis of pyrimidinone structures.

Conclusion and Future Outlook

DFT calculations provide a powerful, predictive framework for understanding the chemical and physical properties of pyrimidinone derivatives. By carefully selecting the functional and basis set, and by following a validated computational protocol, researchers can gain invaluable insights that can accelerate the drug discovery and development process. The synergy between computational analysis and experimental validation is key to unlocking the full potential of this versatile chemical scaffold. Future work in this area will likely involve the increasing use of machine learning models trained on DFT data to predict the properties of large libraries of pyrimidinone compounds, further enhancing the efficiency of in-silico screening.

References

  • Rocha, G. B., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • Rocha, G. B., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
  • Rocha, G. B., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74.
  • Prabavathi, N., & Nilufer, A. (n.d.). Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Journal of Chemical and Pharmaceutical Research.
  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032.
  • El-Sayed, W. M., & El-Azhary, A. A. (2007). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. ResearchGate.
  • Arjunan, V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-34.
  • El-Emam, A. A., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online.
  • El-Gazzar, A. B. A., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Publishing.
  • Arjunan, V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-34.
  • CoLab. (n.d.). Prediction and Evaluation of Pyrimidinones Derivatives: DFT Analysis, Corrosion Inhibition, and Bioactivity Studies.
  • Zouchoune, B., & Zouchoune, F. (2018). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications.
  • Al-Harbi, S. A., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. ResearchGate.
  • Ouattara, Z. F., et al. (2024). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. World Journal of Advanced Research and Reviews.
  • El-Kalyoubi, S., et al. (2022). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Taylor & Francis Online.
  • Pescitelli, G., & Bruhn, T. (2016). TiO 2 Band Shift by Nitrogen-Containing Heterocycles in Dye-Sensitized Solar Cells: a Periodic Density Functional Theory Study. ResearchGate.
  • Akbas, E. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. DergiPark.
  • Bioinformatics Insights. (2023). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube.
  • Sangeetha, M., et al. (2015). Comparision of Molecular Geometry Based On Ab Initio (HF) and DFT (B3LYP) and Thermodynamic Parameters of 2-Amino- 4-Methoxy-6-Methyl Pyrimidine. ResearchGate.
  • Al-Harbi, S. A., et al. (2022). Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. ResearchGate.
  • MDPI. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • Wang, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC.
  • American Chemical Society. (2025). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Shapovalov, V. V., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PMC.

Sources

Comparative Guide to the Antimicrobial Activity of Pyrimidinones Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The pyrimidine nucleus is a foundational heterocyclic scaffold present in essential biomolecules, including nucleic acids and enzymes.[1][2] This inherent biocompatibility and structural versatility have established pyrimidine derivatives as a highly productive area of research in medicinal chemistry, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]

In the field of infectious disease, the relentless rise of multidrug-resistant bacteria presents a global health crisis, rendering many conventional antibiotics ineffective.[5][6] This urgent threat necessitates the exploration of novel chemical entities and new mechanisms of action. Pyrimidinones, a prominent class of pyrimidine derivatives, have emerged as a promising source of new antibacterial agents. Numerous studies have demonstrated their potent activity against a range of clinically relevant pathogens, in some cases rivaling or exceeding that of established antibiotics.[7][8][9]

This guide provides a comparative analysis of the antimicrobial performance of select pyrimidinone derivatives against standard antibiotics. We will delve into the quantitative data derived from standardized susceptibility testing, explain the causality behind the experimental methodologies, and explore the potential mechanisms that underpin the activity of these compelling compounds.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

To objectively compare the efficacy of a novel compound like a pyrimidinone against a standard antibiotic, a rigorous and standardized experimental framework is essential. The primary goal of antimicrobial susceptibility testing (AST) is to determine the in vitro activity of an antimicrobial agent. The cornerstone metric derived from AST is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an agent that visibly inhibits the growth of a microorganism after a standardized incubation period.[10][11]

The reliability and reproducibility of MIC data hinge on the meticulous standardization of the testing protocol. International bodies, most notably the Clinical and Laboratory Standards Institute (CLSI), provide detailed guidelines to ensure that results are comparable across different laboratories and studies.[12][13][14] Key parameters that are strictly controlled include:

  • Growth Medium: Mueller-Hinton Agar (MHA) or Broth (MHB) is the recommended medium for routine susceptibility testing of most common bacterial pathogens.[15] Its composition is well-defined, it supports the growth of most relevant bacteria, and it has low levels of inhibitors that can interfere with certain antibiotics.[15]

  • Inoculum Density: The initial concentration of bacteria must be standardized, typically to a 0.5 McFarland turbidity standard, which corresponds to approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.[10][16] An incorrect inoculum size can lead to erroneously high or low MIC values.

  • Incubation Conditions: Temperature (typically 37°C) and duration (18-24 hours) of incubation are critical for ensuring consistent bacterial growth and reliable endpoint determination.[17]

The broth microdilution method, performed in 96-well microtiter plates, is the most common and scalable technique for determining MIC values in a research setting.[10][13][17] It allows for the simultaneous testing of multiple compounds at various concentrations.

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis Culture Isolate Bacterial Colonies Inoculum Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum Standardize concentration Inoculate Inoculate Microtiter Plate (Compounds + Bacteria) Inoculum->Inoculate Add to wells Dilution Perform 2-Fold Serial Dilution of Test Compounds Dilution->Inoculate Add to wells Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC Value Read->Determine Lowest concentration with no growth

Caption: General workflow for a broth microdilution MIC assay.

Comparative Antimicrobial Efficacy: Pyrimidinones vs. Standard Antibiotics

The following table summarizes experimental data from various studies, comparing the Minimum Inhibitory Concentration (MIC) values of several pyrimidinone derivatives against those of standard antibiotics. Lower MIC values indicate higher potency.

Compound/DrugTarget MicroorganismMIC (µg/mL)Reference(s)
Pyrimidinone Derivatives
Compound 5h Staphylococcus aureusSignificant Activity (exact value not stated)[7]
Compound 12 Staphylococcus aureus0.87 µM/ml[8]
Compound 10 Pseudomonas aeruginosa0.77 µM/ml[8]
Thieno[2,3-d]pyrimidinedione 2 MRSA, VRSA, VISA, VRE2–16[18]
Thiophenyl-pyrimidine F20 Staphylococcus aureus (MRSA)4[5]
Thiophenyl-pyrimidine F20 Enterococcus faecalis (VRE)4[5]
Pyrido[2,3-d]pyrimidine 5b Gram-positive & Gram-negative bacteria0.48–3.91[19]
Pyrimidopyrimidine 10b Staphylococcus aureusExcellent Activity (exact value not stated)[4]
Standard Antibiotics
Cefadroxil S. aureus, B. subtilis, E. coli, P. aeruginosaLess potent than active pyrimidinones[8]
Ampicillin E. coli>50% activity of some pyrimidines[20]
Vancomycin Staphylococcus aureus (MRSA)8[5]
Norfloxacin Escherichia coli<1.0[21]

Analysis of Efficacy:

The compiled data reveals that pyrimidinone derivatives represent a highly promising class of antimicrobial agents. Several key insights can be drawn:

  • Potent Activity: Many synthesized pyrimidinone compounds demonstrate significant antibacterial activity, with MIC values in the low microgram or micromolar range.[8][19] In some instances, their potency is superior to that of the standard antibacterial drug Cefadroxil.[8]

  • Activity Against Resistant Strains: Of particular importance is the efficacy of certain pyrimidinone scaffolds against multidrug-resistant bacteria. Thieno[2,3-d]pyrimidinediones and thiophenyl-pyrimidines have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA), and Vancomycin-resistant Enterococci (VRE).[5][18] For example, the thiophenyl-pyrimidine compound F20 exhibited an MIC of 4 µg/mL against MRSA, which is two-fold more potent than Vancomycin (MIC = 8 µg/mL) in the same study.[5]

  • Broad Spectrum Potential: While some derivatives show selective activity against Gram-positive organisms, others, such as certain pyrido[2,3-d]pyrimidines, exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.48 µg/mL.[18][19] This suggests the potential for developing broad-spectrum pyrimidinone-based antibiotics.

Exploring the Mechanism of Action

A critical aspect of developing new antibiotics is identifying novel cellular targets to circumvent existing resistance mechanisms. While the mechanism for many pyrimidinone derivatives is still under investigation, compelling evidence points towards the inhibition of a crucial protein in bacterial cell division: Filamenting temperature-sensitive mutant Z (FtsZ) .

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, a structure that constricts during cell division to separate the daughter cells. Inhibition of FtsZ polymerization or its GTPase activity disrupts cell division, leading to cell filamentation and eventual death.[5]

MoA_Diagram cluster_process Bacterial Cell Division FtsZ_Monomers FtsZ Monomers Polymerization Polymerization (GTP-dependent) FtsZ_Monomers->Polymerization Z_Ring Z-Ring Formation at Mid-cell Polymerization->Z_Ring outcome Filamentation & Cell Death Division Cell Division Z_Ring->Division Pyrimidinone Pyrimidinone (F20) Pyrimidinone->Polymerization Inhibits

Caption: Proposed mechanism of action via FtsZ inhibition.

The thiophenyl-pyrimidine derivative F20 has been shown to inhibit FtsZ polymerization and GTPase activity.[5] Treatment of bacteria with this compound resulted in significant cell elongation, a hallmark phenotype of FtsZ inhibition, ultimately leading to a bactericidal effect.[5] This mechanism is distinct from many standard antibiotics that target the cell wall (e.g., penicillins) or protein synthesis (e.g., macrolides), making it a valuable avenue for combating resistant pathogens.

Self-Validating Protocol: Broth Microdilution MIC Assay

The following protocol for determining MIC values is designed as a self-validating system. The inclusion of specific controls and standardized reagents ensures the integrity and reproducibility of the results.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound (e.g., a pyrimidinone derivative) against a specific bacterial strain.

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB).[15]

  • Bacterial strain cultured on an agar plate.

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or turbidimeter.

  • Multichannel pipette.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum (Trustworthiness Pillar):

    • Causality: This step is the most critical for reproducibility. The final result is directly dependent on the initial number of bacteria.

    • a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the same morphological type.

    • b. Suspend the colonies in sterile saline.

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 600 nm of ~0.1).[17] This standardizes the bacterial density to approximately 1.5 x 10^8 CFU/mL.

    • d. Within 15 minutes of standardization, dilute this suspension 1:150 in MHB. This creates the final working inoculum of approximately 1 x 10^6 CFU/mL, which, when added to the plate, will result in the target concentration of 5 x 10^5 CFU/mL.[10]

  • Preparation of Compound Dilutions (Expertise Pillar):

    • Causality: A two-fold serial dilution series is the standard method for precisely identifying the concentration breakpoint at which growth is inhibited.[22]

    • a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • b. Prepare an initial dilution of the stock compound in MHB. Add 200 µL of this solution to well 1.

    • c. Transfer 100 µL from well 1 to well 2 and mix thoroughly.

    • d. Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10.

    • e. Controls:

      • Well 11 (Growth Control): This well contains 100 µL of MHB only (no compound). It will be inoculated with bacteria to confirm that the bacteria can grow under the assay conditions.

      • Well 12 (Sterility Control): This well contains 100 µL of MHB only (no compound, no bacteria). It serves to verify the sterility of the medium and the aseptic technique.[22]

  • Inoculation and Incubation:

    • a. Using a multichannel pipette, add 100 µL of the final working inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12.

    • b. The final volume in each test well is now 200 µL.

    • c. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[17]

  • Reading and Interpreting Results (Authoritative Grounding):

    • a. After incubation, check the control wells first. Well 11 (Growth Control) should show distinct turbidity (cloudiness), indicating bacterial growth. Well 12 (Sterility Control) should be clear. If these controls are not as expected, the assay is invalid.

    • b. Visually inspect wells 1 through 10. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[10][22] This is the first clear well in the dilution series.

Conclusion and Future Directions

The evidence strongly supports the continued investigation of pyrimidinones as a valuable source of new antimicrobial agents.[2][23] Specific derivatives have demonstrated exceptional potency, a favorable spectrum of activity, and efficacy against clinically challenging drug-resistant pathogens like MRSA.[5][18] The identification of FtsZ as a potential target offers a promising mechanistic pathway that can bypass existing resistance issues.[5]

While the in vitro data is compelling, the progression from a promising compound to a clinical candidate requires further rigorous evaluation. Future research must focus on toxicological profiling to ensure safety, pharmacokinetic studies to understand absorption and distribution in vivo, and ultimately, efficacy trials in animal models of infection. The pyrimidinone scaffold, however, has clearly established itself as a lead structure of significant interest in the ongoing battle against infectious diseases.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2011).
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2012). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of King Saud University - Science. [Link]
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]
  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. ProQuest. [Link]
  • Ellinghaus, H. (2021).
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010).
  • El-Sayed, N. F. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
  • Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. [Link]
  • El-Gazzar, A. R. B. A., et al. (2023).
  • Human Journals. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research. [Link]
  • Havrylyuk, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Cuny, G. D., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Sharma, A., et al. (2016). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry. [Link]
  • Chen, Y.-J., et al. (2019).
  • Chen, Y.-J., et al. (2019).
  • U.S. Food and Drug Administration. (2024). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • The CDS Antibiotic Susceptibility Test. (n.d.). 11. Tables. The CDS. [Link]
  • Brands, M., et al. (2003). Pyrimidinone antibiotics--heterocyclic analogues with improved antibacterial spectrum. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Sim, J. K., & Hor, C. P. (2022). Antimicrobial Susceptibility Testing.
  • El-Gazzar, A. R. B. A., et al. (2023).
  • Vitanza, S., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Life. [Link]
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
  • Noori, A. J., et al. (2023). Comparison of Different Antibiotic Medications on Microorganisms: An Original Research.
  • Kirby, C., et al. (2021). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. mSystems. [Link]
  • Gerber, J. S., et al. (2018).

Sources

Navigating the Structure-Activity Landscape of 2-Methoxy-6-methylpyrimidin-4(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among the vast array of pyrimidine derivatives, the 2-methoxy-6-methylpyrimidin-4(1H)-one moiety presents a promising template for the development of novel therapeutics. Its unique electronic and structural features offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon available data to elucidate how structural modifications influence biological activity.

Core Scaffold and Rationale for Derivatization

The this compound core possesses several key features that make it an attractive starting point for drug discovery:

  • Hydrogen Bonding Capabilities: The pyrimidinone ring contains hydrogen bond donors and acceptors, crucial for interacting with biological targets such as enzymes and receptors.

  • Aromaticity and π-Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets.

  • Multiple Modification Sites: The scaffold offers several positions (N1, C5, and modifications of the C2-methoxy and C6-methyl groups) for chemical derivatization to modulate potency, selectivity, and pharmacokinetic properties.

The primary goal of SAR studies on this scaffold is to understand how substitutions at these positions affect the overall biological activity of the molecule.

General Synthesis and Bioevaluation Workflow

The synthesis of this compound analogs typically follows established heterocyclic chemistry protocols. A generalized workflow for synthesis and evaluation is presented below.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidinone Scaffolds

Pyrimidinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Their inherent versatility allows for diverse chemical modifications, making them privileged scaffolds in the design of targeted therapies against cancer, microbial infections, and viral diseases.[3][4][5] The therapeutic efficacy of these compounds often stems from their ability to selectively bind to and modulate the activity of key biological macromolecules, such as protein kinases, proteases, and other enzymes.[2][3][6][7]

Molecular docking, a powerful and indispensable computational technique in modern drug discovery, allows us to predict and analyze these crucial molecular interactions in silico.[8][9][10] By simulating the binding of a ligand (the pyrimidinone derivative) to the active site of a protein, we can gain invaluable insights into its potential binding affinity, orientation, and the specific intermolecular forces that stabilize the complex.[10][11] This predictive power accelerates the drug discovery process by enabling the rational design of more potent and selective inhibitors, prioritizing compounds for synthesis, and reducing the costs associated with experimental screening.[9][12]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of molecular docking studies involving various pyrimidinone derivatives. We will delve into the nuances of experimental design, the critical evaluation of docking results, and the practical application of these computational methods to advance drug discovery projects.

The Critical Role of Scoring Functions in Docking Accuracy

At the heart of any molecular docking simulation lies the scoring function, a mathematical model used to estimate the binding affinity between a ligand and a protein.[13][14] The accuracy of a docking study is heavily reliant on the ability of the scoring function to correctly rank the binding poses of a ligand and to differentiate between true binders and inactive decoys.[13][15] Scoring functions can be broadly categorized into three main types:

  • Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics principles, considering van der Waals forces, electrostatic interactions, and bond stretching/bending energies.[11][14]

  • Empirical Scoring Functions: These functions use a set of weighted energy terms derived from experimental binding data to predict binding affinity.[11][14][15] They often include terms for hydrogen bonds, hydrophobic interactions, and penalties for steric clashes.

  • Knowledge-Based Scoring Functions: These functions derive statistical potentials from large databases of known protein-ligand complexes.[11][13][14] They evaluate the frequency of specific atom-atom contacts in these complexes to predict the likelihood of a particular interaction being favorable.

It is crucial to understand that no single scoring function is universally superior for all protein-ligand systems.[15][16] The choice of scoring function can significantly impact the outcome of a docking study, and it is often advisable to use multiple scoring functions for a more robust evaluation.[15][16]

Comparative Docking Performance of Pyrimidinone Derivatives Against Key Protein Targets

To illustrate the practical application of molecular docking in the study of pyrimidinone derivatives, we present a comparative analysis of their docking performance against several therapeutically relevant protein targets. The following data has been collated from various in silico studies and showcases the binding affinities of different pyrimidinone scaffolds. Lower binding energy values generally indicate a more stable protein-ligand complex and potentially higher inhibitory activity.[17]

Pyrimidinone Derivative Class Target Protein (PDB ID) Docking Software Binding Energy (kcal/mol) Key Interacting Residues Reference
Dihydropyrimidinone DerivativesMTB Thymidylate Kinase (5NQ5)GlideRanging from -5.0 to -8.5Not specified[18]
Thieno[2,3-d]pyrimidine DerivativesEGFRWTMOE-23.94 (for Erlotinib)Met793[19]
Pyrimidine-5-carbonitrile DerivativesEGFRT790MMOENot specifiedMet793[19]
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (1HCK)Not specified-7.9THR 165, GLU 12, LYS 33, THR 14[7][20]
Pyridine moiety bearing pyrimidine-2-thiolsCyclooxygenase-1 (3KK6)AutoDock VinaNot specifiedNot specified[21]
Pyridine moiety bearing pyrimidine-2-thiolsCyclooxygenase-2 (5IKR)AutoDock VinaNot specifiedNot specified[21]
Pyrazolo[3,4-d]pyrimidine DerivativesCOVID-19 Main Protease (6Y2F)AutoDock Vina-8.5THR26, GLU166, CYS145, SER144[5][22]

Note: The binding energies and interacting residues are highly dependent on the specific derivative, docking software, and protocol used. This table serves as a comparative overview.

Experimental Protocol: A Step-by-Step Guide to a Robust Molecular Docking Workflow

To ensure the reliability and reproducibility of molecular docking studies, it is imperative to follow a well-defined and validated protocol.[23][24][25] The following section outlines a detailed, step-by-step methodology for conducting a comparative docking study of pyrimidinone derivatives against a protein target, using the widely adopted AutoDock Vina software as an example.[1][6]

1. Preparation of the Protein Receptor
  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain.[6]

  • Protein Clean-up: Using molecular visualization software such as AutoDockTools (ADT), remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not integral to the protein's structure or function.[1][6]

  • Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[1][20] Assign appropriate atomic charges (e.g., Kollman charges) to all atoms in the protein.[20]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[1]

2. Preparation of the Pyrimidinone Ligands
  • Ligand Structure Generation: The 3D structures of the pyrimidinone derivatives can be drawn using chemical drawing software like ChemDraw.[20]

  • Energy Minimization: It is crucial to start with a low-energy conformation of the ligand. Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[20]

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format.[1]

3. Defining the Binding Site and Grid Box Generation
  • Active Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or through prior knowledge of the protein's active site residues.[6][26]

  • Grid Box Definition: A 3D grid box is then defined around this active site. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move and rotate freely during the docking simulation.[6][20]

4. Molecular Docking Simulation
  • Docking Execution: Perform the molecular docking using AutoDock Vina. The software employs a Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the defined grid box.[10][20]

  • Exhaustiveness Parameter: The 'exhaustiveness' parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.[6]

5. Analysis and Validation of Docking Results
  • Binding Energy Evaluation: The primary output from AutoDock Vina is the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the most negative binding energy is typically considered the most favorable.[1][6]

  • Visualization of Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to analyze the predicted binding poses. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrimidinone derivative and the amino acid residues in the active site.[1]

  • Docking Protocol Validation (Redocking): A critical step in ensuring the validity of your docking protocol is to "redock" the co-crystallized ligand back into the protein's active site.[23][24] The protocol is considered validated if the docked pose of the native ligand has a low root-mean-square deviation (RMSD) compared to its crystallographic pose, typically less than 2.0 Å.[6][22][23]

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of a typical comparative molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output Protein_Prep Protein Preparation (PDB Cleanup, Add Hydrogens) Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Run Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Results_Analysis Results Analysis (Binding Energy, Pose Visualization) Docking_Run->Results_Analysis Validation Protocol Validation (Redocking, RMSD < 2.0 Å) Results_Analysis->Validation Comparative_Analysis Comparative Analysis of Derivatives Validation->Comparative_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion and Future Directions

Comparative molecular docking is a powerful computational strategy that provides invaluable insights for the rational design and optimization of pyrimidinone-based therapeutics. By systematically evaluating the binding of different derivatives to a target protein, researchers can identify key structural features that contribute to high-affinity binding and selectivity. This knowledge-driven approach significantly enhances the efficiency of the drug discovery pipeline, enabling the prioritization of the most promising candidates for further experimental validation.

It is essential to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data.[17] Future advancements in scoring functions, the incorporation of receptor flexibility, and the use of machine learning and artificial intelligence are poised to further enhance the predictive accuracy of molecular docking, solidifying its role as an indispensable tool in the quest for novel and effective medicines.

References
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  • Khan, I., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Molecules, 27(9), 2686. [Link]
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  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
  • Kumar, R., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 1-13. [Link]
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  • Bharathi, T., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
  • ScienceScholar. (2022).
  • El-Naggar, A. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221871. [Link]
  • ResearchGate. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]
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  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
  • Martis, E. A. F., et al. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methoxy-6-methylpyrimidin-4(1H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity

The 2-methoxy-6-methylpyrimidin-4(1H)-one core represents a class of heterocyclic compounds built upon the pyrimidine scaffold. In medicinal chemistry, pyrimidine derivatives are recognized as a "privileged structure," forming the backbone of numerous therapeutic agents due to their ability to mimic the purine bases of DNA and RNA.[1] This versatility has led to their development as potent inhibitors of a wide range of biological targets, most notably protein kinases.[2][3] Eight FDA-approved kinase inhibitors feature a pyrimidine core, a testament to its efficacy.[2][4]

However, the very feature that makes this scaffold so effective—its ability to form key hydrogen bonds with the conserved hinge region of the ATP-binding pocket in kinases—also presents a significant challenge: cross-reactivity .[2] Because the ATP-binding site is highly conserved across the human kinome, a compound designed for one kinase can inadvertently bind to dozens of others.[5] These "off-target" interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology that can be exploited for complex diseases.[6]

Therefore, for any novel pyrimidine-based compound series, including those derived from this compound, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental necessity for understanding its true biological activity and therapeutic potential. This guide provides an in-depth comparison of state-of-the-art methodologies for constructing a robust selectivity profile, using a hypothetical compound from this class, "Compound A," as our case study.

The Challenge: Navigating the Kinome

Achieving kinase selectivity is a formidable task. The human kinome comprises over 500 protein kinases that regulate virtually every cellular process. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime drug targets.[7][8] The goal of targeted therapy is to inhibit a specific kinase driving the disease while leaving others untouched. This guide outlines three complementary pillars of investigation to build a comprehensive selectivity profile: broad-panel biochemical screening, target engagement validation in a cellular context, and unbiased identification of all potential binding partners.

Pillar 1: Broad-Panel Biochemical Profiling (In Vitro)

The first step in understanding a compound's selectivity is to assess its interaction with a large, purified panel of kinases in a controlled, in vitro setting. This provides a quantitative landscape of a compound's inhibitory potential across the kinome.

Featured Technology: KINOMEscan™ (Competition Binding Assay)

One of the most widely adopted platforms for this purpose is the KINOMEscan™ assay.[9][10] The underlying principle is not a measure of enzymatic inhibition (IC50) but a direct quantification of binding affinity (Kd). This is a crucial distinction, as it is independent of ATP concentration and provides a true thermodynamic measure of the interaction.[9]

The assay involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the test compound's affinity. This is quantified using highly sensitive qPCR of the DNA tag.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize Compound A in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration.

  • Binding Reaction: Combine the DNA-tagged kinases, the test compound, and the ligand-immobilized beads in a multi-well plate.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove any unbound kinase.

  • Elution & Quantification: Elute the bound kinase and quantify the amount of its associated DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as "% Control," where a lower percentage indicates stronger binding. For hits, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Workflow for Biochemical Kinase Profiling

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (e.g., Compound A in DMSO) Reaction Combine & Incubate: Compound + Kinase + Beads Compound->Reaction KinasePanel Panel of DNA-Tagged Kinases KinasePanel->Reaction Beads Immobilized Ligand Beads Beads->Reaction Wash Wash to Remove Unbound Kinase Reaction->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify PercentControl Calculate % Control vs. DMSO Quantify->PercentControl Kd Determine Kd for Hits (Dose-Response Curve) PercentControl->Kd Selectivity Generate Selectivity Profile (TREEspot™ Visualization) Kd->Selectivity

Caption: A generalized workflow for an in vitro competition binding assay.

Pillar 2: Cellular Target Engagement Validation (In Situ)

A compound that binds a purified protein in a test tube may not necessarily engage the same target within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular competition can dramatically alter a compound's effective concentration and target occupancy. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures direct target engagement in intact cells or tissues without requiring any modification to the compound or the protein.[5][11]

The principle of CETSA is based on ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can determine the protein's melting curve. A shift in this curve to a higher temperature in the presence of the compound confirms target engagement.

Experimental Protocol: CETSA for Target Validation
  • Cell Culture & Treatment: Culture the chosen cell line (e.g., a cancer cell line known to express the primary target) and treat with various concentrations of Compound A or a vehicle control (DMSO) for a defined period.

  • Heating: Heat the intact cells or cell lysates in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells (if not already done) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein in the soluble fraction using methods like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting temperature (ΔTm) between the vehicle and compound-treated samples indicates target engagement. Isothermal dose-response curves can be generated by heating at a constant temperature while varying the compound concentration.

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_cell Cellular Treatment cluster_process Thermal Challenge & Fractionation cluster_detect Detection & Analysis Cells Culture Intact Cells Treat Treat with Compound A or Vehicle (DMSO) Cells->Treat Heat Heat Samples Across Temperature Gradient Treat->Heat Lyse Lyse Cells & Centrifuge to Pellet Aggregates Heat->Lyse Collect Collect Soluble Protein Fraction Lyse->Collect Detect Quantify Target Protein (e.g., Western Blot) Collect->Detect Plot Plot Melting Curves (% Soluble vs. Temp) Detect->Plot Analyze Determine Thermal Shift (ΔTm) Plot->Analyze

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Unbiased Off-Target Discovery

While large kinase panels are extensive, they are inherently biased; you only find what you screen for. What if a compound's most potent off-target isn't a kinase at all? To address this, unbiased methods like affinity chromatography coupled with mass spectrometry (AC-MS) are employed to identify a broader spectrum of binding partners directly from a complex biological sample.

This technique involves immobilizing the compound of interest (the "bait") onto a solid support, such as chromatography beads. A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Affinity Matrix Preparation: Synthesize an analog of Compound A with a linker suitable for covalent attachment to chromatography beads. Immobilize the compound to create the affinity matrix. A control matrix (beads only or beads with a non-binding analog) is essential.

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and interactions.

  • Affinity Capture: Incubate the cell lysate with the Compound A-matrix and the control matrix.

  • Washing: Perform a series of stringent washes to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the matrix, often by using a competing soluble version of Compound A or by changing buffer conditions (e.g., pH, salt).

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins and quantify their abundance. True binding partners should be significantly enriched in the Compound A-matrix eluate compared to the control matrix eluate.

Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis Bait Immobilize Compound A on 'Bait' Beads Incubate Incubate Lysate with Bait & Control Beads Bait->Incubate ControlBeads Prepare 'Control' Beads ControlBeads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-Specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS Quantify Quantify Protein Enrichment (Bait vs. Control) MS->Quantify Identify Identify Specific Off-Targets Quantify->Identify

Caption: A generalized workflow for unbiased off-target discovery using AC-MS.

Comparative Data Analysis: A Case Study

To illustrate how data from these platforms are integrated, let's consider our hypothetical Compound A (a this compound derivative designed to inhibit Aurora Kinase A) and compare it to Alternative B (a known multi-kinase inhibitor with a different scaffold).

Table 1: Comparative Kinome Selectivity Profile (Biochemical Kd values in nM)

Kinase TargetCompound A (Hypothetical)Alternative B (Hypothetical)Comments
AURKA (On-Target) 5 15 Compound A is more potent on the intended target.
AURKB2520Both compounds show activity against the closely related AURKB.
AURKC15080Alternative B has higher affinity for AURKC.
VEGFR2>10,00050Compound A is highly selective against VEGFR2.
ABL18,50030Alternative B is a potent ABL1 inhibitor.
SRC1,200150Alternative B has significant SRC family activity.
DYRK1A75>10,000Compound A has a potential off-target liability on DYRK1A.
Selectivity Score S(35)@100nM *0.02 (2/80) 0.1 (8/80) Compound A is biochemically more selective.

*Selectivity Score S(35) is the number of kinases inhibited >35% divided by the total number of kinases tested at a given concentration.

Table 2: Comparative Cellular Target Engagement (CETSA ΔTm in °C)

Protein TargetCell LineCompound A (ΔTm)Alternative B (ΔTm)Comments
AURKA (On-Target) HCT116+4.2°C +3.5°C Both compounds engage the target in cells.
DYRK1AHEK293+0.5°CNot TestedCompound A shows very weak/no engagement of DYRK1A in cells, despite biochemical binding.
ABL1K562Not Tested+4.5°CAlternative B strongly engages ABL1 in a relevant cell line.
Synthesizing the Insights:
  • Potency and Selectivity: The biochemical screen (Table 1) shows Compound A is a potent AURKA inhibitor with high selectivity against many kinases like VEGFR2 and ABL1. However, it reveals a potential off-target interaction with DYRK1A. Alternative B is less potent on AURKA but hits a broader range of kinases.

  • Cellular Confirmation: The CETSA data (Table 2) validates that both compounds enter cells and bind to AURKA. Crucially, it shows that Compound A's biochemical affinity for DYRK1A does not translate into significant target engagement in a cellular context. This is a critical finding, suggesting that either its cell permeability is poor or intracellular factors prevent the interaction, de-risking this potential off-target liability.

  • Unbiased Discovery: An AC-MS experiment (data not shown) for Compound A might reveal an unexpected binding partner, for instance, a non-kinase metabolic enzyme. This would be a completely novel finding, missed by the kinase-focused assays, and would warrant further investigation to understand its functional consequence.

Conclusion

The cross-reactivity profiling of any new chemical series, such as those based on the this compound scaffold, demands a holistic, multi-platform approach. Relying on a single method provides an incomplete and potentially misleading picture. By integrating broad-panel biochemical assays to define the landscape of potential interactions, cell-based target engagement assays to confirm biological relevance, and unbiased proteomic methods to uncover unexpected targets, researchers can build a robust, self-validating dataset. This comprehensive understanding of a compound's selectivity is paramount for making informed decisions, mitigating risks of toxicity, and ultimately accelerating the development of safe and effective medicines.

References

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  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). PubMed Central.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 2-Methoxy-6-methylpyrimidin-4(1H)-one, are not merely procedural afterthoughts but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this pyrimidine derivative, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this aspect of your research with confidence and precision, ensuring a safe laboratory environment for you and your colleagues.

Foundational Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is crucial to understand the regulatory landscape governing laboratory waste. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[1][2] Key tenets include the prohibition of disposing of chemical waste in regular trash or down the sewer, mandatory documentation, and proper training for all personnel generating hazardous waste.[1]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific guidance and procedures that comply with federal, state, and local regulations. Always consult with your EHS office before disposing of any chemical waste.

Hazard Profile of this compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from analogous pyrimidine derivatives provide critical safety insights. Structurally similar compounds are often categorized as causing skin and eye irritation.[3][4] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

Assumed Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: May cause significant eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3][5]

These potential hazards dictate the stringent handling precautions and personal protective equipment (PPE) requirements outlined in the following sections.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety designed to prevent accidental exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields.To protect eyes from splashes or airborne particles.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent direct skin contact and potential irritation.[3][4]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any dust or vapors.[3]

Safe Handling Practices:

  • Avoid generating dust when handling the solid compound.

  • Wash hands thoroughly after handling.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste and managed by a licensed professional disposal service.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [8][9]

Step 1: Waste Collection

  • Collect all waste containing this compound, including residual amounts, contaminated items (e.g., weigh boats, gloves, paper towels), and spill cleanup materials, in a designated and compatible waste container.[8][10]

  • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[1]

Step 2: Labeling

  • As soon as the first particle of waste enters the container, it must be labeled.[8]

  • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[2][8]

  • Include the date when waste was first added to the container (accumulation start date).[11]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][12]

  • This area should be under the control of laboratory personnel and near the point of generation.[2][12]

  • Ensure the storage area is cool, dry, and well-ventilated.[7][10]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[6][7]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.[8] They will coordinate with a licensed hazardous waste disposal company.

  • Do not transport hazardous waste outside of your laboratory. This should only be done by trained EHS personnel or the licensed disposal company.[8]

Step 5: Empty Container Disposal

  • An "empty" container that held this compound must be managed carefully.

  • It is best practice to triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[8][10]

  • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing, the container can often be disposed of in the regular trash after defacing the original label.[8] However, confirm this procedure with your EHS office.

Spill Response

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[5] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3][10]

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[8][10]

For large or unmanageable spills, contact your institution's EHS office immediately.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible, Labeled Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date collect_waste->label_container spill Spill Occurs collect_waste->spill Potential Event store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->collect_waste Collect cleanup materials as hazardous waste

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to a robust safety culture. By adhering to these guidelines, consulting your institution's EHS office, and treating all chemical waste with the necessary caution, you contribute to the protection of yourself, your colleagues, and the environment. This diligence ensures that our pursuit of scientific advancement continues to be a safe and sustainable endeavor.

References

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  • Acros Organics. (n.d.). Material Safety Data Sheet - 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine.
  • Loto, C. A., et al. (2017). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. International Journal of Physical Sciences, 12(4), 39-53.
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A Researcher's Guide to the Safe Handling of 2-Methoxy-6-methylpyrimidin-4(1H)-one: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with novel or specialized compounds like 2-Methoxy-6-methylpyrimidin-4(1H)-one, a member of the diverse pyrimidine family of heterocyclic compounds, a thorough understanding of its handling requirements is not just a matter of compliance, but a foundational element of scientific rigor.[1][2]

Anticipating the Risks: A Hazard Profile

Substituted pyrimidines, as a class, can present several potential hazards. Based on data from similar compounds, researchers should anticipate risks including:

  • Skin Irritation: Direct contact may cause skin irritation.[5][6]

  • Serious Eye Irritation: The compound, particularly in powdered form, can be a significant eye irritant.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[5][7][8]

  • Harmful if Swallowed: Ingestion may be harmful.[5][7]

Therefore, all procedures must be designed to create multiple barriers of protection to prevent exposure through these routes.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the most critical, direct control measure for protecting the individual researcher. It should be viewed as the final barrier after engineering controls, such as fume hoods, have been implemented.[9] The following table outlines the essential PPE for handling this compound.

PPE ComponentRecommended SpecificationCausality and Field-Proven Insights
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash hazard.[5][10]Protects the sensitive mucous membranes of the eyes from dust, splashes, and aerosols. Standard safety glasses with side shields offer minimum protection; goggles provide a more complete seal.[3][11]
Hand Protection Chemically resistant nitrile gloves (powder-free). Double-gloving is required.[3][10]The first line of defense against dermal exposure. Nitrile provides good resistance against a range of chemicals. Double-gloving is a standard practice when handling potentially hazardous compounds, allowing for the safe removal of the outer glove immediately after handling or in case of a spill, thus protecting the inner glove and the user from contamination.[12] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[9][12]
Body Protection A long-sleeved, knee-length laboratory coat with tight-fitting knit or elastic cuffs.[3][12]Prevents contamination of personal clothing and skin. The tight cuffs are crucial as they allow for a secure interface with the inner glove, preventing any skin exposure at the wrist.[12]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust or aerosols are generated, especially when handling larger quantities or in areas with inadequate ventilation.[3][4]While all weighing and handling should ideally occur within a chemical fume hood to minimize inhalation exposure, respiratory protection adds a layer of safety if engineering controls are insufficient or during spill clean-up.[3][4] A risk assessment should be conducted to determine the specific type of respirator required.

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The entire process, from preparation to disposal, must be meticulously planned.

I. Pre-Handling & Staging
  • Area Designation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][13] Ensure safety showers and eyewash stations are readily accessible.[3][4]

  • Gather Supplies: Before beginning, ensure all necessary equipment (spatulas, weigh paper, glassware, etc.) and waste containers are inside the fume hood.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves (pulled over the cuffs of the lab coat), and finally, eye/face protection.

II. Chemical Handling
  • Weighing & Transfer: Carefully weigh the compound on weigh paper or in a tared container. Avoid creating dust by handling the material gently. Use a spatula for all transfers.

  • Experimental Procedure: Keep all vessels containing the compound capped or covered when not in immediate use. All manipulations should be performed deep within the fume hood to ensure optimal containment.

III. Post-Handling & Decontamination
  • Initial Waste Segregation: As the experiment concludes, immediately segregate all contaminated disposable materials into a designated hazardous waste container located within the fume hood.

  • Surface Decontamination: Clean and decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and eye protection. Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.[3][10]

G cluster_prep I. Pre-Handling & Staging cluster_handling II. Chemical Handling cluster_post III. Post-Handling & Disposal Prep1 Designate Fume Hood Prep2 Gather All Materials Prep1->Prep2 Prep3 Don PPE Correctly Prep2->Prep3 Handling1 Weigh & Transfer Compound Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Post1 Segregate Contaminated Waste Handling2->Post1 Post2 Decontaminate Work Area Post1->Post2 Post3 Doff PPE & Wash Hands Post2->Post3

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe Final Step

The principle governing waste disposal is that no experiment should begin without a clear plan for the disposal of all generated waste.[14] All materials contaminated with this compound must be treated as hazardous waste.[3]

  • Waste Characterization: Since specific hazard data is limited, the compound and all associated waste must be classified as hazardous.[4]

  • Containerization:

    • Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips, etc.) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[3][13]

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not discharge into drains or the environment.[13]

    • Sharps Waste: Contaminated needles or broken glass must be placed in a designated, puncture-resistant sharps container.[4]

  • Professional Disposal: The ultimate disposal of this compound waste should be handled by a licensed and approved hazardous waste disposal company, typically through controlled incineration.[13]

By integrating these safety protocols into every aspect of the experimental workflow, researchers can ensure the protection of themselves, their colleagues, and the environment, while upholding the highest standards of scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.